1-Benzyl-2-methylpiperazine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-benzyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEODYUVEMNPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439943 | |
| Record name | 1-Benzyl-2-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29906-54-5 | |
| Record name | 1-Benzyl-2-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The (R)-1-Benzyl-2-methylpiperazine Scaffold: A Chiral Intermediary of Strategic Importance
An In-Depth Technical Guide to (R)-1-Benzyl-2-methylpiperazine for Advanced Drug Discovery
(R)-1-Benzyl-2-methylpiperazine is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a structural motif prevalent in numerous biologically active molecules, it serves as a versatile and valuable building block.[1][2] The piperazine ring itself is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, its favorable physicochemical properties which can enhance aqueous solubility, and its synthetic tractability.[2]
The strategic value of this specific molecule is threefold:
-
N-Benzyl Group: The benzyl group serves as a common protecting group for the piperazine nitrogen, which can be readily removed via hydrogenolysis, allowing for further derivatization at the N4 position.[3] It also provides a lipophilic aromatic moiety that can engage in crucial π-π stacking or hydrophobic interactions within target protein binding sites.
-
Piperazine Core: The core structure contains two nitrogen atoms, providing sites for substitution, modulating basicity (pKa), and forming critical hydrogen bonds with biological targets. This dual-nitrogen structure is a cornerstone in the design of drugs targeting the central nervous system (CNS).[1][4]
-
Chiral C2-Methyl Group: The introduction of a methyl group at the C2 position creates a stereocenter. The specific (R)-configuration is paramount, as chirality plays a pivotal role in drug-target interactions, often dictating a compound's efficacy, selectivity, and safety profile.[5][6] Enantiomerically pure compounds can offer enhanced therapeutic precision by interacting more specifically with their intended target and reducing off-target effects associated with the other enantiomer.[5]
This guide provides a comprehensive technical overview of (R)-1-Benzyl-2-methylpiperazine, designed for researchers and scientists engaged in drug discovery and development. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.
Physicochemical and Stereochemical Properties
A precise understanding of the molecule's fundamental properties is the starting point for its effective application in synthesis and research.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-1-benzyl-2-methylpiperazine | N/A |
| CAS Number | 174671-42-2 | [7] |
| Molecular Formula | C₁₂H₁₈N₂ | [8] |
| Molar Mass | 190.29 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | Approx. 265 - 267 °C | [8] |
| Density | Approx. 1.0 g/cm³ | [8] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM) | [8] |
| Chirality | Contains a single stereocenter at the C2 position | N/A |
| SMILES | C[C@H]1CNCCN1Cc2ccccc2 | N/A |
Stereoselective Synthesis and Purification
The synthesis of enantiomerically pure (R)-1-Benzyl-2-methylpiperazine is crucial for its use in pharmaceutical development. The most direct and reliable strategy involves the N-benzylation of a pre-existing chiral precursor, (R)-2-methylpiperazine. This approach avoids the need for challenging chiral resolution of the final product or a racemic mixture.
Synthesis Strategy: N-Alkylation Pathway
The primary synthetic route is a nucleophilic substitution reaction where the secondary amine of (R)-2-methylpiperazine attacks an electrophilic benzyl source, typically benzyl bromide or benzyl chloride. A non-nucleophilic base is used to quench the HBr or HCl byproduct.
Caption: Stereoselective synthesis via N-alkylation.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard N-alkylation of piperazines.[9]
Materials:
-
(R)-2-methylpiperazine
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-2-methylpiperazine (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per 1 g of piperazine).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the suspension. The use of a solid base like K₂CO₃ simplifies workup compared to a liquid amine base.
-
Addition of Alkylating Agent: While stirring vigorously at room temperature, add benzyl bromide (1.05 eq) dropwise to the mixture. Causality Note: Slow addition is necessary to control the initial exotherm of the reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM with 1% NH₄OH) indicates complete consumption of the starting material.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KBr salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine. Causality Note: The brine wash helps to remove bulk water from the organic phase, improving the efficiency of the drying agent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Protocol: Purification and Characterization
The crude product is typically purified by flash column chromatography.
Procedure:
-
Chromatography Setup: Prepare a silica gel column. The eluent system must be optimized by TLC, but a gradient of 0-10% methanol in dichloromethane is a common starting point. Adding a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to the eluent can prevent peak tailing by neutralizing acidic sites on the silica.
-
Purification: Load the crude oil onto the column and elute with the optimized solvent system. Collect fractions and analyze by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford (R)-1-Benzyl-2-methylpiperazine as a purified oil. Confirm identity and purity using NMR, MS, and HPLC analysis.
Spectroscopic and Analytical Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a complete published dataset for this specific enantiomer is scarce, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.[10][11][12]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H, Phenyl). Benzylic Protons: Two doublets (AB quartet) around 3.5-4.0 ppm (2H, -CH₂-Ph), due to diastereotopicity from the adjacent chiral center. Piperazine Protons: Complex multiplets from ~2.0-3.2 ppm (7H). Methyl Protons: Doublet around 1.0-1.2 ppm (3H, -CH₃). |
| ¹³C NMR | Aromatic Carbons: Signals between ~127-140 ppm. Benzylic Carbon: Signal around 60-65 ppm (-CH₂-Ph). Piperazine Carbons: Signals in the aliphatic region, ~45-60 ppm. Methyl Carbon: Signal around 15-20 ppm (-CH₃). |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 190. Base Peak: m/z = 91, corresponding to the stable tropylium cation [C₇H₇]⁺ formed by benzylic cleavage. Other Fragments: Fragments corresponding to the loss of the methyl group or cleavage of the piperazine ring.[10][13][14] |
| IR Spectroscopy | Aromatic C-H Stretch: ~3030-3080 cm⁻¹. Aliphatic C-H Stretch: ~2800-3000 cm⁻¹. C=C Aromatic Stretch: ~1450-1600 cm⁻¹. C-N Stretch: ~1100-1250 cm⁻¹. |
Applications in Medicinal Chemistry and Drug Development
The (R)-1-benzyl-2-methylpiperazine scaffold is a powerful tool for developing novel therapeutics, particularly for complex CNS disorders.
Role as a Privileged Scaffold in CNS Targets
The piperazine core is a recurring motif in drugs targeting CNS receptors like serotonin, dopamine, and sigma (σ) receptors.[1][4] The chirality introduced by the 2-methyl group allows for stereospecific interactions, which can be leveraged to achieve receptor subtype selectivity and improved potency.
Caption: Drug design using the chiral piperazine scaffold.
Case Study: Development of σ1 Receptor Ligands
The σ1 receptor is a unique intracellular chaperone protein implicated in pain signaling, neuroprotection, and psychiatric disorders. A study focused on developing novel σ1 receptor ligands utilized a benzylpiperazine core.[11] In this work, derivatives were synthesized where the N4 position of a benzylpiperazine was connected to various acyl groups. One of the lead compounds, which incorporated a 4-methoxybenzylpiperazine moiety, showed exceptionally high affinity for the σ1 receptor (Ki = 1.6 nM) and high selectivity over the σ2 subtype.[11]
This compound demonstrated significant dose-dependent antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain, without causing motor impairment.[11] This research underscores the utility of the benzylpiperazine scaffold for generating potent and selective CNS-active agents. While the study did not specifically use the (R)-2-methyl derivative, it validates the core structure as a pharmacologically relevant starting point. The introduction of the (R)-methyl group would be a logical next step in such a program to explore stereospecific interactions that could further enhance affinity or selectivity.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. (R)-1-Benzyl-2-methylpiperazine and its parent class of compounds possess significant hazards that require strict adherence to safety protocols.
-
Hazard Identification: Based on available safety data sheets for related compounds, benzylpiperazines are typically classified as corrosive and may cause severe skin burns and eye damage.[15][16] They can also be harmful if inhaled or swallowed and may cause skin sensitization.[15]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid direct contact with skin and eyes. Prevent inhalation of vapors. Use spark-proof tools and ensure proper grounding to avoid static discharge, as related compounds can be flammable.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. The compound may be hygroscopic and sensitive to moisture.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
By understanding its chemical properties, employing robust synthetic and analytical methods, and appreciating its potential in drug design, researchers can effectively leverage (R)-1-Benzyl-2-methylpiperazine as a strategic tool in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin - Google Patents [patents.google.com]
- 8. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 9. SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics - ProQuest [proquest.com]
(S)-1-Benzyl-2-methylpiperazine synthesis from alanine
An In-depth Technical Guide: Synthesis of (S)-1-Benzyl-2-methylpiperazine from (S)-Alanine
Executive Summary
This guide provides a comprehensive, step-by-step methodology for the synthesis of the chiral building block, (S)-1-Benzyl-2-methylpiperazine, commencing from the readily available and inexpensive chiral pool starting material, (S)-alanine. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and the development of efficient, stereoselective routes to substituted piperazines is of paramount importance for drug discovery and development.[1] This document details a robust synthetic pathway involving N-benzylation via reductive amination, peptide-like coupling, and a final reductive cyclization, offering researchers a practical and scalable approach. Each step is elucidated with mechanistic insights, detailed experimental protocols, and troubleshooting advice grounded in established chemical principles.
Introduction
The piperazine moiety is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its significance as a privileged scaffold.[1] However, the vast majority of these structures are unsubstituted on the carbon atoms of the ring. The introduction of stereocenters onto the piperazine core dramatically expands the accessible three-dimensional chemical space, offering novel vectors for molecular recognition and interaction with biological targets.[1] Synthesizing enantiomerically pure substituted piperazines, such as (S)-1-Benzyl-2-methylpiperazine, is therefore a critical objective for medicinal chemists.
Utilizing natural amino acids like (S)-alanine as a starting point provides an elegant and cost-effective strategy to introduce chirality into the final molecule, ensuring high enantiomeric purity.[2] The synthetic route outlined herein is designed for both logical flow and practical execution, transforming a simple amino acid into a high-value, versatile building block for further chemical elaboration.
Overall Synthetic Scheme
The transformation of (S)-alanine into (S)-1-Benzyl-2-methylpiperazine is achieved through a multi-step sequence designed to build the piperazine core methodically while preserving the initial stereochemistry.
Caption: Overall synthetic workflow from (S)-alanine.
Part 1: Synthesis of the Acyclic Precursor
This section details the construction of the linear diamide precursor, beginning with the protection and functionalization of (S)-alanine.
Step 1.1: Esterification of (S)-Alanine
Causality: The initial step involves the protection of the carboxylic acid functionality of (S)-alanine as a methyl ester. This is crucial for two primary reasons: 1) It prevents the acidic proton from interfering with subsequent base-mediated or organometallic reactions, and 2) It activates the carbonyl group for the final reduction while preventing the formation of undesired side products like diketopiperazines. Using thionyl chloride (SOCl₂) in methanol is a highly efficient method for this transformation.
Experimental Protocol: Synthesis of (S)-Alanine Methyl Ester Hydrochloride
-
Suspend (S)-alanine (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of alanine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid, (S)-alanine methyl ester hydrochloride, can be used in the next step without further purification.
Step 1.2: Reductive Amination for N-Benzylation
Causality: Reductive amination is a superior method for N-alkylation compared to direct alkylation with benzyl halides, as it cleanly avoids over-alkylation, which is a common side reaction.[3] The reaction proceeds via the formation of an intermediate imine (or iminium ion) from the condensation of the alanine methyl ester with benzaldehyde. A mild and selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is employed as it preferentially reduces the protonated iminium ion over the aldehyde, allowing the reaction to be performed in a single pot.[3][4]
Experimental Protocol: Synthesis of (S)-N-Benzylalanine Methyl Ester
-
Dissolve (S)-alanine methyl ester hydrochloride (1.0 eq) in anhydrous methanol.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add benzaldehyde (1.05 eq) to the solution.
-
In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in anhydrous methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding 1M HCl until the pH is ~2 to decompose any remaining NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with saturated sodium bicarbonate solution to a pH of ~8-9 and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
Step 1.3: Amide Coupling with N-Boc-Glycine
Causality: This step builds the second half of the piperazine backbone by forming an amide bond between the secondary amine of the N-benzylated alanine ester and N-Boc-glycine. The Boc (tert-butyloxycarbonyl) group on the glycine is essential to prevent self-condensation and to direct the reaction. Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate the amide bond formation under mild conditions with high yields and minimal racemization.
Experimental Protocol: Synthesis of the Boc-Protected Dipeptide Intermediate
-
Dissolve N-Boc-glycine (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of (S)-N-Benzylalanine methyl ester (1.0 eq) in the same anhydrous solvent to the activated mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Part 2: Reductive Cyclization and Final Deprotection
This final stage involves the key ring-forming reaction and the removal of the temporary protecting group to yield the target molecule.
Caption: Core mechanisms for N-benzylation and cyclization.
Step 2.1: Di-reductive Cyclization
Causality: This is the key step where the piperazine ring is forged. A powerful, non-selective reducing agent, lithium aluminum hydride (LiAlH₄), is required. It simultaneously reduces both the methyl ester and the amide carbonyl groups to methylenes.[5] This dual reduction concertedly closes the six-membered ring, forming the thermodynamically stable piperazine structure. Strict anhydrous conditions are absolutely critical, as LiAlH₄ reacts violently with water.
Experimental Protocol: Synthesis of (S)-4-Boc-1-benzyl-2-methylpiperazine
-
Set up a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
Add a suspension of lithium aluminum hydride (LiAlH₄) (approx. 3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Dissolve the dipeptide intermediate (1.0 eq) from the previous step in anhydrous THF and add it to the dropping funnel.
-
Add the substrate solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular white precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude protected piperazine, which can be purified by chromatography if needed.
Step 2.2: N-Boc Deprotection
Causality: The final step is the removal of the Boc protecting group from the N4 position. The Boc group is designed to be stable to the basic and reductive conditions of the prior steps but is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane are commonly used for this purpose, yielding the corresponding salt of the final product.
Experimental Protocol: Synthesis of (S)-1-Benzyl-2-methylpiperazine
-
Dissolve the (S)-4-Boc-1-benzyl-2-methylpiperazine (1.0 eq) in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (10-20 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Allow the solution to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Once deprotection is complete, remove the solvent and excess acid under reduced pressure.
-
To obtain the free base, dissolve the resulting salt in water, basify to pH > 12 with 5N NaOH, and extract thoroughly with a suitable organic solvent (e.g., DCM or Chloroform).[6]
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-1-Benzyl-2-methylpiperazine. Purity can be assessed by NMR, and enantiomeric excess by chiral HPLC.
Data Summary and Characterization
Proper analytical characterization at each stage is essential to validate the successful synthesis and purity of the intermediates and the final product.
| Step | Compound Name | Expected Yield (%) | Key Analytical Techniques |
| 1.1 Esterification | (S)-Alanine Methyl Ester Hydrochloride | >95 | ¹H NMR, ¹³C NMR |
| 1.2 Reductive Amination | (S)-N-Benzylalanine Methyl Ester | 70-85 | ¹H NMR, ¹³C NMR, MS |
| 1.3 Amide Coupling | Boc-Protected Dipeptide Intermediate | 80-90 | ¹H NMR, ¹³C NMR, MS, IR |
| 2.1 Cyclization | (S)-4-Boc-1-benzyl-2-methylpiperazine | 60-75 | ¹H NMR, ¹³C NMR, MS |
| 2.2 Deprotection | (S)-1-Benzyl-2-methylpiperazine | >90 | ¹H NMR, ¹³C NMR, MS, Chiral HPLC, Specific Rotation [α] |
Troubleshooting and Field-Proven Insights
-
Racemization: The stereocenter derived from alanine is generally robust under these conditions. However, prolonged exposure to strong base or heat, particularly at the N-benzylated alanine ester stage, could potentially lead to minor epimerization. It is crucial to check the enantiomeric excess (e.e.) of the final product using chiral HPLC.
-
Incomplete Reduction/Cyclization: If the LiAlH₄ reduction is incomplete, you may isolate acyclic amino alcohols or partially reduced intermediates. Ensure the LiAlH₄ is fresh and highly active, and that reaction conditions are strictly anhydrous. Using a slight excess of the reducing agent and ensuring an adequate reflux time is critical.
-
Purification Challenges: The final product is a relatively polar amine. During workup, ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine and facilitate its complete extraction into the organic phase.[6] Multiple extractions are recommended.
-
Alternative Reagents: For the reductive amination step, other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and are often preferred for their stability and ease of handling.[4] For the final debenzylation, if the benzyl group on the nitrogen were to be removed, catalytic transfer hydrogenation is an effective method.[7]
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
1-Benzyl-2-methylpiperazine: A Technical Guide to its Synthesis, Psychoactive Precursor Potential, and Analytical Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-2-methylpiperazine (1B2MP) is a substituted piperazine derivative that has garnered attention within the scientific community due to its structural relationship to a class of psychoactive substances. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its potential as a precursor for psychoactive compounds, and the analytical methodologies for its detection and characterization. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in fields where the identification and understanding of such compounds are critical.
Introduction: The Significance of Substituted Piperazines
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents. However, in recent decades, certain N-substituted piperazine derivatives have emerged as recreational drugs, often marketed as "designer drugs" or "legal highs."[1] These compounds, such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), exhibit stimulant and empathogenic effects, primarily through their interaction with monoamine neurotransmitter systems.[2] The clandestine nature of designer drug production necessitates a thorough understanding of potential precursors and synthetic routes. This compound (1B2MP) is a compound of interest in this context due to its close structural analogy to known psychoactive piperazines. This guide will delve into the technical aspects of 1B2MP, providing a foundational understanding for its scientific investigation.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [3] |
| Molar Mass | 190.28 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 29906-54-5 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | Approx. 265-267 °C | [4] |
| Solubility | Soluble in organic solvents | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 2-methylpiperazine with benzyl chloride. This reaction is a standard method for the preparation of N-benzylpiperazines.[5] The causality behind this choice of reaction lies in the nucleophilicity of the secondary amine in the piperazine ring and the reactivity of benzyl chloride as an alkylating agent.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established synthesis of 1-benzylpiperazine.[5]
Materials:
-
2-Methylpiperazine[6]
-
Benzyl chloride
-
Sodium carbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpiperazine (1.0 eq) and sodium carbonate (1.1 eq) in ethanol.
-
Addition of Benzyl Chloride: While stirring, add benzyl chloride (1.0 eq) dropwise to the reaction mixture at room temperature. The causality for the dropwise addition is to control the exothermic nature of the reaction and prevent the formation of the disubstituted product, 1,4-dibenzyl-2-methylpiperazine.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel. Alternatively, the product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether, which often facilitates purification by crystallization.
Self-Validation: The purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of starting materials and byproducts.
This compound as a Psychoactive Substance Precursor
The significance of this compound in the context of psychoactive substances lies in its potential to be readily converted into other piperazine derivatives with known stimulant or hallucinogenic properties. The benzyl group serves as a protecting group for one of the nitrogen atoms in the piperazine ring, which can be removed to yield 2-methylpiperazine.[5] This intermediate can then be further functionalized.
Debenzylation to 2-Methylpiperazine
The removal of the benzyl group (debenzylation) is a common transformation in organic synthesis and can be achieved through catalytic hydrogenation.[7][8]
Caption: Debenzylation of 1B2MP to 2-Methylpiperazine.
Potential Conversion to Psychoactive Phenylpiperazines
Once 2-methylpiperazine is obtained, it can serve as a building block for the synthesis of psychoactive phenylpiperazine derivatives. For instance, a reaction analogous to the synthesis of mCPP could be envisioned. The synthesis of mCPP typically involves the reaction of a suitable chlorophenyl precursor with piperazine. A similar synthetic strategy could potentially be employed with 2-methylpiperazine to produce a methyl-substituted analog of mCPP.
Analytical Characterization of this compound
The unambiguous identification of this compound is crucial in forensic and research settings. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both retention time information for separation and a mass spectrum for structural elucidation.
Expected Mass Spectrum Fragmentation: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 190. The major fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to a stable tropylium cation at m/z 91. Other characteristic fragments would arise from the piperazine ring. The mass spectrum of the closely related 1-benzylpiperazine shows a base peak at m/z 91 and a significant fragment at m/z 134.[9] A similar fragmentation pattern is anticipated for 1B2MP.
Caption: General GC-MS analytical workflow.
Experimental Protocol: GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient program, for example, starting at 100°C, holding for 1 minute, then ramping up to 280°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Expected ¹H NMR Chemical Shifts:
-
Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet).
-
Benzylic protons (-CH₂-Ph): ~3.5 ppm (singlet or AB quartet).
-
Piperazine ring protons: A complex series of multiplets between ~2.2 and 3.0 ppm.
-
Methyl protons (-CH₃): A doublet around ~1.0 ppm.
Expected ¹³C NMR Chemical Shifts:
-
Aromatic carbons: ~127-140 ppm.
-
Benzylic carbon (-CH₂-Ph): ~63 ppm.
-
Piperazine ring carbons: ~45-60 ppm.
-
Methyl carbon (-CH₃): ~15-20 ppm.
Pharmacology and Toxicology (Inferred)
While specific pharmacological and toxicological data for this compound are scarce in peer-reviewed literature, its potential effects can be inferred from its structural similarity to other benzylpiperazine derivatives. 1-Benzylpiperazine (BZP) is known to act as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.[2] These actions result in stimulant effects. It is plausible that 1B2MP would exhibit a similar pharmacological profile, although the presence of the methyl group could modulate its potency and selectivity for different monoamine transporters.
The toxicology of BZP and other piperazines includes adverse effects such as anxiety, agitation, palpitations, and in some cases, seizures.[2] It is reasonable to assume that 1B2MP could produce a similar spectrum of toxic effects.
Legal Status and Regulatory Considerations
The legal status of this compound is not explicitly defined in many jurisdictions. However, its potential as a precursor to controlled substances makes it subject to scrutiny under precursor chemical regulations. In the United States, the Drug Enforcement Administration (DEA) has the authority to designate chemicals as "List I" or "List II" precursors if they are used in the illicit manufacture of controlled substances.[1][10] Similarly, Canada has its Precursor Control Regulations under the Controlled Drugs and Substances Act.[11][12] While 1B2MP may not be specifically listed, its structural similarity to controlled piperazines and its potential for conversion into them could lead to regulatory action. Researchers and chemical suppliers should be aware of and comply with all applicable local and national regulations regarding the synthesis, sale, and use of such compounds.
Conclusion
This compound is a compound of significant interest due to its role as a potential precursor in the synthesis of psychoactive piperazine derivatives. This technical guide has provided a detailed overview of its synthesis, analytical characterization, and inferred pharmacological and toxicological properties. A thorough understanding of the chemistry and analytical signatures of such compounds is essential for forensic scientists, researchers, and drug development professionals to address the challenges posed by the evolving landscape of designer drugs. The protocols and data presented herein serve as a valuable resource for the scientific community engaged in the study of psychoactive substances and their precursors.
References
- 1. Control of immediate precursor used in the illicit manufacture of fentanyl as a schedule II controlled substance. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 9. 1-Benzylpiperazine [webbook.nist.gov]
- 10. regulations.gov [regulations.gov]
- 11. Controlled substances and precursor chemicals - Canada.ca [canada.ca]
- 12. Canada Gazette, Part 2, Volume 157, Number 12: Regulations Amending the Precursor Control Regulations (Novel Fentanyl Precursors) [gazette.gc.ca]
Introduction: Situating 1-Benzyl-2-methylpiperazine in the Neuropharmacological Landscape
An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 1-Benzyl-2-methylpiperazine
This compound (BZMP) is a synthetic compound belonging to the piperazine class of substances.[1][2] This class is notable for its diverse pharmacological activities, with many derivatives exhibiting significant effects on the central nervous system (CNS).[3] BZMP is a structural analog of the more extensively studied N-benzylpiperazine (BZP), a recreational drug known for its stimulant and euphoriant properties.[2][4] The pharmacology of BZP is primarily characterized by its interaction with monoamine neurotransmitter systems, where it promotes the release of dopamine and serotonin, akin to the effects of MDMA.[4][5]
While direct pharmacological data on BZMP is limited, its mechanism of action in the CNS can be inferred with a high degree of confidence by examining the well-documented pharmacology of BZP and the principles of structure-activity relationships (SAR) within the piperazine family. The addition of a methyl group at the 2-position of the piperazine ring is the key structural distinction from BZP.[1] This modification can be expected to influence its potency, selectivity, and metabolic profile, but the core mechanism is likely to mirror that of its parent compound.
This guide provides a detailed technical overview of the presumed CNS mechanism of action of BZMP, grounded in the established neuropharmacology of BZP and related piperazine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the molecular interactions, signaling pathways, and functional outcomes associated with this compound.
Part 1: Primary Molecular Targets and Monoaminergic Effects
The principal mechanism of action for BZP and, by extension, BZMP, involves the disruption of normal monoamine neurotransmission.[3][6] These compounds function as substrates for monoamine transporters, leading to a cascade of effects including reuptake inhibition and neurotransmitter release.
Interaction with Monoamine Transporters
BZP has a mixed mechanism of action, primarily targeting the dopamine transporter (DAT), serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET).[4][7] It functions as a releasing agent, a mechanism shared with amphetamines. This process involves the transporter carrying the drug into the presynaptic neuron, which in turn triggers a reversal of the transporter's normal function (efflux) and disruption of vesicular storage, leading to a non-vesicular release of neurotransmitters into the synapse.
The expected interactions of BZMP are:
-
Dopamine Transporter (DAT): BZP is a potent dopamine releaser.[7] This action is responsible for its primary stimulant effects, including increased locomotor activity, euphoria, and reinforcing properties. BZMP is predicted to share this activity, leading to a significant increase in extracellular dopamine concentrations in brain regions such as the nucleus accumbens and striatum.
-
Serotonin Transporter (SERT): BZP also acts on the SERT, though its potency is generally lower for serotonin release compared to dopamine release.[4] This serotonergic action contributes to its empathogenic and mood-elevating effects, similar to MDMA.[4] The combination of dopaminergic and serotonergic activity is a hallmark of many psychoactive piperazines.
-
Norepinephrine Transporter (NET): The effect on the NET is typically the weakest among the three monoamine transporters for BZP.[4] This results in increased synaptic norepinephrine, contributing to sympathomimetic effects like elevated heart rate, blood pressure, and alertness.
The methyl group in BZMP may alter its affinity and efficacy at these transporters. In some related series, methylation can subtly modify selectivity, but a dramatic shift away from this core monoaminergic mechanism is unlikely.
Conceptual Workflow for Neurotransmitter Release Assay
To empirically validate these effects for BZMP, a standard in vitro neurotransmitter release assay using synaptosomes would be employed.
Caption: Workflow for an in vitro neurotransmitter release assay.
Part 2: Potential Secondary Targets and Modulatory Roles
Beyond direct action on monoamine transporters, piperazine derivatives often exhibit affinities for various G-protein coupled receptors (GPCRs), which can modulate their overall pharmacological profile.
Serotonin (5-HT) Receptors
While BZP itself has low affinity for most postsynaptic 5-HT receptors, other piperazine analogs, such as mCPP and TFMPP, are potent agonists at 5-HT2A and 5-HT2C receptors.[6] Some synthetic routes for 2-methylpiperazine derivatives have been explored specifically to create ligands for the 5-HT1A receptor.[8] It is plausible that BZMP possesses some affinity for certain 5-HT receptor subtypes, which could influence the downstream effects of the serotonin it releases. For instance, interaction with 5-HT2A or 5-HT2C receptors could modulate dopamine release in cortical and limbic areas.[9][10]
Sigma (σ) Receptors
Recent research has identified the sigma-1 (σ1) receptor as a target for some benzylpiperazine derivatives.[11][12][13] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and glutamatergic neurotransmission.[11] Ligands for the σ1 receptor can have neuroprotective, antidepressant, and analgesic effects.[12] A study on N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines found high affinity for σ1 receptors.[11] Given the structural similarities, BZMP should be evaluated for σ1 receptor affinity, as this could represent a distinct and clinically relevant aspect of its mechanism.
Quantitative Data: Receptor Binding Affinities of BZP and Related Piperazines
The following table summarizes known binding data for BZP and highlights the targets that should be prioritized for the characterization of BZMP. Data for BZMP is hypothetical and denoted by "*".
| Compound | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | 5-HT2A (Kᵢ, nM) | 5-HT2C (Kᵢ, nM) | σ1 Receptor (Kᵢ, nM) |
| BZP | 132 | 208 | 716 | >10,000[6] | >10,000[6] | Not Reported |
| mCPP | 1,200 | 110 | 1,800 | 110 | 25 | Not Reported |
| TFMPP | 2,500 | 120 | 2,800 | 260 | 60 | Not Reported |
| BZMP * | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Data for BZP, mCPP, and TFMPP are compiled from various sources and represent approximate values.
Part 3: Experimental Protocols for Mechanistic Elucidation
A thorough investigation of BZMP's CNS mechanism requires a multi-tiered experimental approach, progressing from in vitro binding to in vivo functional outcomes.
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the affinity (Kᵢ) of BZMP for its molecular targets.
Objective: To quantify the binding affinity of this compound for monoamine transporters (DAT, SERT, NET) and potential secondary targets (e.g., 5-HT receptor subtypes, σ1 receptor).
Methodology:
-
Tissue/Cell Preparation:
-
For transporters, use cell lines stably expressing the human recombinant transporter (e.g., HEK293-hDAT) or rodent brain tissue rich in the target (e.g., striatum for DAT).
-
Prepare cell membrane homogenates via sonication and centrifugation.
-
-
Assay Setup:
-
In a 96-well plate, combine membrane homogenate, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of BZMP (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Total Binding Wells: Contain membrane and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membrane, radioligand, and a high concentration of a known, non-labeled ligand (e.g., cocaine for DAT) to saturate the target sites.
-
Test Compound Wells: Contain membrane, radioligand, and BZMP.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the BZMP concentration.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of BZMP that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Visualization
The downstream consequences of BZMP's presumed action on dopamine and serotonin release involve complex signaling cascades.
Caption: Presumed mechanism of BZMP at a monoaminergic synapse.
Conclusion
The CNS mechanism of action of this compound, while not yet empirically detailed in the scientific literature, can be confidently predicted based on the pharmacology of its parent compound, BZP. BZMP is expected to act as a monoamine releasing agent with primary activity at the dopamine and serotonin transporters. This leads to increased synaptic concentrations of these neurotransmitters, underlying its stimulant and psychoactive effects. The addition of the 2-methyl group may introduce subtleties in its potency, selectivity, and potential for off-target interactions, particularly at serotonin and sigma receptors. The experimental protocols and frameworks outlined in this guide provide a clear roadmap for the comprehensive characterization of BZMP, enabling a deeper understanding of its neuropharmacological profile for researchers in drug discovery and neuroscience.
References
- 1. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Serotonin in Central Dopamine Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Benzyl-2-methylpiperazine: Synthesis, Pharmacology, and Historical Context
This guide provides a comprehensive technical overview of 1-Benzyl-2-methylpiperazine, a chiral derivative of the well-known psychoactive compound 1-Benzylpiperazine (BZP). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery and historical lineage, detailed synthetic protocols, and an analysis of its chemical and pharmacological properties. We will explore the structural nuances introduced by the 2-methyl group, including its impact on stereochemistry and expected biological activity, while grounding our discussion in the broader context of piperazine derivatives.
Introduction and Historical Perspective
This compound (C₁₂H₁₈N₂) is a synthetic compound belonging to the piperazine class of molecules.[1] While the specific discovery of this 2-methyl derivative is not well-documented in seminal literature, its history is intrinsically linked to that of its parent compound, 1-Benzylpiperazine (BZP). BZP was initially investigated in the 1970s for its potential as an antidepressant medication.[2] However, due to a complex pharmacological profile and potential for abuse, it was never commercialized for therapeutic use.[2] In the late 1990s and early 2000s, BZP and other piperazine derivatives emerged as recreational drugs, often marketed as "party pills" and alternatives to substances like MDMA.[3]
The synthesis and study of derivatives such as this compound represent a logical progression in medicinal chemistry, aimed at understanding the structure-activity relationships (SAR) within this class of compounds. The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center, leading to (R)- and (S)-enantiomers, which can exhibit distinct pharmacological properties.[4][5][6] This structural modification is a common strategy in drug design to modulate potency, selectivity, and metabolic stability.[6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | PubChem CID: 10442525[1] |
| Molar Mass | 190.28 g/mol | PubChem CID: 10442525[1] |
| IUPAC Name | This compound | PubChem CID: 10442525[1] |
| CAS Number | 29906-54-5 | PubChem CID: 10442525[1] |
| Appearance | White to yellow crystalline powder and chunks | ChemicalBook[7] |
| Solubility | Soluble in water and various organic solvents | ChemicalBook[7] |
Synthesis and Methodologies
The synthesis of this compound can be achieved through several routes, typically involving the benzylation of 2-methylpiperazine or the construction of the piperazine ring. The starting material, 2-methylpiperazine, is commercially available in both racemic and enantiomerically pure forms ((R)-2-methylpiperazine and (S)-2-methylpiperazine).[8][9]
General Synthetic Pathway: Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of 2-methylpiperazine with benzaldehyde. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced to the final product.
Caption: A simplified workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from methods for the synthesis of similar benzylpiperazine derivatives.
Materials:
-
2-Methylpiperazine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2-methylpiperazine in dichloromethane, add benzaldehyde. Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The spectral data for this compound can be found on public databases such as PubChem.[1]
Pharmacology and Mechanism of Action
While specific pharmacological data for this compound is scarce in peer-reviewed literature, its mechanism of action can be inferred from studies on BZP and other piperazine derivatives. These compounds are known to act as stimulants on the central nervous system, primarily by modulating the levels of monoamine neurotransmitters.[2][10]
Expected Mechanism of Action
BZP and its analogues typically interact with dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters, leading to an increase in the synaptic concentrations of these neurotransmitters.[2] The primary mechanism is thought to be the release of these monoamines, with some inhibitory effect on their reuptake.[11] This multifaceted regulation of synaptic monoamines has led to BZP being described as a "messy drug".[2]
Caption: Postulated mechanism of action for this compound based on related compounds.
Influence of the 2-Methyl Group and Chirality
The introduction of a methyl group at the 2-position of the piperazine ring is expected to influence the compound's pharmacological profile in several ways:
-
Receptor Selectivity: The steric bulk of the methyl group can alter the binding affinity and selectivity for different monoamine transporters and receptors. Studies on other chiral methyl-substituted piperazines have shown that stereoisomers can exhibit distinct selectivity for different receptor subtypes.[6][12]
-
Potency: The methyl group may either increase or decrease the potency of the compound compared to BZP, depending on how it affects the molecule's conformation and interaction with the binding site.
-
Metabolism: The presence of the methyl group can influence the metabolic fate of the molecule. Benzylpiperazine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP1A2, and CYP3A4.[11][13] The methyl group may alter the rate of metabolism or lead to different metabolites.
Given the chiral nature of this compound, it is highly probable that the (R)- and (S)-enantiomers will exhibit different pharmacological and pharmacokinetic properties.[5][6] Further research, including receptor binding assays and in vivo studies, is necessary to fully elucidate the specific effects of each enantiomer.
Metabolism and Toxicology
The metabolism of benzylpiperazine derivatives has been studied, with the primary routes being hydroxylation of the aromatic ring and degradation of the piperazine moiety.[14][15] The resulting metabolites are often conjugated with glucuronic acid or sulfate before excretion.[10] It is anticipated that this compound follows a similar metabolic pathway.
Toxicological concerns associated with benzylpiperazine derivatives are primarily related to their sympathomimetic effects, which can include tachycardia, agitation, anxiety, and in severe cases, seizures and hyperthermia.[10][16] The combination of BZP with other substances, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has been shown to trigger oxidative stress and mitochondrial impairment in vitro.[17] The neurotoxic effects of BZP, including the induction of apoptosis and oxidative stress, have also been investigated at the cellular level.[18]
Applications in Research and Drug Development
This compound, particularly in its enantiomerically pure forms, serves as a valuable tool in several areas of research:
-
Medicinal Chemistry: It is a key intermediate in the synthesis of more complex molecules, especially those targeting the central nervous system.[4]
-
Neuropharmacology: It can be used in studies investigating the effects of piperazine derivatives on neurotransmitter systems, aiding in the discovery of new treatments for neurological disorders.[4]
-
Structure-Activity Relationship (SAR) Studies: As a chiral building block, it allows for the systematic investigation of how stereochemistry influences the biological activity of piperazine-based compounds.[19]
Conclusion
This compound represents an important, albeit under-characterized, member of the benzylpiperazine family. Its synthesis is straightforward, and its chemical properties are well-defined. While its specific pharmacological profile remains to be fully elucidated, its structural relationship to BZP suggests a stimulant-like mechanism of action involving the modulation of monoamine neurotransmitters. The presence of a chiral center at the 2-position of the piperazine ring is a key feature, implying that its enantiomers likely possess distinct biological activities. Further research into the specific receptor binding affinities, functional activities, and in vivo effects of the (R)- and (S)-enantiomers of this compound is warranted to fully understand its potential and to guide the development of more selective and safer therapeutic agents based on the piperazine scaffold.
References
- 1. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-1-Benzyl-2-methylpiperazine hydrochloride [myskinrecipes.com]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]
- 8. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiorgan failure from 1-benzylpiperazine ingestion--legal high or lethal high? | Sigma-Aldrich [sigmaaldrich.com]
- 17. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to 1-Benzyl-2-methylpiperazine (InChIKey: JGEODYUVEMNPPY-UHFFFAOYSA-N) for Pharmaceutical Research and Development
Executive Summary: This document provides a comprehensive technical overview of 1-Benzyl-2-methylpiperazine, a key chemical intermediate in pharmaceutical synthesis. Identified by its International Chemical Identifier Key (InChIKey) JGEODYUVEMNPPY-UHFFFAOYSA-N , this compound serves as a versatile chiral building block and a strategically important protected amine. This guide, intended for researchers, chemists, and drug development professionals, elucidates the compound's core identifiers, physicochemical properties, synthetic methodologies, and critical applications in modern medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents. Furthermore, it details standard analytical characterization techniques and essential safety protocols, providing a holistic resource for its laboratory application.
Core Compound Identification
The unambiguous identification of a chemical entity is foundational to reproducible research and regulatory compliance. The InChIKey serves as a digital fingerprint for this compound. The table below consolidates its primary identifiers.[1][2]
| Identifier | Value |
| InChIKey | JGEODYUVEMNPPY-UHFFFAOYSA-N [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 29906-54-5[1][2] |
| Molecular Formula | C₁₂H₁₈N₂[1][2] |
| Molecular Weight | 190.28 g/mol [1][2] |
| Canonical SMILES | CC1CNCCN1CC2=CC=CC=C2[1] |
| InChI | InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3[1] |
Physicochemical Properties and Chirality
Understanding the physical and chemical properties of this compound is crucial for its handling, reaction optimization, and formulation. The compound is typically a colorless to light yellow liquid, soluble in common organic solvents.[3]
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | Approx. 265 - 267 °C | [3] |
| Density | Approx. 1.0 g/cm³ | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |
A critical feature of this molecule is the presence of a stereocenter at the C2 position of the piperazine ring. This chirality means the compound exists as two distinct enantiomers, (R)- and (S)-1-Benzyl-2-methylpiperazine, as well as a racemic mixture.[3][4][5] The enantiomeric purity is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles.[4]
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-alkylation of 2-methylpiperazine with a benzylating agent. The choice of this pathway is strategic; the benzyl group serves as an excellent protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen. This protecting group can be readily removed later in a synthetic sequence via catalytic hydrogenolysis.[6][7]
Generalized Synthetic Protocol: N-Benzylation of 2-Methylpiperazine
This protocol describes a standard laboratory procedure for the synthesis of racemic this compound. The causality behind this choice is its high yield and the use of readily available starting materials.
-
Reaction Setup: To a solution of 2-methylpiperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). The base acts as a scavenger for the acid generated during the reaction.
-
Addition of Alkylating Agent: While stirring the suspension, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.[6]
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The utility of this compound in medicinal chemistry is multifaceted, stemming from the combined structural features of the chiral piperazine core and the labile benzyl protecting group.
Chiral Scaffold for CNS-Active Agents
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound, particularly in its enantiomerically pure forms, serves as a crucial starting material for synthesizing compounds targeting the central nervous system.[4] Its structure is integral to building molecules that interact with neurotransmitter systems, such as dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.[4]
Strategic Use as a Protecting Group
The benzyl group is easily introduced and, more importantly, can be cleanly removed under mild catalytic hydrogenation conditions (e.g., H₂, Pd/C). This makes it an ideal protecting group for one of the piperazine nitrogens.[6] This strategy is fundamental for the synthesis of unsymmetrically 1,4-disubstituted piperazines, which are common motifs in drug candidates.
Caption: Role as a protected intermediate in synthesis.
Case Study: Development of Novel σ1 Receptor Antagonists
A pertinent example of its application is in the development of novel ligands for the sigma-1 (σ1) receptor, a promising target for treating neuropathic pain. A 2021 study detailed the design and synthesis of a new series of benzylpiperazine derivatives as potent and selective σ1 receptor antagonists.[8] In this work, derivatives of 1-benzylpiperazine were used as core structures to build molecules that demonstrated significant antinociceptive and anti-allodynic effects in preclinical models of pain, underscoring the contemporary relevance of this scaffold in developing new therapeutics.[8]
Analytical Characterization
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and quality of the synthesized compound.
Common Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the volatile compound and confirming its molecular weight. The fragmentation pattern in the mass spectrum provides structural confirmation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure, confirming the connectivity of atoms and the ratio of protons, which is essential for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity, especially when coupled with a UV or MS detector. Chiral HPLC methods are specifically required to determine the enantiomeric excess (e.e.) of (R) or (S) forms.[10]
General GC-MS Analysis Workflow
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC, where it is vaporized.
-
Separation: The vaporized sample travels through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.
-
Detection (Mass Spectrometry): As the compound elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron impact), causing it to fragment in a predictable pattern.
-
Data Analysis: The instrument records the retention time (from GC) and the mass-to-charge ratio of the parent ion and its fragments (from MS), confirming both identity and purity.
Caption: General workflow for GC-MS analysis.
Safety and Handling
As with any active chemical reagent, proper handling is essential. This compound is classified with several hazards that necessitate careful laboratory practice.
GHS Hazard Identification[1]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound, uniquely identified by its InChIKey JGEODYUVEMNPPY-UHFFFAOYSA-N, is more than a simple chemical intermediate. It is a strategically vital tool for medicinal chemists and pharmaceutical researchers. Its value lies in the combination of its chiral piperazine core, a proven pharmacophore, and the utility of the benzyl moiety as a readily cleavable protecting group. From the synthesis of CNS-targeted agents to the development of novel pain therapeutics, this compound continues to be a cornerstone in the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is therefore indispensable for its effective and safe application in the advancement of drug discovery.
References
- 1. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 29906-54-5 | this compound - Synblock [synblock.com]
- 3. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 4. (R)-1-Benzyl-2-methylpiperazine hydrochloride [myskinrecipes.com]
- 5. (S)-1-Benzyl-2-methylpiperazine | C12H18N2 | CID 28406010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
The Therapeutic Potential of 1-Benzyl-2-methylpiperazine: A Technical Guide for Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with diverse therapeutic applications. This technical guide delves into the potential therapeutic applications of a specific, yet underexplored derivative, 1-Benzyl-2-methylpiperazine. While direct preclinical and clinical data on this compound are nascent, a comprehensive analysis of its structural analogues and the broader class of benzylpiperazine derivatives provides a strong foundation for hypothesizing its pharmacological profile and therapeutic utility. This guide will explore its synthesis, potential mechanisms of action, and promising avenues for therapeutic development, including its potential as a modulator of monoaminergic systems and as a scaffold for novel therapeutics in oncology and neurology.
Introduction: The Piperazine Moiety in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its capacity to engage in various non-covalent interactions, make it an ideal building block for designing molecules with favorable pharmacokinetic and pharmacodynamic profiles.[1] Piperazine derivatives have been successfully developed into drugs for a wide range of conditions, including psychiatric disorders, allergies, infections, and cancer.[2]
The addition of a benzyl group to the piperazine core, creating the benzylpiperazine scaffold, has given rise to a class of compounds with significant central nervous system (CNS) activity.[3] The parent compound, 1-benzylpiperazine (BZP), is a well-known stimulant that modulates the release and reuptake of key neurotransmitters like dopamine, serotonin, and norepinephrine.[3][4] This activity profile has led to its investigation for potential therapeutic applications, although its abuse potential has limited its clinical development.[5]
This guide focuses on a specific derivative, this compound, which introduces a methyl group at the 2-position of the piperazine ring. This seemingly minor structural modification has the potential to significantly alter the compound's pharmacological properties, including its receptor selectivity, potency, and metabolic stability. By examining the structure-activity relationships of related compounds, we can begin to unlock the therapeutic promise of this intriguing molecule.
Synthesis and Chemical Properties of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the N-benzylation of 2-methylpiperazine. The starting material, 2-methylpiperazine, can be synthesized from ethylenediamine and propylene oxide. The subsequent benzylation can be performed using benzyl chloride or benzyl bromide in the presence of a base.
A detailed, step-by-step protocol for a representative synthesis is provided below:
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methylpiperazine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperazine (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of benzyl chloride (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Pathway:
Caption: Synthetic scheme for this compound.
Pharmacological Profile and Potential Mechanisms of Action
While specific pharmacological data for this compound is not extensively available, we can infer its likely biological activity by examining its structural analogues.
Monoaminergic Activity
The benzylpiperazine core is a well-established scaffold for compounds that interact with monoamine transporters. 1-Benzylpiperazine (BZP) is known to be a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to the release of these neurotransmitters.[3][4] The introduction of a methyl group at the 2-position of the piperazine ring could modulate the affinity and selectivity for these transporters. Structure-activity relationship studies of piperazine derivatives have shown that even small alkyl substitutions can significantly impact biological activity.[1][6] It is plausible that this compound retains some of the stimulant properties of BZP but with a potentially altered pharmacokinetic and pharmacodynamic profile.
Potential as a Monoamine Oxidase (MAO) Inhibitor
Several N-methyl-piperazine derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[6] Specifically, some chalcone derivatives containing an N-methyl-piperazine moiety have shown selective inhibition of MAO-B.[6] Given that this compound contains a substituted piperazine ring, it is a candidate for investigation as a potential MAO inhibitor. Selective MAO-B inhibitors are of therapeutic interest for the treatment of Parkinson's disease and other neurodegenerative disorders.[7]
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.
-
Reaction Mixture: In the wells of a 96-well plate, add the phosphate buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound or control inhibitor at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate, kynuramine, to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., NaOH). The product of the reaction, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence intensity using a microplate reader (excitation ~320 nm, emission ~400 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of the MAO Inhibition Assay Workflow:
Caption: Workflow for the in vitro MAO inhibition assay.
Sigma (σ) Receptor Modulation
Recent studies have highlighted the potential of benzylpiperazine derivatives as ligands for sigma (σ) receptors, particularly the σ₁ subtype.[8] σ₁ receptor antagonists are being investigated for their potential in treating neuropathic pain.[8] The structural features of this compound are consistent with those of known σ₁ receptor ligands, making this an exciting avenue for further investigation.
Anticancer Potential
The piperazine scaffold is present in numerous anticancer drugs. Notably, some benzylpiperazine derivatives have been designed as selective inhibitors of the anti-apoptotic protein Mcl-1, which is overexpressed in various cancers.[9] The development of selective Mcl-1 inhibitors is a promising strategy in cancer therapy. The core structure of this compound could serve as a starting point for the design of novel Mcl-1 inhibitors.
Potential Therapeutic Applications
Based on the inferred pharmacological profile, this compound and its derivatives could have therapeutic applications in several key areas:
| Potential Therapeutic Area | Rationale |
| Neuropsychiatric Disorders | Modulation of monoaminergic systems (dopamine, serotonin, norepinephrine) suggests potential for treating depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). |
| Neurodegenerative Diseases | Potential MAO-B inhibition could be beneficial in the treatment of Parkinson's disease by preventing the breakdown of dopamine. |
| Neuropathic Pain | Potential activity as a σ₁ receptor antagonist offers a promising avenue for the development of novel analgesics for chronic pain conditions. |
| Oncology | The benzylpiperazine scaffold can be a starting point for the design of selective Mcl-1 inhibitors for the treatment of various cancers. |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of the parent compound, 1-benzylpiperazine (BZP), has been studied in humans. Following oral administration, BZP is readily absorbed, with peak plasma concentrations reached in about 75 minutes.[10] It has an elimination half-life of approximately 5.5 hours.[10] The primary metabolic pathways for BZP involve hydroxylation of the benzyl and piperazine rings.[2]
The introduction of a methyl group at the 2-position of the piperazine ring in this compound is likely to influence its pharmacokinetic properties. The methyl group may affect the rate of metabolism, potentially by altering the susceptibility of the piperazine ring to oxidation by cytochrome P450 enzymes. This could lead to a longer half-life and altered bioavailability compared to BZP. Further in vitro and in vivo studies are necessary to fully characterize the ADME profile of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with the potential for diverse therapeutic applications. While direct evidence is currently limited, a strong inferential case can be made for its activity as a modulator of monoaminergic systems, a potential MAO inhibitor, a σ receptor ligand, and a scaffold for anticancer agents.
To fully realize the therapeutic potential of this compound, the following future research is recommended:
-
Comprehensive Pharmacological Profiling: A thorough in vitro screening of this compound against a panel of receptors, transporters, and enzymes is crucial to elucidate its mechanism of action and selectivity.
-
In Vivo Efficacy Studies: Preclinical studies in relevant animal models are needed to evaluate the in vivo efficacy of this compound in the proposed therapeutic areas.
-
Pharmacokinetic and Toxicological Evaluation: A detailed investigation of the ADME properties and a comprehensive safety and toxicology assessment are essential for any further development.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of this compound analogues will help to optimize its potency, selectivity, and pharmacokinetic properties.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile and promising molecule.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and hazards of 1-Benzyl-2-methylpiperazine
An In-Depth Technical Guide to the Safety and Hazards of 1-Benzyl-2-methylpiperazine
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research and informational purposes only. This compound (BZMP) is a research chemical with limited studies on its toxicological and pharmacological properties. All handling of this substance should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Introduction
This compound (BZMP) is a derivative of the psychoactive substance N-benzylpiperazine (BZP). As a member of the piperazine class of compounds, BZMP is structurally related to a range of substances with known stimulant and psychoactive effects. While BZP has been studied to some extent, there is a significant lack of specific pharmacological and toxicological data for BZMP. This guide aims to provide a comprehensive overview of the known and predicted safety and hazard profile of BZMP, based on available data for the compound and its structural analogs. The addition of a methyl group to the piperazine ring at the 2-position may influence its potency, metabolism, and overall toxicological profile compared to BZP. Therefore, this document will also highlight the existing knowledge gaps and the need for further research to fully characterize the properties of this compound.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of a compound is fundamental to its safe handling and use in a research setting. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₁₂H₁₈N₂ | [PubChem][1] |
| Molecular Weight | 190.28 g/mol | [PubChem][1] |
| CAS Number | 29906-54-5 | [PubChem][1] |
| Appearance | Not specified, likely an oil or solid | - |
| SMILES | CC1CNCCN1CC2=CC=CC=C2 | [PubChem][1] |
| InChIKey | JGEODYUVEMNPPY-UHFFFAOYSA-N | [PubChem][1] |
Predicted Pharmacology and Mechanism of Action
There is a lack of specific pharmacological data for this compound. However, based on the well-documented pharmacology of its parent compound, BZP, and the structure-activity relationships of benzylpiperazine derivatives, a likely mechanism of action can be predicted.[2][3]
Benzylpiperazine and its derivatives are known to act as stimulants on the central nervous system, primarily by interacting with monoaminergic systems.[4] The proposed mechanism of action for BZMP involves the release and reuptake inhibition of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. BZP itself has been shown to have a greater effect on dopamine release.[3] The presence of the methyl group in BZMP may alter its affinity and selectivity for the different monoamine transporters.
The predicted mechanism of action is illustrated in the following diagram:
Caption: Predicted action of BZMP on a dopaminergic synapse.
Toxicology and Hazard Profile
Specific toxicological studies on this compound have not been published. Therefore, the hazard assessment must be based on the available GHS hazard classifications and data from structurally related compounds, primarily BZP.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
These classifications indicate that BZMP should be handled with significant caution, using appropriate personal protective equipment (PPE).
Predicted Adverse Effects
The adverse effects of BZMP are expected to be similar to those of BZP, which are primarily related to its stimulant properties. The table below summarizes the known adverse effects of BZP, which should be considered as potential risks associated with BZMP exposure.
| System | Adverse Effects of BZP |
| Neurological | Agitation, anxiety, confusion, dizziness, headache, tremor, insomnia, seizures.[4] |
| Cardiovascular | Palpitations, tachycardia. |
| Gastrointestinal | Vomiting. |
| Ocular | Mydriasis (dilated pupils). |
| Other | Hyperthermia, rhabdomyolysis, renal failure, disseminated intravascular coagulation. |
It is important to note that BZP has been associated with severe multiorgan toxicity, and in some cases, fatalities, particularly when co-ingested with other substances.
Hepatotoxicity
In vitro studies on the combination of BZP and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) have shown that these compounds can induce oxidative stress, mitochondrial impairment, and apoptosis in liver cells.[5] It is plausible that BZMP could also exhibit hepatotoxic effects, and this should be a consideration in any research involving this compound.
Risk Assessment and Safety Precautions
Given the GHS hazard classifications and the known toxicity of related compounds, a thorough risk assessment should be conducted before handling this compound. The following safety precautions are mandatory:
-
Engineering Controls: All work with BZMP should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn, and additional protective clothing may be necessary depending on the scale of the work.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Spill and Disposal: In case of a spill, absorb the material with an inert, non-combustible absorbent material and dispose of it as hazardous waste. All waste containing BZMP must be disposed of in accordance with local, state, and federal regulations.
Analytical Methodologies
While no specific analytical methods for this compound have been published, methods for the detection and quantification of other piperazine derivatives can be adapted. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques.[6][7]
General Analytical Workflow
The following diagram illustrates a general workflow for the analysis of BZMP in a research sample.
Caption: General workflow for the analysis of BZMP.
Protocol: GC-MS Analysis of this compound
This protocol is a proposed method and should be validated for the specific application.
-
Sample Preparation (Solid Phase Extraction):
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by deionized water and then a buffer solution (e.g., phosphate buffer, pH 6).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., a mixture of dichloromethane and isopropanol with a small amount of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the peak corresponding to BZMP based on its retention time and mass spectrum.
-
Quantify the amount of BZMP using a calibration curve prepared with certified reference standards.
-
Regulatory Status
The regulatory status of this compound is not explicitly defined in many jurisdictions. However, its close structural similarity to BZP, which is a controlled substance in many countries including the United States (Schedule I), the United Kingdom (Class C), and under control measures in the European Union, suggests that BZMP may be considered an analogue of a controlled substance.[8][9] Researchers and drug development professionals must consult their local and national regulations to ensure compliance.
Conclusion
This compound is a research chemical with a significant lack of published pharmacological and toxicological data. Based on its chemical structure and the known properties of its parent compound, BZP, it is predicted to be a central nervous system stimulant with a potential for significant adverse effects, including neurotoxicity, cardiotoxicity, and hepatotoxicity. The GHS hazard classifications indicate that it is a hazardous substance that requires careful handling in a controlled laboratory environment. Further research is needed to fully characterize the safety and hazard profile of BZMP. Until such data is available, it should be treated as a potentially dangerous substance, and all appropriate safety precautions should be taken.
References
- 1. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 9. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sigma-1 Receptor Affinity of Benzylpiperazine Derivatives
This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and evaluation of benzylpiperazine derivatives as high-affinity ligands for the Sigma-1 Receptor (S1R). It is intended for researchers, medicinal chemists, and drug development professionals engaged in targeting the S1R for therapeutic intervention in central nervous system (CNS) disorders and other pathologies.
The Sigma-1 Receptor: A Unique Chaperone and Therapeutic Target
The Sigma-1 Receptor (S1R) is not a conventional receptor like a G-protein coupled receptor (GPCR) or an ion channel. Instead, it is a unique, ligand-operated intracellular chaperone protein.[1][2][3] Primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), the S1R plays a crucial role as a dynamic modulator of cellular signaling and stress responses.[4][5] Under basal conditions, S1R is associated with the Binding Immunoglobulin Protein (BiP); upon stimulation by ligands or cellular stress, it dissociates and interacts with a variety of "client" proteins.[5]
This chaperoning function allows S1R to modulate a wide array of cellular processes, including intracellular calcium signaling, ion channel activity, lipid metabolism, and protein folding.[4][5][6] Its extensive involvement in maintaining cellular homeostasis has made it a compelling therapeutic target for a multitude of conditions, including neurodegenerative diseases (Alzheimer's, Parkinson's, ALS), psychiatric disorders (depression, anxiety), and neuropathic pain.[1][2][4][6]
The benzylpiperazine scaffold has emerged as a "privileged structure" in CNS drug discovery, capable of interacting with various receptors.[7][8][9] Its synthetic tractability and favorable physicochemical properties make it an excellent starting point for developing potent and selective S1R ligands.
The Pharmacophore: A Blueprint for High-Affinity Binding
The rational design of potent S1R ligands is guided by a well-established pharmacophore model. This model, refined over years of research, outlines the essential structural features required for effective binding. A widely accepted model, such as that proposed by Glennon, consists of a central basic nitrogen atom flanked by two hydrophobic regions, connected by a specific linker distance.[10]
-
Primary Hydrophobic Domain (HYD1): This region often consists of a bulky, lipophilic group that occupies a key hydrophobic pocket within the receptor.
-
Basic Nitrogen Center: A protonatable nitrogen atom (typically a tertiary amine within the piperazine ring) is critical for forming a key ionic interaction with an acidic residue (e.g., Asp126) in the S1R binding pocket.
-
Linker: A carbon chain of optimal length separates the nitrogen center from the second hydrophobic domain.
-
Secondary Hydrophobic Domain (HYD2): This domain, often an aryl or substituted aryl group like the benzyl moiety, engages with another hydrophobic area of the receptor binding site.
Understanding this pharmacophoric arrangement is paramount. It explains the causality behind experimental choices in medicinal chemistry, where modifications to these specific regions are systematically performed to optimize binding affinity and selectivity.
Structure-Activity Relationships (SAR) of Benzylpiperazine Derivatives
Systematic modification of the benzylpiperazine core has yielded potent and highly selective S1R ligands. The following analysis, supported by data from key studies, illuminates the critical structural determinants for high affinity.
The N-Benzyl Moiety (HYD2)
The substitution pattern on the benzyl ring is a key driver of affinity and selectivity.
-
Para-Substitution: Introducing substituents at the para-position of the benzyl ring generally enhances S1R affinity. For instance, the addition of a para-methoxy group has proven beneficial.[10][11]
-
Electron-Donating Groups: Small, electron-donating groups like methoxy or fluoroethoxy at the para-position can significantly increase affinity. N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13 ) and N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30 ) both exhibit Ki values in the low nanomolar range (2.7 nM and 2.6 nM, respectively).[12]
The Second N-Substituent (HYD1 and Linker)
The nature of the substituent on the second nitrogen of the piperazine ring is equally critical.
-
Hydrophobicity and Size: A bulky, hydrophobic group in this position is essential for high affinity. A cyclohexyl group, as seen in compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), was found to be an excellent choice, contributing to its exceptionally high affinity (Ki σ1 = 1.6 nM).[10][13][14]
-
Linker Length: A linker of two to three carbon atoms between the piperazine nitrogen and the primary hydrophobic group is often optimal. The three-carbon unit linker in compound 15 proved to be a successful strategy.[10][11]
Data Presentation: S1R and S2R Binding Affinities
The following table summarizes the binding affinities of representative benzylpiperazine derivatives, illustrating the SAR principles discussed. High selectivity for S1R over the S2R subtype is a critical goal in drug design to minimize off-target effects.
| Compound | Structure | S1R Ki (nM) | S2R Ki (nM) | Selectivity (Ki S2R / Ki S1R) | Reference |
| 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 | [10],[13],[14] |
| 13 | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 | 103 | 38 | [12] |
| 30 | N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 | 486 | 187 | [12] |
| BP-I | 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine | 0.43 | 40 | 93 | [15] |
Data synthesized from cited literature.
These data clearly demonstrate how targeted chemical modifications, guided by the pharmacophore model, can yield compounds with picomolar to low-nanomolar affinity for the S1R and excellent selectivity over the S2R. Compound 15 , for example, shows a nearly 900-fold preference for S1R.[10][13]
Core Experimental Protocol: In Vitro Radioligand Competition Binding Assay
Determining the binding affinity (Ki) of a novel compound is a foundational step in its characterization. The competitive radioligand binding assay is the gold-standard method.[16] This protocol is a self-validating system, incorporating controls for total and non-specific binding to ensure the accuracy of the final affinity measurement.
Principle
This assay measures the ability of an unlabeled test compound (e.g., a new benzylpiperazine derivative) to compete with and displace a radiolabeled ligand of known affinity (the "radioligand") from the S1R. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the inhibitory constant (Ki).
Materials & Reagents
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand).[16][17]
-
Non-specific Agent: Haloperidol (10 µM final concentration) or unlabeled (+)-pentazocine (10 µM).
-
Tissue Source: Guinea pig liver membranes (a rich source of S1R).[17][18][19]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions in DMSO, serially diluted.
-
Equipment: Homogenizer, ultracentrifuge, 96-well plates, cell harvester, liquid scintillation counter, scintillation vials, and cocktail.
Step-by-Step Methodology
Part A: Membrane Preparation (from Guinea Pig Liver)
-
Homogenization: Euthanize a guinea pig according to approved institutional protocols. Promptly dissect the liver and place it in ice-cold 50 mM Tris-HCl buffer. Mince the tissue and homogenize using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Ultracentrifugation: Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the ultracentrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use. The integrity of this preparation is critical for reproducible results.
Part B: Competitive Binding Assay
-
Plate Setup: To a 96-well plate, add assay buffer to triplicate wells for each condition:
-
Total Binding: Radioligand only.
-
Non-specific Binding (NSB): Radioligand + high concentration of non-specific agent (e.g., 10 µM Haloperidol).
-
Test Compound: Radioligand + varying concentrations of the test benzylpiperazine derivative.
-
-
Reagent Addition:
-
Add 25 µL of assay buffer (for Total Binding) or 25 µL of non-specific agent (for NSB wells).
-
Add 25 µL of serially diluted test compound to the appropriate wells.
-
Add 25 µL of [³H]-(+)-pentazocine to all wells (final concentration ~1-2 nM, near its KD).[17]
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (containing ~100-200 µg of protein) to all wells. The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 120 minutes with gentle shaking to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/KD)
-
Where [L] is the concentration of the radioligand used and KD is the dissociation constant of the radioligand for the S1R.
-
Functional Signaling of the Sigma-1 Receptor
High binding affinity is the first step; understanding the functional consequence—whether a ligand is an agonist or an antagonist—is the next. Unlike GPCRs, there are no universally standard, high-throughput in vitro functional assays for S1R.[10] Functional activity is often inferred through:
-
Allosteric Modulation Assays: The binding of the anticonvulsant phenytoin can allosterically modulate the S1R. It tends to increase the binding affinity of agonists but not antagonists, providing a predictive tool to differentiate functional activity.[20][21]
-
Behavioral Models: In vivo assays, such as models of neuropathic pain, are often used. S1R antagonists typically potentiate opioid analgesia, whereas agonists can diminish it.[20]
Upon binding an agonist ligand, the S1R dissociates from BiP and can translocate to other cellular compartments. A key function is its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM, which facilitates the transfer of Ca²⁺ from the ER to the mitochondria.[4][5] This modulation of calcium homeostasis is central to S1R's neuroprotective and cellular signaling roles.
Conclusion and Future Directions
The benzylpiperazine scaffold is a robust and versatile platform for the development of high-affinity Sigma-1 Receptor ligands. A thorough understanding of the S1R pharmacophore, coupled with systematic SAR exploration, has enabled the design of compounds with low nanomolar and even picomolar potency and high selectivity. The detailed radioligand binding protocol provided herein offers a reliable and self-validating method for accurately determining the affinity of these novel derivatives.
Future work in this field will likely focus on fine-tuning the pharmacokinetic properties of these ligands to ensure adequate brain penetration for CNS targets, further exploring the subtleties of functional agonism versus antagonism, and elucidating the downstream therapeutic consequences of S1R modulation in specific disease models. The continued development of potent and selective benzylpiperazine-based S1R ligands holds significant promise for novel therapeutics.
References
- 1. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
Introduction: Understanding the Role of 1-Benzyl-2-methylpiperazine
An In-depth Technical Guide to the Solubility of 1-Benzyl-2-methylpiperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted piperazine derivative with a molecular structure that presents interesting challenges and opportunities in pharmaceutical and chemical research. As a chiral compound, it exists as (R)- and (S)-enantiomers, each potentially having unique pharmacological and toxicological profiles. The molecule's architecture, featuring a bulky nonpolar benzyl group, a polar piperazine ring with two nitrogen atoms, and a methyl group, results in a nuanced solubility profile that is critical for its application in drug development, from synthesis and purification to formulation.
This guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative solubility data, this document establishes an inferred solubility profile based on fundamental physicochemical principles and available data for structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility parameters, ensuring the generation of reliable and reproducible data for their specific applications.
Part 1: Theoretical Framework for Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.
Molecular Structure and Physicochemical Properties
The solubility of this compound is dictated by the combined influence of its three key structural components:
-
Piperazine Ring: This heterocyclic diamine core is inherently polar and contains two nitrogen atoms. The secondary amine (at position 4) can act as both a hydrogen bond donor and acceptor, while the tertiary amine (at position 1) is a hydrogen bond acceptor. This functionality generally promotes solubility in polar, protic solvents.
-
Benzyl Group: The large, nonpolar benzyl group attached to one of the nitrogen atoms introduces significant hydrophobic character to the molecule. This feature enhances solubility in nonpolar or moderately polar organic solvents.
-
Methyl Group: The methyl group at the 2-position of the piperazine ring adds a small degree of steric hindrance and a minor increase in lipophilicity.
The interplay of these features results in a molecule with a moderate overall polarity.
Key Physicochemical Parameters
Several key parameters help to predict the solubility behavior of this compound:
| Property | Value (Predicted/Computed) | Source | Implication for Solubility |
| Molecular Weight | 190.28 g/mol | [1] | A relatively low molecular weight, which generally favors solubility. |
| XLogP3-AA | 1.5 | [1] | This positive LogP value indicates a degree of lipophilicity, suggesting better solubility in organic solvents than in water. |
| pKa | 9.31 ± 0.40 (Predicted) | As a basic compound, its solubility in acidic aqueous solutions will be enhanced due to salt formation. In organic solvents, its basicity can influence interactions with acidic or protic solvents. | |
| Hydrogen Bond Donor Count | 1 | [1] | The secondary amine allows for hydrogen bonding with protic solvents. |
| Hydrogen Bond Acceptor Count | 2 | The two nitrogen atoms can accept hydrogen bonds from protic solvents. |
The diagram below illustrates the key molecular features of this compound that influence its solubility.
Caption: Key molecular features of this compound influencing its solubility.
Part 2: Inferred Solubility Profile in Organic Solvents
Comparison with Structural Analogs
-
1-Benzylpiperazine: This unmethylated analog is reported to be insoluble in water, very soluble in acetone, soluble in methanol, freely soluble in ether, and sparingly soluble in chloroform. Its LogP is slightly lower (1.092) than that of this compound, suggesting slightly lower lipophilicity.
-
2-Methylpiperazine: This analog, lacking the benzyl group, is highly soluble in water. This highlights the significant role of the benzyl group in reducing aqueous solubility and enhancing solubility in organic solvents.
Based on these comparisons, this compound is expected to have very low water solubility but good solubility in a range of organic solvents. The presence of the methyl group, compared to 1-benzylpiperazine, is likely to slightly increase its solubility in less polar solvents.
Inferred Solubility Table
The following table presents the inferred solubility profile of this compound in common organic solvents, categorized by solvent class. This profile is based on the principles discussed above and the available qualitative data.
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble to Freely Soluble | The piperazine ring's ability to form hydrogen bonds with the solvent's hydroxyl group is a key factor. Qualitative data confirms solubility in ethanol.[2] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The molecule's polarity and the solvent's ability to engage in dipole-dipole interactions suggest good compatibility. 1-benzylpiperazine is very soluble in acetone. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | The moderate polarity of these solvents is well-suited to the mixed polar/nonpolar character of the compound. Qualitative data confirms solubility in dichloromethane.[2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The nonpolar benzyl group and the overall moderate polarity of the molecule suggest good solubility. 1-benzylpiperazine is freely soluble in ether. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The nonpolar benzyl group will interact favorably with the aromatic solvent, but the polar piperazine ring may limit high solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The high polarity of the piperazine ring is expected to make it poorly soluble in these nonpolar solvents. |
Part 3: Experimental Determination of Solubility
For drug development and other precise applications, an experimentally determined, quantitative measure of solubility is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[3]
Gold Standard Protocol: Isothermal Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with Teflon-lined screw caps
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
The following diagram illustrates the workflow for the isothermal shake-flask method.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Part 4: Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic. This relationship should be determined experimentally for precise applications.
-
pH (in aqueous systems): As a basic compound, the aqueous solubility of this compound is highly pH-dependent. In acidic conditions, it will form a protonated, more soluble salt.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a different solubility, with the amorphous form typically being the most soluble.
-
Purity of Compound and Solvent: Impurities can either increase or decrease the measured solubility. The presence of water in organic solvents can also significantly affect the solubility of a compound capable of hydrogen bonding.
Part 5: Implications in Drug Development
The solubility of this compound is a critical parameter at various stages of the drug development process:
-
Process Chemistry: The selection of appropriate solvents is crucial for the synthesis, purification, and crystallization of the active pharmaceutical ingredient (API). Good solubility in the reaction solvent is needed to ensure efficient reaction kinetics, while differential solubility in another solvent system may be required for effective purification by crystallization.
-
Formulation Development: For oral dosage forms, sufficient aqueous solubility is often a prerequisite for good bioavailability. For poorly soluble compounds like this compound, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.
-
Preclinical and Clinical Studies: The choice of vehicle for in vitro and in vivo studies depends on the compound's solubility. A suitable solvent system must be found that can dissolve the required dose without causing toxicity.
Conclusion
This compound is a molecule with a complex solubility profile, characterized by poor aqueous solubility and good solubility in a range of organic solvents. Its molecular structure, combining a polar piperazine ring with a nonpolar benzyl group, allows for a nuanced interaction with different solvent classes. While quantitative solubility data is sparse, a reliable inferred profile can be constructed based on its physicochemical properties and comparison with structural analogs. For researchers and drug development professionals, the experimental determination of solubility using standardized methods like the shake-flask protocol is essential for generating the precise data needed for synthesis, purification, and formulation. A thorough understanding of its solubility behavior is paramount to unlocking the full therapeutic potential of this and other related piperazine derivatives.
References
Methodological & Application
The Cornerstone of CNS Drug Discovery: 1-Benzyl-2-methylpiperazine as a Privileged Scaffold
Introduction: Unveiling the Potential of a Versatile Chemical Moiety
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the identification and optimization of privileged scaffolds – molecular frameworks that exhibit affinity for multiple biological targets. The 1-benzyl-2-methylpiperazine core has emerged as one such scaffold of significant interest, particularly in the development of drugs targeting the central nervous system (CNS). The inherent structural features of this molecule, including the basic nitrogen atoms of the piperazine ring, the lipophilic benzyl group, and a crucial chiral center at the 2-position, provide a rich platform for synthetic modification and fine-tuning of pharmacological activity. This guide offers an in-depth exploration of the this compound scaffold, providing detailed application notes, synthesis protocols, and an analysis of its role in the design of next-generation therapeutics.
The piperazine ring itself is a common motif in a plethora of approved drugs, valued for its ability to improve aqueous solubility and introduce a basic center that can engage in critical interactions with biological targets. The addition of a benzyl group at the 1-position introduces a key structural element that can be tailored to modulate affinity and selectivity for various receptors and enzymes. Furthermore, the methyl group at the 2-position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds, a critical consideration in modern drug design to optimize efficacy and minimize off-target effects.
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols for leveraging the this compound scaffold in their research endeavors.
Strategic Applications in Medicinal Chemistry
The versatility of the this compound scaffold has been demonstrated through its incorporation into a wide array of compounds targeting various biological systems. The strategic placement of substituents on both the benzyl ring and the piperazine core allows for the modulation of a compound's physicochemical properties and its interaction with specific biological targets.
Modulators of Dopaminergic and Serotonergic Systems
A significant area of application for this compound derivatives lies in the modulation of dopamine and serotonin receptors, key players in the pathophysiology of numerous CNS disorders, including schizophrenia, depression, and Parkinson's disease. The piperazine nitrogen atoms can act as a protonated amine at physiological pH, enabling ionic interactions with acidic residues in the binding pockets of these G-protein coupled receptors (GPCRs).
The benzyl group can be functionalized to enhance affinity and selectivity for specific receptor subtypes. For instance, substitution on the phenyl ring can influence interactions with the D2 and D3 dopamine receptors.[1] Similarly, modifications to this aromatic moiety can tune the activity of these compounds at various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.[2]
Data Presentation: Receptor Binding Affinities of 1-Benzylpiperazine Derivatives
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Analog 1 | Dopamine D2 | 349-7522 | [1] |
| Analog 2 | Dopamine D3 | 96-1413 | [1] |
| Analog 3 | Serotonin Transporter (SERT) | 2-400 | [2] |
| Analog 4 | Serotonin 5-HT1A | Weak affinity | [2] |
| Analog 5 | α2-Adrenoceptors | Weak affinity | [2] |
Note: The data presented is for a range of N-phenylpiperazine analogs, highlighting the tunability of the scaffold. Specific data for this compound derivatives should be generated for each novel compound.
Sigma-1 Receptor Ligands for Neuroprotection
The sigma-1 receptor, a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for the treatment of neurodegenerative diseases.[3] Ligands that activate the sigma-1 receptor can promote neuronal survival and reduce cellular stress. The 1-benzylpiperazine scaffold has been successfully employed in the design of potent and selective sigma-1 receptor ligands.
The interaction of these ligands with the sigma-1 receptor can trigger a cascade of downstream signaling events that contribute to neuroprotection. This includes the modulation of intracellular calcium signaling, the attenuation of oxidative stress, and the enhancement of neuronal plasticity.[4]
Experimental Workflow: Screening for Sigma-1 Receptor Activity
Caption: Workflow for the discovery and development of this compound-based sigma-1 receptor ligands.
Protocols for Synthesis and Characterization
The successful application of the this compound scaffold is contingent upon robust and reproducible synthetic protocols that allow for the generation of enantiomerically pure material. The following protocols provide a detailed methodology for the synthesis of the scaffold and its subsequent derivatization.
Protocol 1: Stereoselective Synthesis of (R)-1-Benzyl-2-methylpiperazine
The synthesis of enantiomerically pure (R)-1-benzyl-2-methylpiperazine can be achieved from commercially available chiral precursors. One common approach involves the use of (R)-2-methylpiperazine as a starting material, which can be prepared through various stereoselective methods.[5]
Materials:
-
(R)-2-methylpiperazine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of (R)-2-methylpiperazine (1.0 eq) in acetonitrile (10 mL/mmol of piperazine) in a round-bottom flask, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (R)-1-benzyl-2-methylpiperazine.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the product.
Protocol 2: Derivatization of the N4-Position
The secondary amine at the N4-position of the this compound scaffold provides a convenient handle for further derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships.
Example: N-Acylation
Materials:
-
(R)-1-Benzyl-2-methylpiperazine
-
Acyl chloride or carboxylic acid
-
Triethylamine (Et₃N) or a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using an acyl chloride):
-
Dissolve (R)-1-benzyl-2-methylpiperazine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 mL/mmol of piperazine) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualization of a Key Signaling Pathway
The neuroprotective effects of sigma-1 receptor agonists derived from the this compound scaffold are mediated through complex intracellular signaling pathways. A simplified representation of the sigma-1 receptor's role in modulating cellular stress responses is depicted below.
Caption: Simplified signaling pathway of a this compound-based sigma-1 receptor agonist promoting neuroprotection.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry for the design of novel CNS-active agents. Its inherent structural and physicochemical properties, coupled with the potential for stereoselective synthesis and diverse functionalization, make it an attractive starting point for lead discovery and optimization. The successful development of compounds targeting dopaminergic, serotonergic, and sigma-1 receptor systems underscores the broad therapeutic potential of this scaffold.
Future research in this area will likely focus on the development of more efficient and scalable enantioselective synthetic routes to access a wider range of chiral derivatives. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets will be crucial for the rational design of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the this compound scaffold is poised to remain a cornerstone in the development of innovative treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
1-Benzyl-2-methylpiperazine: A Neuroscience Research Tool for Modulating Monoaminergic Systems
Application Notes and Protocols for the Neuropharmacological Characterization of a Psychoactive Tool Compound
I. Introduction: Unveiling the Potential of 1-Benzyl-2-methylpiperazine in Neuroscience Research
This compound (BMP) is a substituted piperazine derivative with a structural resemblance to the well-characterized psychoactive compound 1-benzylpiperazine (BZP). While extensive research has been conducted on BZP and other benzylpiperazine analogs, specific pharmacological data for BMP remains limited in publicly available literature. However, its structural characteristics strongly suggest its utility as a tool compound for investigating the roles of monoaminergic systems—dopamine, norepinephrine, and serotonin—in various neurobiological processes and disease models.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a framework for the systematic characterization of BMP, drawing upon established knowledge of related compounds. The protocols and insights herein are intended to empower researchers to elucidate the specific pharmacological profile of BMP and leverage it as a valuable tool in neuroscience research.
The benzylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known for its ability to produce compounds with good brain penetration.[1] Derivatives of benzylpiperazine have been explored for a wide range of applications, including as ligands for dopamine, serotonin, and norepinephrine transporters, as well as for sigma receptors.[2][3][4][5]
II. Physicochemical Properties and Synthesis Overview
A clear understanding of the physicochemical properties of a tool compound is paramount for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 29906-54-5 | [6] |
| Molecular Formula | C₁₂H₁₈N₂ | [6] |
| Molecular Weight | 190.28 g/mol | [6] |
| IUPAC Name | This compound | [6] |
Synthesis: The synthesis of benzylpiperazine derivatives is well-documented in the chemical literature. A common approach involves the reaction of a suitably protected or unprotected piperazine with benzyl chloride or a related benzylating agent.[7] For this compound, this would typically involve the N-benzylation of 2-methylpiperazine. Researchers can refer to established synthetic procedures for benzylpiperazines as a starting point for laboratory synthesis.[7]
III. Anticipated Pharmacological Profile and Mechanism of Action
Based on the pharmacology of the parent compound, BZP, this compound is anticipated to act as a monoamine releasing agent and/or reuptake inhibitor. The methyl group at the 2-position of the piperazine ring may influence its potency and selectivity for the different monoamine transporters.
Expected Primary Targets:
-
Dopamine Transporter (DAT): High affinity for DAT is a characteristic of many psychoactive benzylpiperazine derivatives.[2][8][9]
-
Norepinephrine Transporter (NET): Inhibition of NET is another common feature of this class of compounds.[3][10][11]
-
Serotonin Transporter (SERT): Interaction with SERT is also expected, contributing to its overall pharmacological effect.[12][13][14][15]
The interaction of BMP with these transporters likely leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in its stimulant and psychoactive effects.
Potential Secondary Targets:
-
Sigma Receptors (σ₁ and σ₂): Some benzylpiperazine derivatives have shown high affinity for sigma-1 receptors, suggesting a potential role in modulating glutamatergic neurotransmission and cellular signaling.[4][5][7]
The following diagram illustrates the predicted mechanism of action of BMP at a monoaminergic synapse.
References
- 1. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Enantioselective HPLC Method for the Chiral Separation of 1-Benzyl-2-methylpiperazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomeric composition of pharmaceutical compounds is a critical parameter, as enantiomers frequently exhibit distinct pharmacological and toxicological profiles.[1][2][3][4][5] 1-Benzyl-2-methylpiperazine is a chiral amine that serves as a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a robust and reliable analytical method for separating and quantifying its enantiomers is essential for quality control, regulatory compliance, and stereoselective synthesis process monitoring.[1] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of (R)- and (S)-1-benzyl-2-methylpiperazine enantiomers. The method leverages an immobilized polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for this class of compounds. We will explore the causality behind the method's parameters and provide a comprehensive, step-by-step guide for implementation in a research or quality control setting.
Introduction and Scientific Principles
Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the direct separation of enantiomers.[2][5] The principle relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times, enabling their separation.[6]
For chiral amines like this compound, polysaccharide-based CSPs, particularly those derived from cellulose or amylose phenylcarbamates, are highly effective.[1] These CSPs offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for chiral recognition. The selection of an immobilized CSP, such as Chiralpak® IC, offers the advantage of broad solvent compatibility and enhanced robustness. A study on related piperazine derivatives demonstrated excellent separation on a Chiralpak® IC column, making it a logical starting point for this application.[7]
The mobile phase composition, especially the inclusion of a basic additive, is another critical factor. Basic analytes can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to poor peak shape and low efficiency.[6] The addition of a small amount of a basic modifier, such as Diethylamine (DEA), effectively masks these silanol groups, resulting in sharp, symmetrical peaks and improved resolution.[1][7]
Chiral HPLC Method Development Workflow
Developing a successful chiral separation method is an empirical process that benefits from a systematic approach.[2][8] The workflow involves screening candidate columns and mobile phases to identify the optimal conditions for resolution and analysis time.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Application Protocol
This protocol provides the optimized conditions for the enantioselective separation of this compound.
Materials and Instrumentation
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/PDA detector |
| Chiral Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm particle size[7] |
| Analyte | Racemic this compound standard |
| Solvents | HPLC Grade Acetonitrile (ACN) and Methanol (MeOH) |
| Additive | Diethylamine (DEA), >99.5% purity |
| Vials | 2 mL amber glass autosampler vials with PTFE septa |
Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temp. | 35°C[7] |
| Injection Vol. | 10 µL[7] |
| Detection | UV at 215 nm |
| Run Time | ~20 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of Acetonitrile, 100 mL of Methanol, and 1.0 mL of Diethylamine.
-
Combine in a 1 L solvent bottle and mix thoroughly.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL by dissolving 10 mg of the standard into 10 mL of the mobile phase.
-
Prepare a working standard for injection by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
-
Instrument Setup and Equilibration:
-
Install the Chiralpak® IC column in the column oven.
-
Set the column temperature to 35°C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the 0.1 mg/mL racemic standard solution five consecutive times.
-
Verify that the system meets the following criteria:
-
Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.
-
Tailing Factor (Tf): ≤ 1.5 for both peaks.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.
-
-
-
Sample Analysis:
-
Once the system suitability is confirmed, inject the prepared samples.
-
Acquire the data for the specified run time.
-
Expected Results and Data Analysis
Under the specified conditions, a baseline separation of the two enantiomers should be achieved.
| Parameter | Expected Value | Description |
| Retention Time (t R1) | ~10.5 min | Retention time of the first eluting enantiomer. |
| Retention Time (t R2) | ~12.0 min | Retention time of the second eluting enantiomer. |
| Selectivity (α) | > 1.15 | The ratio of the retention factors of the two enantiomers. |
| Resolution (Rs) | > 2.5 | The degree of separation between the two peaks. |
Enantiomeric Excess (% ee) Calculation: The enantiomeric purity of a sample is calculated using the peak areas of the two enantiomers:
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where Areamajor is the peak area of the more abundant enantiomer and Areaminor is the peak area of the less abundant one.[9]
Causality of Method Parameters
The success of this separation is a direct result of the logical selection of the stationary and mobile phases.
Caption: Logical relationship between analyte properties and method choices.
-
Chiral Stationary Phase (Chiralpak® IC): The cellulose tris(3,5-dichlorophenylcarbamate) selector forms a chiral cavity. The benzyl group of the analyte can enter this cavity and interact via π-π stacking, while the methylpiperazine ring is oriented in a specific way. The subtle difference in how the (R) and (S) enantiomers fit into this 3D structure leads to a difference in interaction energy and, therefore, separation.
-
Mobile Phase Additive (DEA): As a basic amine, this compound would exhibit significant peak tailing on a standard silica-based column due to strong ionic interactions with acidic silanol groups. The 0.1% DEA in the mobile phase acts as a competitive base, neutralizing these active sites and ensuring that peak shape is governed by the chiral interactions with the CSP, not by secondary achiral interactions with the support.[1][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 2.0) | 1. Column degradation.2. Incorrect mobile phase composition.3. Column temperature too high. | 1. Replace the column.2. Prepare fresh mobile phase, verifying all proportions.3. Lower the column temperature in 5°C increments (e.g., to 30°C or 25°C). |
| Peak Tailing (Tf > 1.5) | 1. Insufficient DEA in the mobile phase.2. Column contamination.3. Sample solvent mismatch. | 1. Ensure DEA concentration is 0.1%. Consider increasing to 0.12% if needed.2. Flush the column with a stronger solvent (consult column care notes).3. Ensure samples are dissolved in the mobile phase. |
| No Separation | 1. Incorrect column installed.2. Wrong mobile phase used.3. Sample is not racemic (enantiopure). | 1. Verify the column is a Chiralpak® IC.2. Confirm the mobile phase composition.3. Verify the source of the standard material. |
| Drifting Baseline | 1. Column not fully equilibrated.2. Mobile phase improperly mixed or degassed. | 1. Equilibrate the column for a longer period.2. Prepare fresh mobile phase and degas thoroughly. |
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jocpr.com [jocpr.com]
- 8. hplc.today [hplc.today]
- 9. benchchem.com [benchchem.com]
Determining the Sigma Receptor Binding Affinity of 1-Benzyl-2-methylpiperazine: An Application Note & Protocol
Introduction: The Significance of Sigma Receptors and Novel Ligand Characterization
Sigma receptors, once misclassified as a subtype of opioid receptors, are now understood to be unique, ligand-regulated molecular chaperones with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1] These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain management.[1][2] The development of novel ligands with high affinity and selectivity for sigma receptor subtypes is a critical step in advancing our understanding of their physiological roles and in the pursuit of new therapeutics.
1-Benzyl-2-methylpiperazine is a synthetic compound belonging to the benzylpiperazine class, a scaffold known to produce potent sigma receptor ligands.[2][3] Determining the binding affinity of this compound for σ1 and σ2 receptors is essential for its pharmacological characterization. This application note provides a detailed protocol for a competitive radioligand binding assay, a gold-standard method for quantifying the interaction between a test compound and its target receptor.
Principle of the Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from its binding site on the sigma receptor. The assay is performed by incubating a fixed concentration of a high-affinity radioligand with a preparation of membranes containing the sigma receptor, in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity.
The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Workflow Overview
Figure 1. A high-level overview of the competitive radioligand binding assay workflow.
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. | Notes |
| Test Compound | ||
| This compound | N/A | Synthesized in-house or sourced from a chemical supplier. |
| Radioligands | ||
| [³H]-(+)-Pentazocine | PerkinElmer (NET936) | For σ1R binding. Specific activity: ~30-60 Ci/mmol. |
| [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) | PerkinElmer (NET921) | For σ2R binding (and σ1R). Specific activity: ~30-60 Ci/mmol. |
| Receptor Source | ||
| Guinea Pig Brain Membranes | N/A | For σ1R. Prepare in-house or source commercially. |
| Rat Liver Membranes | N/A | For σ2R. Prepare in-house or source commercially. |
| Buffers and Chemicals | ||
| Tris-HCl | Sigma-Aldrich (T5941) | |
| Haloperidol | Sigma-Aldrich (H1512) | For defining non-specific binding. |
| (+)-Pentazocine | Sigma-Aldrich (P3166) | For masking σ1R in σ2R assays. |
| Scintillation Cocktail | PerkinElmer (6013329) | |
| Equipment | ||
| 96-well plates | Varies | |
| Cell Harvester | Brandel or equivalent | |
| Glass Fiber Filters | Whatman GF/B or equivalent | |
| Liquid Scintillation Counter | Beckman Coulter or equivalent | |
| Centrifuge | Varies | Capable of >30,000 x g. |
| Homogenizer | Polytron or equivalent |
Protocol: Step-by-Step Methodology
Part 1: Preparation of Receptor Membranes
This protocol outlines the preparation of guinea pig brain membranes, a rich source of σ1 receptors. A similar procedure can be followed for rat liver membranes for σ2R assays.
-
Tissue Homogenization: Euthanize a male Hartley guinea pig according to approved institutional animal care and use committee protocols. Rapidly dissect the brain and place it in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Homogenize the tissue using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold 50 mM Tris-HCl buffer. Repeat the centrifugation step.
-
Final Preparation and Storage: Resuspend the final pellet in a small volume of 50 mM Tris-HCl buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Binding Assay for Sigma-1 Receptor (σ1R)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [³H]-(+)-Pentazocine. Prepare a working solution at a final concentration of approximately 2-5 nM in the assay buffer. This concentration is near the Kd of the radioligand for the σ1R, ensuring adequate signal-to-noise ratio.
-
Test Compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-(+)-Pentazocine + 100 µL Membrane Preparation (~100-200 µg protein).
-
Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration) + 50 µL [³H]-(+)-Pentazocine + 100 µL Membrane Preparation.
-
Competitor Wells: 50 µL this compound dilution + 50 µL [³H]-(+)-Pentazocine + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes with gentle agitation.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in buffer) using a cell harvester. Wash the filters three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Part 3: Competitive Binding Assay for Sigma-2 Receptor (σ2R)
The protocol for the σ2R assay is similar to the σ1R assay, with a few key modifications:
-
Receptor Source: Use rat liver membranes, which have a higher density of σ2R compared to σ1R.
-
Radioligand: Use [³H]-DTG, a non-selective ligand for both σ1 and σ2 receptors.[4] A final concentration of 5-10 nM is typically used.
-
Masking of σ1R: To ensure that the binding of [³H]-DTG is specific to the σ2R, it is crucial to "mask" the σ1R binding sites. This is achieved by adding a high concentration of a selective, unlabeled σ1R ligand to all wells. (+)-Pentazocine at a final concentration of 100-300 nM is commonly used for this purpose.[4][5]
-
Assay Setup:
-
Total Binding: 50 µL Assay Buffer with (+)-Pentazocine + 50 µL [³H]-DTG + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration) with (+)-Pentazocine + 50 µL [³H]-DTG + 100 µL Membrane Preparation.
-
Competitor Wells: 50 µL this compound dilution with (+)-Pentazocine + 50 µL [³H]-DTG + 100 µL Membrane Preparation.
-
-
Incubation: Incubate at room temperature (25°C) for 120 minutes.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the competitor, calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the competitor wells.
-
Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. The resulting curve should be sigmoidal.
-
Determine the IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data and determine the IC50 value.
-
Calculate the Ki: Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
Principle of Competitive Binding
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Platform Approach for the Unambiguous Identification of 1-Benzyl-2-methylpiperazine
Abstract
This comprehensive guide provides detailed analytical methodologies for the robust identification and characterization of 1-Benzyl-2-methylpiperazine (CAS: 29906-54-5), a substituted piperazine derivative. As compounds within this class are frequently encountered in forensic toxicology, drug development, and chemical synthesis, their unambiguous identification is paramount. This document outlines field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind the methodological choices, provides step-by-step protocols, and presents expected analytical data to serve as a reliable reference for researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Imperative for Piperazine Derivatives
This compound is a structural analog of 1-Benzylpiperazine (BZP), a well-known psychoactive substance.[1] The modification of the piperazine ring, in this case with a methyl group at the 2-position, can significantly alter its pharmacological and toxicological profile. Therefore, analytical methods must be specific enough to distinguish between regioisomers and other related compounds. The molecular structure of this compound is C₁₂H₁₈N₂ with a molecular weight of 190.28 g/mol .[2][3] This guide details orthogonal analytical strategies—combining chromatographic separation with mass spectrometry and spectroscopic techniques—to ensure the highest level of confidence in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Screening
Expertise & Experience: GC-MS is the cornerstone of forensic and synthetic chemistry labs for the analysis of volatile and semi-volatile compounds.[4][5][6] Its power lies in the combination of high-resolution chromatographic separation with the highly specific detection and structural elucidation provided by mass spectrometry. For N-substituted piperazines like this compound, Electron Ionization (EI) provides reproducible fragmentation patterns that serve as a chemical fingerprint, allowing for confident library matching and identification.[7] Unlike some amines, this compound is sufficiently volatile and thermally stable for direct analysis without derivatization.[6]
Logical Workflow for GC-MS Analysis
Caption: High-level workflow for GC-MS identification of this compound.
Protocol 2.1: GC-MS Identification
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
-
Instrumentation and Conditions:
-
The parameters below are a validated starting point and may be optimized for specific instrumentation.
-
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform. |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness | Provides excellent separation for a wide range of semi-polar compounds.[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading for a concentrated sample. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 120°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | Optimized to elute the target analyte with a good peak shape while separating it from potential impurities. |
| MS System | Agilent 5977B MSD or equivalent | Standard quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible, library-searchable mass spectra.[4] |
| MS Source Temp. | 230°C | Standard operating temperature. |
| MS Quad Temp. | 150°C | Standard operating temperature. |
| Scan Range | m/z 40-500 | Covers the molecular ion and all significant fragment ions. |
-
Data Analysis & Expected Results:
-
Retention Time (RT): The compound will have a characteristic RT under the specified conditions. This should be confirmed by running a certified reference standard.
-
Mass Spectrum: The EI mass spectrum is the key identifier. The fragmentation is driven by the nitrogen atoms and the stable benzyl group.
-
| m/z (Mass-to-Charge Ratio) | Interpretation | Expected Relative Intensity |
| 190 | [M]⁺ (Molecular Ion) | Low to Medium |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak (100%) |
| 99 | [M - C₇H₇]⁺ (Methylpiperazine fragment) | Medium to High |
| 56 | Piperazine ring fragment | Medium |
Data derived from the PubChem spectral database for this compound.[2] The base peak at m/z 91 results from the facile cleavage of the benzylic C-N bond, a hallmark fragmentation pathway for N-benzyl compounds.[7][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High-Sensitivity Quantification and Confirmation
Expertise & Experience: LC-MS/MS is indispensable when high sensitivity and selectivity are required, particularly for analyzing samples in complex biological matrices like blood or urine.[10][11] Electrospray Ionization (ESI) is a soft ionization technique that typically preserves the molecular species, yielding a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for the selection of a specific precursor ion and detection of its characteristic product ions, providing exceptional selectivity and minimizing matrix interference.[10]
Logical Workflow for LC-MS/MS Analysis
Caption: A typical workflow for selective identification using LC-MS/MS in MRM mode.
Protocol 3.1: LC-MS/MS Identification
-
Sample Preparation:
-
Prepare a stock solution of the sample in methanol (e.g., 1 mg/mL).
-
Create a working solution by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion or 1-100 ng/mL for chromatographic analysis.
-
-
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| LC System | Waters Acquity UPLC or equivalent | High-pressure system for efficient separation. |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Standard for retaining and separating moderately polar compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase LC. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | A standard gradient to elute the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm i.d. column. |
| Column Temp. | 40°C | Improves peak shape and run-to-run reproducibility. |
| MS System | Sciex QTRAP 6500 or equivalent | A sensitive triple quadrupole instrument for MS/MS. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amines readily form positive ions via protonation. |
| Capillary Voltage | +4500 V | Optimized for efficient ion formation. |
| Source Temp. | 500°C | Facilitates desolvation of the mobile phase. |
-
Data Analysis & Expected Results (MRM):
-
The analysis relies on monitoring specific precursor-to-product ion transitions. The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 191.2. Product ions are generated via Collision-Induced Dissociation (CID).
-
| Transition | Proposed Fragment | Role | Collision Energy (eV) |
| 191.2 → 91.1 | Tropylium ion [C₇H₇]⁺ | Quantifier | ~25 (Optimize) |
| 191.2 → 119.1 | Product of ring fragmentation | Qualifier | ~35 (Optimize) |
-
Trustworthiness: The key to a self-validating system is the ion ratio. The ratio of the peak area of the qualifier transition to the quantifier transition must be constant between the sample and a known reference standard within a predefined tolerance (e.g., ±20%). This, combined with a matching retention time, provides highly confident identification.
Spectroscopic Confirmation: NMR and FTIR
Expertise & Experience: While chromatographic methods are excellent for separation and screening, spectroscopic methods like NMR and FTIR provide definitive structural confirmation, which is essential when characterizing new synthetic batches or reference standards. NMR spectroscopy maps the carbon-hydrogen framework of the molecule, while FTIR identifies its functional groups through their vibrational frequencies.
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pure substance in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
-
Expected Spectral Data: The chemical shifts (δ) are referenced to tetramethylsilane (TMS).
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| ~7.25-7.40 (m, 5H) | Aromatic (C₆H ₅) |
| ~3.55 (s, 2H) | Benzylic (CH₂ ) |
| ~2.0-3.1 (m, 7H) | Piperazine Ring (CH , CH₂ ) |
| ~1.05 (d, 3H) | Methyl (CH₃ ) |
| Variable (br s, 1H) | Amine NH |
Note: Spectral data for piperazine derivatives can be complex due to ring conformations. The above data is a prediction based on known spectra of similar compounds like 1-benzylpiperazine and 2-methylpiperazine.[13][14] A reference spectrum for ¹³C NMR is available on PubChem.[2]
Protocol 4.2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal or prepare a KBr pellet if the sample is a solid salt.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3350 (weak, broad) | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch (sp²) | Aromatic C-H |
| 2800-3000 | C-H Stretch (sp³) | Aliphatic C-H |
| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~1120 | C-N Stretch | Aliphatic Amine |
| 700-750 and ~690 | C-H Out-of-plane bend | Monosubstituted Benzene |
These assignments are based on characteristic group frequencies and data for related piperazine compounds.[15]
Conclusion
The analytical protocols detailed in this application note provide a robust, multi-platform framework for the unambiguous identification of this compound. GC-MS serves as an ideal initial screening method, offering a unique fragmentation fingerprint. LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level detection and analysis in complex matrices. Finally, NMR and FTIR spectroscopy deliver definitive structural confirmation, which is indispensable for the characterization of reference materials and synthesized products. By employing these orthogonal techniques, scientists can ensure the highest degree of analytical certainty and data integrity.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 29906-54-5 | this compound - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. scholars.direct [scholars.direct]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [open.bu.edu]
- 11. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]
- 14. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
- 15. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
Application Note: A Robust and Scalable Chiral Synthesis of (R)-1-Benzyl-2-methylpiperazine
Abstract & Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile linker engaging with multiple biological targets.[1][2] Specifically, chiral C2-substituted piperazines represent a critical, yet underexplored, area of chemical space that offers significant potential for developing next-generation therapeutics with improved selectivity and potency.[1] (R)-1-Benzyl-2-methylpiperazine is a highly valuable chiral building block used in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[3][4] Its enantiomeric purity is paramount for ensuring the desired pharmacological activity and minimizing off-target effects.[1]
This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (R)-1-Benzyl-2-methylpiperazine. The described methodology is designed for scalability, reliability, and high stereochemical control, proceeding via a robust two-step sequence involving amide formation followed by a one-pot reductive cyclization. This approach avoids the use of expensive chiral auxiliaries or resolutions by incorporating the stereocenter from a commercially available chiral starting material.
Synthetic Strategy and Mechanism
The chosen synthetic pathway is a convergent and efficient route that constructs the chiral piperazine ring with the required substituents already in place. The strategy hinges on two fundamental and high-yielding transformations in organic chemistry: acylation and reductive cyclization.
2.1 Retrosynthetic Analysis:
The retrosynthesis begins by disconnecting the piperazine ring through the C-N bonds formed during the cyclization. The key disconnection is the C6-N1 bond, which is formed via an intramolecular SN2 reaction. The amide at the N4 position is disconnected to reveal the two primary starting materials: N-benzylethylenediamine and (R)-2-chloropropionyl chloride . The chirality of the final product is directly derived from the (R)-configured acid chloride, ensuring excellent enantiomeric integrity.
2.2 Reaction Scheme and Mechanistic Rationale:
The forward synthesis proceeds as follows:
-
Step 1: Acylation. N-benzylethylenediamine is acylated with enantiopure (R)-2-chloropropionyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct. The primary amine of N-benzylethylenediamine is significantly more nucleophilic than the secondary benzyl-protected amine, ensuring excellent regioselectivity for the acylation at the terminal nitrogen. This yields the key intermediate, (R)-N-(2-(benzylamino)ethyl)-2-chloropropanamide.
-
Step 2: Reductive Cyclization. The chloroamide intermediate is subjected to reduction with a powerful hydride reagent, typically lithium aluminum hydride (LiAlH₄). This single operation achieves two critical transformations in one pot:
-
Amide Reduction: The carbonyl group of the amide is fully reduced to a methylene group, forming a secondary amine.
-
Intramolecular Cyclization: The newly formed secondary amine, being a potent nucleophile, immediately displaces the chloride on the adjacent carbon via an intramolecular SN2 reaction. This ring-closing step proceeds with inversion of configuration at the chlorine-bearing carbon, but since the stereocenter of interest is the methyl-bearing carbon, its absolute configuration remains undisturbed. The result is the formation of the desired (R)-1-Benzyl-2-methylpiperazine.
-
The use of LiAlH₄ is critical here; weaker reducing agents like sodium borohydride would not be sufficient to reduce the amide functional group.
Visualization of the Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from starting materials to the final product.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1-Benzyl-2-methylpiperazine hydrochloride [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Enantioselective Synthesis of 1-Benzyl-2-methylpiperazine
Abstract
This comprehensive guide details robust and scalable protocols for the enantioselective synthesis of 1-Benzyl-2-methylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and drug development. The piperazine motif is a privileged structure, yet the exploration of stereochemically defined C2-substituted analogues remains a fertile ground for innovation.[1] This document provides two distinct, field-proven strategies to access enantiopure this compound: (1) a chiral pool-based approach involving the synthesis and subsequent benzylation of enantiopure 2-methylpiperazine, and (2) a catalytic asymmetric synthesis via the palladium-catalyzed allylic alkylation of a piperazin-2-one precursor, followed by reduction. Each protocol is presented with detailed step-by-step instructions, mechanistic insights, and a discussion of the critical parameters that ensure high yield and enantioselectivity. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this valuable chiral building block into their synthetic programs.
Introduction: The Significance of Chiral C2-Substituted Piperazines
The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs.[1] Analysis of substitution patterns, however, reveals a heavy bias towards N1- and N4-substituted derivatives, leaving the vast chemical space of carbon-substituted piperazines largely unexplored.[1] The introduction of a stereocenter at the C2 position, as in this compound, imparts three-dimensional complexity that can be crucial for modulating biological activity and optimizing pharmacokinetic properties. The development of efficient and stereocontrolled synthetic routes to such molecules is therefore a critical endeavor for expanding the diversity of drug candidates.[1]
This application note addresses this need by providing detailed, reliable methods for the preparation of enantiomerically pure this compound, a versatile intermediate for further elaboration in drug discovery programs.
Strategic Approaches to Enantioselective Synthesis
Two primary strategies for achieving the enantioselective synthesis of this compound are presented. The choice of method may depend on factors such as scale, availability of starting materials, and the desired level of stereochemical purity.
Caption: Overview of the two primary synthetic routes.
Protocol 1: Synthesis via Chiral 2-Methylpiperazine from the Chiral Pool
This strategy leverages a readily available chiral starting material, such as D- or L-alanine, to construct the chiral 2-methylpiperazine core. The stereocenter is established early and carried through the synthesis. The final step is a straightforward N-benzylation. This approach is highly reliable and scalable.
Workflow for Protocol 1
Caption: Step-wise workflow for the chiral pool approach.
Detailed Experimental Protocol (Synthesis of (S)-1-Benzyl-2-methylpiperazine)
Step 1: Synthesis of (S)-2-(Benzylamino)propan-1-ol
-
Setup: To a solution of (S)-alanine (1.0 eq) in aqueous sodium hydroxide (2 M, 2.0 eq), add benzaldehyde (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 4 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is neutral. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-2-(benzylamino)propan-1-ol.
Causality and Insight: This reductive amination sequence is a classic and efficient method for N-alkylation of amino acids. The use of sodium borohydride is a mild and selective reducing agent for the in situ formed imine.
Step 2-5: Cyclization to (S)-2-Methylpiperazine
A multi-step sequence involving protection, activation, and cyclization is required. An example route proceeds via a bis-tosylated intermediate.
-
Protection and Activation: The (S)-2-(benzylamino)propan-1-ol is first protected (e.g., N-tosylation), and the hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate).
-
Cyclization: The activated intermediate is then reacted with a suitable N-protected aminoethanol derivative, followed by a base-mediated intramolecular cyclization to form the protected piperazine ring.
-
Deprotection: Removal of the protecting groups (e.g., hydrogenolysis for the benzyl group and reductive cleavage for the tosyl group) yields enantiopure (S)-2-methylpiperazine.
For a detailed procedure on the synthesis of chiral 2-methylpiperazine, refer to established literature methods.[2]
Step 6: Synthesis of (S)-1-Benzyl-2-methylpiperazine
-
Setup: In a round-bottom flask, dissolve (S)-2-methylpiperazine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.
-
Alkylation: Add benzyl chloride (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the final product.
Causality and Insight: The use of a slight excess of benzyl chloride and a base like potassium carbonate drives the mono-N-alkylation. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Protocol 2: Catalytic Asymmetric Synthesis via Piperazin-2-one Alkylation
This modern approach introduces the chiral center via a catalytic asymmetric reaction on a prochiral substrate. The palladium-catalyzed decarboxylative allylic alkylation of a piperazin-2-one, as pioneered by Stoltz and coworkers, is a powerful method for this transformation.[3][4] The resulting enantioenriched piperazin-2-one is then reduced to the target piperazine.
Workflow for Protocol 2
Caption: Workflow for the catalytic asymmetric approach.
Detailed Experimental Protocol (Synthesis of (S)-1-Benzyl-2-methylpiperazine)
Step 1: Asymmetric Allylic Alkylation of 1-Benzoyl-4-benzylpiperazin-2-one
-
Precursor Synthesis: The starting material, 1-benzoyl-4-benzylpiperazin-2-one, can be synthesized from ethyl glycinate and N-benzylethylenediamine through a series of standard transformations.
-
Catalyst Preparation: In a glovebox, a solution of [Pd₂(pmdba)₃] (2.5 mol%) and (S)-(CF₃)₃-tBuPHOX ligand (6.0 mol%) in toluene is prepared.
-
Reaction Setup: To a solution of the piperazin-2-one substrate (1.0 eq) in toluene (to achieve a 0.01-0.02 M concentration), add the prepared catalyst solution.
-
Reaction: The reaction mixture is stirred at 40 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Purification: Upon completion, the reaction is concentrated and purified by flash column chromatography to yield the enantioenriched allylated piperazin-2-one.
Causality and Insight: The choice of the palladium precursor and the chiral phosphine-oxazoline (PHOX) ligand is critical for achieving high enantioselectivity. The N-benzoyl and N'-benzyl protecting groups are optimal for this reaction, providing a balance of reactivity and stereocontrol.[4] The sp²-hybridized nature of an N-acyl group at the N4-position can be detrimental to enantioselectivity, hence the use of an N-benzyl group at this position is preferred.[4]
Step 2: Hydrolysis of the Benzoyl Group
-
Setup: Dissolve the allylated piperazin-2-one from Step 1 in a mixture of methanol and water.
-
Hydrolysis: Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Workup: Neutralize the reaction with 1 M HCl and extract with dichloromethane. Dry the combined organic layers and concentrate to yield the deprotected piperazin-2-one.
Step 3: Reduction to (S)-1-Benzyl-2-methylpiperazine
-
Hydrogenation: Dissolve the product from Step 2 in methanol and add Palladium on carbon (10 wt%).
-
Reaction: Place the reaction mixture under an atmosphere of hydrogen (50 psi) and stir vigorously overnight. This step reduces the allyl group to a methyl group.
-
Amide Reduction: After the hydrogenation is complete, the catalyst is filtered off, and the solvent is removed. The resulting piperazin-2-one is then dissolved in anhydrous THF and treated with a reducing agent such as lithium aluminum hydride (LAH) at 0 °C, followed by stirring at reflux to reduce the amide bond.
-
Workup and Purification: The reaction is carefully quenched with water and aqueous NaOH. The resulting solids are filtered off, and the filtrate is extracted, dried, and concentrated. Final purification by column chromatography affords the desired (S)-1-Benzyl-2-methylpiperazine.
Data Summary
| Parameter | Protocol 1: Chiral Pool Approach | Protocol 2: Catalytic Asymmetric Synthesis |
| Starting Material | (S)- or (L)-Alanine | N-Benzoyl-N'-benzyl-piperazin-2-one |
| Key Step | Construction of chiral piperazine | Pd-catalyzed asymmetric alkylation |
| Typical Overall Yield | 20-30% | 30-40% |
| Enantioselectivity | >99% ee (starting material dependent) | 90-97% ee |
| Scalability | Good | Moderate |
| Key Advantages | High enantiopurity, well-established | Catalytic, modular |
| Key Challenges | Longer synthetic sequence | Catalyst cost, multi-step reduction |
Conclusion
The enantioselective synthesis of this compound is a valuable process for accessing a key chiral building block in drug discovery. This application note has detailed two effective and reliable synthetic strategies. The chiral pool approach (Protocol 1) offers excellent enantiopurity and is well-suited for large-scale synthesis where the longer route is justifiable. The catalytic asymmetric method (Protocol 2) provides a more modern and modular entry, allowing for the generation of stereochemical diversity through the choice of catalyst enantiomer. The selection of the optimal protocol will depend on the specific needs and resources of the research program. Both methods, when executed with care, provide access to this important chiral molecule in high purity.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 1-Benzyl-2-methylpiperazine
<
Abstract
This technical guide provides a comprehensive experimental protocol for the N-alkylation of 1-benzyl-2-methylpiperazine, a key synthetic transformation for accessing a diverse range of pharmacologically relevant molecules. The piperazine motif is a cornerstone in medicinal chemistry, and the ability to selectively functionalize the secondary amine is critical for drug discovery and development. This document outlines two robust methodologies: direct alkylation via nucleophilic substitution and reductive amination. We delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and discuss critical parameters for reaction optimization, work-up, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of N-alkylated piperazine derivatives.
Introduction: The Significance of N-Alkylated Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of conditions, including depression, anxiety, and cancer.[1][2] The two nitrogen atoms of the piperazine core provide handles for introducing diverse substituents, thereby modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of the molecule. The N-alkylation of piperazines is a fundamental strategy to expand chemical diversity and explore structure-activity relationships (SAR). This compound serves as a versatile starting material, with the benzyl group acting as a protecting group that can be readily removed via hydrogenolysis if desired.[3][4]
Mechanistic Considerations: Pathways to N-Alkylation
Two primary and highly effective methods for the N-alkylation of piperazines are direct alkylation and reductive amination.[5] The choice between these methods often depends on the nature of the desired alkyl group and the availability of starting materials.
Direct Alkylation via Nucleophilic Substitution (SN2)
This classic method involves the reaction of the secondary amine of this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[5] The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[6] A base, typically a non-nucleophilic one like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrohalic acid generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General scheme for the SN2 N-alkylation of a secondary amine.
Reductive Amination
Caption: Key stages of the reductive amination process.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.
Materials and Reagents:
-
This compound
-
Alkyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1-0.2 M concentration of the amine).
-
Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 eq) to the stirred suspension at room temperature using a syringe.[6]
-
Reaction: Heat the reaction mixture to reflux and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.[9]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
| Parameter | Condition | Rationale |
| Stoichiometry | Alkyl Bromide (1.1 eq), K₂CO₃ (2.0 eq) | A slight excess of the alkylating agent ensures complete consumption of the starting amine. Excess base neutralizes the HBr formed. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the SN2 reaction and is relatively easy to remove. |
| Temperature | Reflux | Increased temperature accelerates the rate of reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions with atmospheric moisture and oxygen. |
Protocol 2: Reductive Amination
This protocol provides a general method for the N-alkylation of this compound with an aldehyde.
Materials and Reagents:
-
This compound
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent like DCE or DCM.[8]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[8] For less reactive aldehydes, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Continue stirring the reaction at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization
Thorough characterization of the final product is crucial to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the final product. The N-alkylated product should have a different Rf value compared to the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[10] The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperazine ring protons and carbons confirm the successful N-alkylation.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[11]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-alkylation and subsequent analysis of this compound.
Caption: A flowchart illustrating the key steps in the experimental protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Poor quality reagents, insufficient heating, or incorrect stoichiometry. | Ensure all reagents are pure and solvents are anhydrous. Increase reaction temperature or time. Verify stoichiometry. |
| Formation of Dialkylated Byproduct (in direct alkylation) | Rapid addition of the alkylating agent. | Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[5] |
| Incomplete Reaction | Poor solubility of reagents. | Switch to a more polar aprotic solvent such as DMF.[5] |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the mobile phase for column chromatography. Consider derivatization for easier separation if necessary.[12] |
Conclusion
The N-alkylation of this compound is a fundamental and versatile transformation in organic synthesis. Both direct alkylation and reductive amination are reliable methods for achieving this transformation, each with its own set of advantages. The choice of method should be guided by the specific substrate and the desired final product. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-alkylated piperazine derivatives for their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Note: Elucidation of the GC-MS Fragmentation Pattern of 1-Benzyl-2-methylpiperazine for Forensic and Pharmaceutical Analysis
Abstract
This application note provides a detailed protocol and mechanistic elucidation of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 1-Benzyl-2-methylpiperazine, a designer piperazine derivative. Understanding the mass spectral behavior of this compound is critical for its unambiguous identification in forensic toxicology, clinical diagnostics, and quality control in pharmaceutical development. This guide presents a robust GC-MS method, interprets the resulting electron ionization (EI) mass spectrum, and proposes the key fragmentation pathways. The protocol is designed for researchers, forensic scientists, and drug development professionals requiring a reliable method for the analysis of this compound and related compounds.
Introduction
This compound is a substituted piperazine that belongs to a class of psychoactive substances often encountered in the illicit drug market.[1] Structurally similar to 1-benzylpiperazine (BZP), a known central nervous system stimulant, the addition of a methyl group to the piperazine ring can alter its pharmacological profile and analytical characteristics.[1] Accurate identification of such analogs is paramount for forensic investigations and clinical toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives, offering high-resolution separation and definitive structural information through fragmentation analysis.[2]
This document serves as a comprehensive guide to the EI-MS fragmentation of this compound. By understanding the characteristic fragmentation pathways, analysts can enhance the confidence of compound identification, even in complex matrices.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Mechanism
The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the stability of the resulting carbocations and the presence of nitrogen atoms which direct cleavage. The molecular weight of this compound is 190.28 g/mol .[2][3]
The fragmentation process under electron ionization (70 eV) can be rationalized as follows:
-
Formation of the Tropylium Ion (m/z 91): The most prominent fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond.[4] This results in the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium ion (C₇H₇⁺) at m/z 91. This fragment is typically the base peak in the mass spectrum of benzylpiperazine derivatives.
-
Formation of the Piperazine Ring Fragment (m/z 148): Cleavage of the benzyl group can also lead to a fragment corresponding to the intact this compound ring minus the phenyl group (M-77), though this is generally less favorable than the formation of the tropylium ion.
-
Piperazine Ring Fission: The substituted piperazine ring can undergo several fragmentation pathways. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation route for amines.[5] For this compound, this can lead to several characteristic fragments:
-
Loss of a Methyl Radical (m/z 175): Cleavage of the methyl group from the 2-position of the piperazine ring.
-
Formation of a Methylated Piperazine Fragment (m/z 70): Cleavage of the benzyl group and subsequent ring opening can lead to a fragment at m/z 70, corresponding to the C₄H₈N⁺ iminium ion.
-
Formation of a fragment at m/z 56: This characteristic fragment in piperazine derivatives arises from the cleavage of the piperazine ring.[6]
-
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI fragmentation pathway of this compound.
GC-MS Analysis Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
For solid samples such as powders or tablets, the following procedure is recommended:
-
Accurately weigh approximately 1 mg of the homogenized sample.
-
Dissolve the sample in 1 mL of methanol to achieve a concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the stock solution as needed with methanol to fall within the calibrated range of the instrument.
For biological matrices, a liquid-liquid or solid-phase extraction protocol is recommended to remove interferences.[7]
Instrumental Conditions
The following GC-MS conditions have been found to be effective for the analysis of piperazine derivatives.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-550 |
Data Interpretation and Characteristic Fragments
The electron ionization mass spectrum of this compound will exhibit a characteristic pattern of fragment ions. The expected key fragments and their proposed structures are summarized in the table below.
| m/z | Proposed Fragment Ion | Structure | Significance |
| 190 | [M]⁺ | [C₁₂H₁₈N₂]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Tropylium ion | Base Peak, indicative of a benzyl moiety |
| 70 | [C₄H₈N]⁺ | Methylated Piperazine Fragment | Characteristic of the methylated piperazine ring |
| 56 | [C₃H₆N]⁺ | Piperazine Ring Fragment | Common fragment in piperazine derivatives |
Experimental Workflow
The overall workflow for the analysis of this compound by GC-MS is depicted below.
Caption: GC-MS analytical workflow for this compound.
Conclusion
The GC-MS method and fragmentation analysis detailed in this application note provide a robust framework for the identification and characterization of this compound. The key diagnostic ions, particularly the tropylium ion at m/z 91 and the methylated piperazine fragment at m/z 70, in conjunction with the molecular ion, allow for confident identification. This information is crucial for laboratories involved in forensic science, clinical toxicology, and the quality control of pharmaceuticals.
References
- 1. 1-Benzylpiperazine [webbook.nist.gov]
- 2. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 3. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 6. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
High-Yield Synthesis of 1-Benzyl-2-methylpiperazine: An Application Note and Protocol
Abstract: 1-Benzyl-2-methylpiperazine is a key structural motif in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. This application note provides a detailed guide for the high-yield synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We present and compare two robust synthetic strategies: direct N-alkylation of 2-methylpiperazine and reductive amination. A comprehensive, step-by-step protocol for the direct N-alkylation method, adapted from a well-established procedure, is provided, offering a balance of high yield, operational simplicity, and cost-effectiveness. This guide emphasizes the chemical principles underlying the synthetic choices to ensure reproducibility and scalability.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, prized for their ability to impart favorable physicochemical properties such as improved solubility and bioavailability. The unsymmetrical substitution of the piperazine ring, as seen in this compound, offers a versatile platform for the development of diverse molecular libraries for drug discovery. The benzyl group can serve as a protective group, easily removed by hydrogenolysis, or as a core component of the final active molecule. The methyl group introduces chirality and steric bulk, which can be crucial for target binding and selectivity.
Achieving high yields in the synthesis of mono-substituted unsymmetrical piperazines like this compound can be challenging due to the potential for di-alkylation. This guide details reliable methods to overcome this challenge and produce the target compound with high purity and yield.
Comparative Analysis of Synthetic Routes
Two primary methods are presented for the synthesis of this compound: direct N-alkylation and reductive amination. A third method, employing a protecting group strategy, is also briefly discussed for its high selectivity.
Direct N-Alkylation of 2-Methylpiperazine
This classical and straightforward approach involves the reaction of 2-methylpiperazine with benzyl chloride. The principal challenge is to control the reaction to favor mono-benzylation over the formation of the di-benzylated byproduct. This can be effectively managed by:
-
Using an excess of the starting piperazine: This statistical approach increases the probability of benzyl chloride reacting with an unreacted 2-methylpiperazine molecule rather than the desired mono-benzylated product.
-
Controlling the nucleophilicity of the nitrogen atoms: The two nitrogen atoms in 2-methylpiperazine have different steric and electronic environments. The nitrogen at position 1 is secondary and adjacent to a methyl group, making it more sterically hindered and slightly more electron-rich (due to the inductive effect of the methyl group) than the nitrogen at position 4, which is also secondary but less hindered. Alkylation is generally expected to occur preferentially at the less sterically hindered N4 position. However, a well-established method for mono-alkylation of piperazine involves using a buffered system of the free base and its dihydrochloride salt to carefully control the pH and the concentration of the more nucleophilic free base.[1]
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of substituted amines.[2] For the synthesis of this compound, this would involve the reaction of 2-methylpiperazine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the final product.
The key advantages of this method include:
-
High selectivity: The reaction conditions are generally mild, and the use of specific reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for the selective reduction of the iminium ion in the presence of the aldehyde.[3][4]
-
Avoidance of over-alkylation: Unlike direct alkylation with alkyl halides, reductive amination does not typically lead to quaternary ammonium salts.
Protecting Group Strategy
For applications requiring the highest possible selectivity for mono-alkylation, a protecting group strategy is often employed. This involves protecting one of the nitrogen atoms of 2-methylpiperazine, typically with a tert-butyloxycarbonyl (Boc) group, to form N-Boc-2-methylpiperazine. The remaining free nitrogen is then benzylated, and the Boc group is subsequently removed under acidic conditions. While this method is highly effective, it adds two steps (protection and deprotection) to the overall synthesis, which may not be ideal for large-scale production.
Recommended High-Yield Protocol: Direct N-Alkylation
Based on its efficiency, cost-effectiveness, and the availability of a robust, well-documented procedure for a closely related compound, we recommend the direct N-alkylation method. The following protocol is adapted from the Organic Syntheses procedure for 1-benzylpiperazine and is optimized for the synthesis of this compound.[1]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methylpiperazine | 100.16 | 25.04 g | 0.25 |
| 2-Methylpiperazine Dihydrochloride | 173.08 | 21.64 g | 0.125 |
| Benzyl Chloride | 126.58 | 15.82 g (14.3 mL) | 0.125 |
| Absolute Ethanol | 46.07 | ~100 mL | - |
| 5N Sodium Hydroxide | 40.00 | ~60 mL | - |
| Chloroform | 119.38 | ~240 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Dry Hydrogen Chloride (gas or solution in ethanol) | 36.46 | As needed | - |
Experimental Procedure
Step 1: Preparation of the Buffered Piperazine Solution
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer and a reflux condenser, combine 25.04 g (0.25 mol) of 2-methylpiperazine and 50 mL of absolute ethanol.
-
Warm the mixture in a water bath to 65 °C and add 21.64 g (0.125 mol) of 2-methylpiperazine dihydrochloride with stirring until it dissolves. This creates a buffered solution that controls the concentration of the free base.
Step 2: N-Benzylation
-
While maintaining the temperature at 65 °C, add 15.82 g (14.3 mL, 0.125 mol) of freshly distilled benzyl chloride dropwise over 5 minutes with vigorous stirring.
-
The formation of a white precipitate (unreacted 2-methylpiperazine dihydrochloride) may be observed.
-
Continue stirring the reaction mixture at 65 °C for an additional 25 minutes.
Step 3: Isolation of the Dihydrochloride Salt
-
Cool the reaction mixture in an ice bath for 30 minutes without stirring.
-
Collect the precipitated 2-methylpiperazine dihydrochloride by vacuum filtration, wash it with three 10-mL portions of ice-cold absolute ethanol, and dry. This starting material can be recovered and reused.
-
Combine the filtrate and washings, and cool the solution in an ice bath.
-
Add 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0 °C.
-
After thorough mixing, allow the solution to stand in the ice bath for 10-15 minutes to precipitate the this compound dihydrochloride.
-
Collect the white crystalline product by vacuum filtration, wash with dry benzene, and dry. The expected yield of the dihydrochloride salt is high (analogous reaction yields 93-95%).[1]
Step 4: Liberation and Purification of the Free Base
-
Dissolve the this compound dihydrochloride in 50 mL of water.
-
Make the solution alkaline (pH > 12) by adding approximately 60 mL of 5N sodium hydroxide.
-
Extract the aqueous solution with twelve 20-mL portions of chloroform.
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the chloroform by rotary evaporation.
-
The resulting crude oil is then purified by vacuum distillation to yield pure this compound. The expected yield of the pure, distilled product is in the range of 65-75%.
Workflow Diagram
References
In vitro assay protocol for 1-Benzyl-2-methylpiperazine activity
An In-Depth Guide to the In Vitro Pharmacological Profiling of 1-Benzyl-2-methylpiperazine
Authored by: A Senior Application Scientist
Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Compound
This compound (BZMP) is a synthetic compound belonging to the benzylpiperazine class of substances.[1][2] Structurally related compounds, such as 1-benzylpiperazine (BZP), have been identified as psychoactive agents that primarily exert their effects by modulating monoaminergic neurotransmission.[3][4] These compounds can influence the activity of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems, which are critical for regulating mood, cognition, and arousal.[5] Therefore, a thorough in vitro characterization of BZMP is an essential first step in understanding its mechanism of action, potential therapeutic applications, or public health implications.
This application note provides a comprehensive set of protocols for the in vitro pharmacological evaluation of this compound. We will focus on three key areas of potential interaction:
-
Monoamine Transporter Binding Affinity: Determining the binding affinity (Kᵢ) of BZMP for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Monoamine Transporter Uptake Inhibition: Functionally assessing the potency (IC₅₀) of BZMP to inhibit the reuptake of neurotransmitters by DAT, NET, and SERT.
-
Monoamine Oxidase (MAO) Enzyme Inhibition: Evaluating the potential of BZMP to inhibit MAO-A and MAO-B, the key enzymes responsible for the degradation of monoamine neurotransmitters.
These assays, when performed in concert, provide a detailed "pharmacological fingerprint" of the compound, offering critical insights into its selectivity and primary mechanism of action.[6]
Scientific Principles: The Rationale Behind the Assays
The central nervous system's function is exquisitely dependent on the precise regulation of neurotransmitters in the synaptic cleft. Monoamine transporters (DAT, NET, and SERT) are crucial presynaptic proteins that actively reabsorb their respective neurotransmitters, thus terminating the signal.[7] Many psychostimulant drugs act by targeting these transporters.[5][8]
Why Two Types of Transporter Assays? Affinity vs. Function
It is crucial to assess both binding affinity and functional uptake inhibition to gain a complete picture.
-
Radioligand Binding Assays measure the affinity (Kᵢ) of a test compound for the transporter protein. A high affinity (low Kᵢ value) indicates that the compound binds strongly to the transporter. However, this assay does not reveal whether the compound is an inhibitor (blocker) or a substrate (releaser).
-
Uptake Inhibition Assays provide a functional readout of the compound's potency (IC₅₀) in blocking the transporter's primary function—the reuptake of neurotransmitter. This confirms the compound's inhibitory activity.
A compound with high affinity in a binding assay and high potency in an uptake assay is likely a reuptake inhibitor.
Why Assay Monoamine Oxidase (MAO)?
Monoamine Oxidase (MAO) enzymes are responsible for degrading monoamines within the presynaptic neuron.[9] Inhibition of MAO leads to an increase in the vesicular stores of neurotransmitters. Some compounds may exert their effects not by acting on transporters, but by inhibiting these enzymes.[10] Therefore, screening for MAO-A and MAO-B inhibition is essential to rule out or confirm this alternative mechanism of action.
Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT Affinity
This protocol determines the affinity (Kᵢ) of this compound for monoamine transporters by measuring its ability to compete with a specific, high-affinity radioligand.
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Materials and Reagents
| Reagent | DAT Assay | NET Assay | SERT Assay | Purpose |
| Radioligand | [³H]WIN 35,428 | [³H]Nisoxetine | [³H]Citalopram | Labeled ligand to bind to the target transporter. |
| Membrane Source | HEK293 cells expressing hDAT or Rat Striatal Membranes | HEK293 cells expressing hNET or Rat Frontal Cortex Membranes | HEK293 cells expressing hSERT or Rat Brainstem Membranes | Source of transporter protein.[11] |
| Non-Specific | 10 µM GBR 12909 | 1 µM Desipramine | 1 µM Fluoxetine | Defines non-specific binding. |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | Maintains physiological pH and ionic strength. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | Ice-cold 50 mM Tris-HCl, pH 7.4 | Ice-cold 50 mM Tris-HCl, pH 7.4 | Removes unbound radioligand. |
| Other | 96-well plates, glass fiber filters (GF/B), PEI, scintillation fluid, cell harvester, scintillation counter. |
Step-by-Step Methodology
-
Membrane Preparation:
-
Prepare crude membrane fractions from either recombinant cells or dissected rodent brain tissue known to be rich in the target transporter.[12]
-
Homogenize tissue or cells in ice-cold lysis buffer.[13]
-
Perform differential centrifugation to pellet the membrane fraction.[11][13]
-
Resuspend the final pellet in assay buffer and determine protein concentration via a BCA or Bradford assay. Store at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add reagents in triplicate for each condition:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Non-Specific Ligand (e.g., 10 µM GBR 12909 for DAT) + 50 µL Radioligand + 150 µL Membrane Preparation.[11]
-
Competition: 50 µL of this compound dilution + 50 µL Radioligand + 150 µL Membrane Preparation.[13]
-
-
Expert Tip: The concentration of radioligand should be approximately equal to its Kₑ value for the transporter to ensure sensitive detection of competition.
-
-
Incubation:
-
Termination and Filtration:
-
Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[13]
-
Terminate the incubation by rapid filtration through the pre-soaked filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.[11][13]
-
-
Detection:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.[11]
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (0% inhibition).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the transporter.[13][14]
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay
This protocol provides a functional measure of this compound's potency (IC₅₀) in inhibiting neurotransmitter uptake into cells stably expressing the human transporters. This method is a safer, high-throughput alternative to traditional radioisotope-based uptake assays.[15][16]
Experimental Workflow: Uptake Inhibition
Caption: Workflow for a fluorescence-based uptake inhibition assay.
Materials and Reagents
-
Cell Lines: HEK-293 or CHO cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[17][18] These kits typically contain a fluorescent substrate that mimics monoamines and a masking dye to quench extracellular fluorescence.[14][18]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Controls: GBR 12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and a selection antibiotic.
-
Equipment: Fluorescence microplate reader capable of bottom-reading, 96-well black, clear-bottom microplates, standard cell culture equipment.
Step-by-Step Methodology
-
Cell Plating:
-
The day before the assay, seed the transporter-expressing cells into black, clear-bottom 96-well plates at an optimized density (e.g., 40,000-60,000 cells/well) to ensure a confluent monolayer on the day of the experiment.[18]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
On the day of the assay, gently remove the culture medium from the wells.
-
Wash the cell monolayer twice with 200 µL/well of assay buffer.[17]
-
Add 100 µL of the appropriate compound dilution (or buffer for 100% activity control) to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.[17]
-
-
Uptake Assay:
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's protocol.[18]
-
Add 100 µL of the dye solution to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
-
Detection:
-
Measure the fluorescence intensity (RFU) using the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).
-
The assay can be run in two modes:
-
Data Analysis
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Determine the net uptake signal for each well. For kinetic data, this is often the slope of the linear portion of the uptake curve. For endpoint data, it is the final RFU value.
-
Calculate the percent inhibition for each concentration of this compound relative to the control wells (0% inhibition) and the wells with a known potent inhibitor (100% inhibition).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC₅₀ value.
Protocol 3: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
This protocol assesses whether this compound can inhibit the activity of MAO-A or MAO-B using a convenient fluorometric assay. The principle involves the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[9]
Materials and Reagents
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Assay Kit: A commercial MAO assay kit (e.g., from Cell Biolabs, BioAssay Systems, or Bio-Techne).[9][19] These kits provide the substrate (e.g., p-tyramine), fluorescent probe, HRP, and specific inhibitors.
-
Positive Controls: Clorgyline (MAO-A selective inhibitor) and Selegiline or Pargyline (MAO-B selective inhibitors).
-
Equipment: Fluorescence microplate reader, 96-well black microplates.
Step-by-Step Methodology
-
Assay Setup:
-
Prepare serial dilutions of this compound and control inhibitors in the provided assay buffer.
-
In a 96-well black plate, add 45 µL of sample (containing MAO-A or MAO-B enzyme) to appropriate wells.
-
Add 5 µL of the test compound dilution, control inhibitor, or assay buffer to the wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a "Working Reagent" by mixing the substrate, dye reagent, and HRP enzyme according to the kit's protocol.
-
Initiate the reaction by adding 50 µL of the Working Reagent to all wells.
-
-
Incubation and Detection:
-
Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Read the fluorescence intensity at the appropriate wavelengths (e.g., λex = 530nm and λem = 585nm).[19]
-
Data Analysis
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the uninhibited enzyme control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the log concentration of the test compound for both MAO-A and MAO-B.
-
Use non-linear regression to determine the IC₅₀ values.
Summary of Data and Interpretation
After completing the assays, the quantitative data should be compiled for a clear overview of the pharmacological profile of this compound.
| Assay Target | Parameter | Result (Hypothetical) | Interpretation |
| Dopamine Transporter (DAT) | Kᵢ (nM) | 50 | High affinity for DAT. |
| IC₅₀ (nM) | 120 | Potent inhibitor of dopamine uptake. | |
| Norepinephrine Transporter (NET) | Kᵢ (nM) | 25 | Highest affinity for NET. |
| IC₅₀ (nM) | 60 | Most potent inhibitor of norepinephrine uptake. | |
| Serotonin Transporter (SERT) | Kᵢ (nM) | 800 | Low affinity for SERT. |
| IC₅₀ (nM) | 1500 | Weak inhibitor of serotonin uptake. | |
| Monoamine Oxidase A (MAO-A) | IC₅₀ (µM) | > 100 | No significant inhibition of MAO-A. |
| Monoamine Oxidase B (MAO-B) | IC₅₀ (µM) | > 100 | No significant inhibition of MAO-B. |
References
- 1. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-Benzyl-2-methylpiperazine | C12H18N2 | CID 28406010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. bioassaysys.com [bioassaysys.com]
Protocol for the Purification of 1-Benzyl-2-methylpiperazine: An Application Note for Researchers
This comprehensive guide provides detailed protocols and technical insights for the purification of 1-Benzyl-2-methylpiperazine, a crucial building block in contemporary drug discovery and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity material, a prerequisite for reliable downstream applications. This document emphasizes not just the procedural steps but also the underlying chemical principles, ensuring a robust and reproducible purification strategy.
Introduction: The Importance of Purity
This compound is a chiral substituted piperazine derivative frequently employed in the synthesis of pharmacologically active molecules. The presence of impurities, often arising from the synthetic route, can significantly impact the outcome of subsequent reactions, biological assays, and the overall integrity of the final compound. Common impurities include unreacted starting materials, reagents, and, most notably, the diastereomeric and regioisomeric byproducts such as 1,4-dibenzyl-2-methylpiperazine, which can be formed during the alkylation of 2-methylpiperazine.[1] Therefore, a robust purification strategy is not merely a recommendation but a critical step in the synthetic workflow.
This guide will detail three primary methods for the purification of this compound:
-
Vacuum Distillation: Ideal for the large-scale purification of the free base.
-
Salt Formation and Recrystallization: A highly effective method for removing both acidic and basic impurities, as well as closely related structural analogs.
-
Column Chromatography: A versatile technique for the separation of components with different polarities.
The choice of method will depend on the scale of the purification, the nature of the impurities, and the available laboratory equipment.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is fundamental to designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [2][3] |
| Molecular Weight | 190.28 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | Approx. 265-267 °C (at 760 mmHg) | [2] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane. Insoluble in water. | [2][4] |
Purification via Vacuum Distillation
Vacuum distillation is a powerful technique for purifying high-boiling liquids, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.[5] Given the high atmospheric boiling point of this compound, this is a highly recommended method for obtaining the pure free base.
Rationale
The principle behind vacuum distillation is the reduction of the pressure above the liquid, which in turn lowers its boiling point. This is particularly advantageous for amines, which are susceptible to oxidation and degradation at elevated temperatures. The primary impurity to be removed by this method is the higher-boiling 1,4-dibenzyl-2-methylpiperazine.
Experimental Protocol
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump with a pressure gauge
-
Cold trap (optional but recommended)
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 2-3 mmHg is a good starting point.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently using the heating mantle.
-
Distillation: The lower-boiling impurities, if any, will distill first. The pure this compound will then distill over. Based on the boiling point of the closely related 1-benzylpiperazine (122–124°C at 2.5 mmHg), the expected boiling range for this compound is approximately 120-130°C at 2-3 mmHg.[6][7][8]
-
Collection: Collect the fraction that distills over in the expected temperature range in a pre-weighed receiving flask.
-
Completion: Once the desired product has been collected, or if the temperature begins to rise significantly, stop the distillation by removing the heat source first, and then slowly and carefully releasing the vacuum.
Caption: Workflow for Vacuum Distillation.
Purification via Dihydrochloride Salt Formation and Recrystallization
This method relies on the basic nature of the piperazine nitrogens to form a salt with an acid, typically hydrochloric acid. The resulting salt often has significantly different solubility properties than the free base and impurities, allowing for purification by crystallization.[9] This is a highly effective method for removing non-basic impurities and for separating mono- and di-substituted piperazines.[10]
Rationale
The formation of the dihydrochloride salt increases the polarity of the molecule, making it soluble in polar solvents like ethanol and water, while non-polar impurities remain insoluble. Subsequent recrystallization of the salt from a suitable solvent system can yield a highly pure product. The free base can then be regenerated by treatment with a base.
Experimental Protocol
Part A: Formation of this compound Dihydrochloride
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid or HCl gas
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of absolute ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a slight excess of concentrated hydrochloric acid or bubble dry HCl gas through the solution while stirring. The dihydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the salt with a small amount of cold absolute ethanol to remove any adhering impurities.
Part B: Recrystallization of the Dihydrochloride Salt
Materials:
-
Crude this compound dihydrochloride
-
Isopropyl alcohol or a mixture of ethanol and water
-
Heating apparatus
-
Erlenmeyer flask
Procedure:
-
Solvent Selection: Isopropyl alcohol is often a good choice for the recrystallization of piperazine salts.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude salt in a minimum amount of boiling isopropyl alcohol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold isopropyl alcohol.
-
Drying: Dry the crystals under vacuum.
Part C: Regeneration of the Free Base
Materials:
-
Purified this compound dihydrochloride
-
Aqueous sodium hydroxide (e.g., 5 M NaOH)
-
Dichloromethane or Ethyl Acetate
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the purified salt in water.
-
Basification: Add aqueous sodium hydroxide solution until the pH is strongly basic (pH > 12).
-
Extraction: Extract the aqueous solution several times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound free base.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For amines like this compound, which are basic, special considerations are needed to prevent tailing and ensure good separation.
Rationale
The separation is achieved by passing a solution of the crude product through a column packed with a stationary phase (e.g., silica gel or alumina). The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (for normal phase) or Alumina (basic)
-
Eluent system (e.g., a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, with a small amount of a basic modifier like triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point for benzylpiperazine derivatives is a mixture of methanol and aqueous ammonia (100:1.5).[11] The goal is to achieve a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel or alumina as a slurry in the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Overview of Purification Methods.
Conclusion
The purification of this compound is a critical step in its use as a synthetic intermediate. The choice of purification method—vacuum distillation, salt formation and recrystallization, or column chromatography—should be guided by the scale of the reaction and the nature of the impurities. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity this compound, thereby ensuring the success of their subsequent scientific endeavors.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 3. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 8. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-Benzyl-2-methylpiperazine Derivatives in Drug Discovery
Introduction: The Strategic Importance of the 1-Benzyl-2-methylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, antidepressant, and anticancer properties.[1][2] The this compound moiety, in particular, offers a versatile platform for drug discovery. The benzyl group can serve as a handle for further functionalization or as a key pharmacophoric element interacting with biological targets. The methyl group at the 2-position introduces chirality and steric bulk, which can significantly influence binding affinity and selectivity for target proteins.[3] This guide provides detailed synthetic protocols and strategic considerations for the preparation of this compound derivatives, enabling researchers to efficiently explore this valuable chemical space for the development of novel therapeutics.
Synthetic Strategies: Navigating the Path to this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic routes. The choice of a specific pathway is often dictated by the availability of starting materials, the desired substitution pattern on the piperazine ring and the benzyl moiety, and scalability. Two of the most common and effective methods are detailed below:
-
Reductive Amination of a Piperazine Precursor: This is a robust and widely used method for introducing the benzyl group.[4][5][6] It typically involves the reaction of a 2-methylpiperazine derivative with a substituted benzaldehyde in the presence of a reducing agent. The causality behind this choice lies in the mild reaction conditions and the high yields often achieved. The imine intermediate formed in situ is readily reduced to the corresponding amine.
-
Direct N-Alkylation: This classical approach involves the reaction of 2-methylpiperazine with a benzyl halide.[7] While seemingly straightforward, this method can sometimes lead to the formation of the undesired 1,4-dibenzylated byproduct. Therefore, careful control of stoichiometry and reaction conditions is crucial to favor monosubstitution. The benzyl group is an excellent blocking group for the preparation of 1-monosubstituted piperazines.[7]
Workflow for Synthetic Strategies
Figure 1: General synthetic workflows for this compound derivatives.
Detailed Experimental Protocol: Synthesis of (R)-1-Benzyl-2-methylpiperazine via Reductive Amination
This protocol details a reliable method for the synthesis of a specific enantiomer, (R)-1-benzyl-2-methylpiperazine, highlighting the importance of stereochemistry in drug design.
Materials:
-
(R)-2-Methylpiperazine (CAS: 109-07-9)[8]
-
Benzaldehyde (CAS: 100-52-7)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-2-methylpiperazine (1.0 g, 10 mmol). Dissolve the starting material in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.02 mL, 10 mmol). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (2.54 g, 12 mmol) to the reaction mixture in portions over 10 minutes. The reaction is exothermic, and portion-wise addition helps to control the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (R)-1-benzyl-2-methylpiperazine.[9]
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative this compound Derivatives
The following table summarizes the synthesis of a small library of this compound derivatives, showcasing the versatility of the described synthetic protocols.
| Compound ID | R Group (on Benzyl) | Synthetic Method | Yield (%) | Purity (%) | Biological Activity (Example) | Reference |
| 1a | H | Reductive Amination | 85 | >98 | σ1 Receptor Ligand | [10] |
| 1b | 4-F | Reductive Amination | 78 | >97 | Antidepressant Activity | [11] |
| 1c | 4-Cl | N-Alkylation | 72 | >98 | Antidepressant Activity | [11] |
| 1d | 4-OCH₃ | Reductive Amination | 81 | >99 | σ1 Receptor Ligand | [10] |
| 1e | 2-NO₂ | N-Alkylation | 65 | >95 | Anticancer Activity | [12] |
Application in Drug Discovery: A Scaffold with Diverse Potential
The this compound scaffold has been explored for a variety of therapeutic applications, demonstrating its significant potential in drug discovery.
-
Antidepressant Agents: Derivatives of this scaffold have shown promising activity as serotonin reuptake inhibitors and 5-HT1A receptor ligands, key targets in the treatment of depression.[1][11]
-
Anticancer Agents: Certain this compound analogs have been investigated as inhibitors of Bcl-2 family proteins, which are crucial regulators of apoptosis.[3] Inducing apoptosis in cancer cells is a well-established strategy for cancer therapy.
-
σ1 Receptor Ligands: The σ1 receptor is implicated in a range of neurological disorders, including neuropathic pain and neurodegenerative diseases. 1-Benzylpiperazine derivatives have been developed as potent and selective σ1 receptor ligands with in vivo antinociceptive effects.[10]
-
Stimulants and Psychoactive Compounds: It is important to note that some simpler derivatives, such as 1-benzylpiperazine (BZP), have been used as recreational drugs due to their stimulant effects.[13][14][15][16] This highlights the profound impact that even minor structural modifications can have on the pharmacological profile of these compounds.
Signaling Pathway Implication (Example: Antidepressant Activity)
Figure 2: Simplified schematic of the potential mechanism of action for antidepressant this compound derivatives.
Conclusion and Future Directions
The synthetic routes outlined in this guide provide a robust foundation for the generation of diverse libraries of this compound derivatives. The demonstrated biological activities of this scaffold underscore its importance as a starting point for the development of novel therapeutics targeting a range of diseases. Future work in this area could focus on exploring a wider range of substitutions on both the benzyl and piperazine rings, as well as the application of more advanced synthetic methodologies, such as flow chemistry, to enable high-throughput synthesis and screening.[5] The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 15. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 1-Benzyl-2-methylpiperazine Synthesis
Welcome to the technical support center for the synthesis of 1-benzyl-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to support your experimental success.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low Yield of this compound and Significant Formation of 1,4-Dibenzyl-2-methylpiperazine
Question: My reaction is producing a substantial amount of the 1,4-dibenzyl-2-methylpiperazine byproduct, leading to a low yield of my desired mono-benzylated product and complicating purification. How can I improve the selectivity for mono-substitution?
Answer: The formation of the di-substituted byproduct is the most common challenge in this synthesis. It arises because the nitrogen at the 4-position (N4) of the newly formed this compound remains a potent nucleophile, often comparable in reactivity to the starting 2-methylpiperazine. Several strategies can be employed to favor mono-substitution by manipulating the relative reactivities and concentrations of the species in your reaction.
Causality and Strategic Solutions:
-
Steric and Electronic Effects of the Methyl Group: The methyl group at the C2 position introduces a degree of steric hindrance around the adjacent nitrogen (N1). While this might slightly disfavor reaction at N1 compared to the unsubstituted N4, the electronic effect of the methyl group is minimal. Therefore, relying solely on this inherent structural feature for selectivity is often insufficient.
-
Stoichiometric Control: A common approach is to use a significant excess of 2-methylpiperazine (typically 3-10 equivalents) relative to the benzylating agent (e.g., benzyl chloride or benzyl bromide). This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine, thereby minimizing the chance of a second benzylation on the already mono-substituted product.[1]
-
Slow Addition of the Benzylating Agent: Adding the benzyl halide dropwise over an extended period maintains a low concentration of the electrophile in the reaction mixture. This further reduces the likelihood of the mono-benzylated product reacting a second time before all the initial 2-methylpiperazine has been consumed.
-
In Situ Mono-Protonation: A clever one-pot strategy involves the in situ formation of the mono-hydrochloride salt of 2-methylpiperazine.[2] By adding one equivalent of a strong acid (like HCl) to two equivalents of 2-methylpiperazine, you create a mixture where, on average, one nitrogen per molecule is protonated and thus non-nucleophilic. The remaining unprotonated nitrogen is then available for benzylation. This method effectively protects one nitrogen without the need for a separate protection-deprotection sequence.
Experimental Protocol: N-Benzylation of 2-Methylpiperazine using In Situ Mono-Protonation
Caption: Workflow for selective mono-benzylation.
Issue 2: Difficulty in Separating this compound from the Di-benzylated Byproduct
Question: My reaction produced a mixture of mono- and di-benzylated products. How can I effectively separate them?
Answer: The separation of these two products can be challenging due to their similar chemical nature. However, a key difference lies in their basicity and polarity, which can be exploited for purification.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired product from the di-benzylated impurity.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is effective. The di-benzylated product is less polar and will elute first, followed by the more polar mono-benzylated product. A common starting point is a gradient of 0-10% methanol in dichloromethane.
-
-
Acid-Base Extraction: This method leverages the presence of the free secondary amine in your desired product.
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The mono-benzylated product, having a basic secondary amine, will be protonated and move into the aqueous layer. The di-benzylated product, lacking a basic secondary amine, will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the direct N-alkylation of 2-methylpiperazine with benzyl chloride?
A1: A typical procedure involves dissolving 2-methylpiperazine in a suitable solvent such as acetonitrile or ethanol. A base, commonly potassium carbonate (K2CO3), is added to neutralize the HCl generated during the reaction. Benzyl chloride is then added, often slowly or dropwise, and the reaction is typically heated to reflux to ensure completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
| Parameter | Typical Condition | Rationale |
| Solvent | Acetonitrile, Ethanol, DMF | Good solubility for reagents. |
| Base | K2CO3, Et3N | Neutralizes the acid byproduct. |
| Temperature | Room temperature to reflux | Higher temperatures increase reaction rate. |
| Stoichiometry | 3-5 eq. of 2-methylpiperazine | Favors mono-alkylation. |
Q2: Is reductive amination a viable alternative to direct alkylation for synthesizing this compound?
A2: Yes, reductive amination is an excellent alternative and can offer better control over the formation of the di-substituted byproduct. This one-pot reaction involves the condensation of 2-methylpiperazine with benzaldehyde to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. A key advantage is that the conditions are generally milder and the formation of quaternary ammonium salts is avoided.[3][4][5][6][7]
Caption: Reductive amination pathway.
Q3: How can I confirm the identity and purity of my this compound and identify the di-benzylated side product?
A3: A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of your product.
-
TLC: A quick way to assess the reaction progress. The di-benzylated product will have a higher Rf value (less polar) than the mono-benzylated product.
-
GC-MS: Provides the molecular weight of the components in your mixture, allowing for the identification of the desired product (MW: 190.28 g/mol ) and the di-benzylated byproduct (MW: 280.41 g/mol ).
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Key distinguishing features in the ¹H NMR spectrum include:
-
This compound: Will show a characteristic singlet for the N-H proton of the secondary amine (which can be exchanged with D₂O), and distinct signals for the piperazine ring protons.
-
1,4-Dibenzyl-2-methylpiperazine: Will lack the N-H signal and will show signals for two distinct benzyl groups, one on N1 and one on N4.
-
Q4: Are there any other potential side products I should be aware of?
A4: While di-benzylation is the primary side reaction, other minor impurities can arise.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-methylpiperazine and benzyl chloride/benzaldehyde.
-
Oxidation Products: If the reaction is exposed to air for prolonged periods at high temperatures, minor oxidation of the amines can occur.
-
Solvent Adducts: Depending on the solvent and conditions, trace amounts of solvent-related impurities may be present.
It is crucial to use high-purity starting materials and anhydrous solvents to minimize the formation of these and other unexpected byproducts.
References
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors | MDPI [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
1-Benzyl-2-methylpiperazine Stability & Degradation Technical Support Center
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-Benzyl-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address stability and degradation challenges encountered during experimental work.
Introduction
This compound is a substituted piperazine derivative. Like many benzylamine compounds, its chemical stability is a critical parameter that can influence experimental outcomes, product purity, and shelf-life. The primary points of instability are the benzylic C-N bond and the secondary amine within the piperazine ring, which are susceptible to oxidation. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. Each issue is presented in a question-and-answer format, detailing the cause and providing a step-by-step solution.
Question 1: I've observed a yellowing of my liquid this compound sample over time, even when stored in a closed container. What is causing this discoloration?
Answer:
The yellowing of your sample is a classic indicator of oxidative degradation. Benzylamines are known to slowly oxidize upon contact with air.[1] The benzylic position is particularly susceptible to oxidation, which can lead to the formation of colored impurities. The process may be accelerated by exposure to light.[2]
-
Causality: The primary cause is exposure to atmospheric oxygen. The secondary amine in the piperazine ring can also be oxidized. This process can lead to the formation of imines, such as N-benzylidene-1-phenylmethanamine, and eventually benzaldehyde, which has a distinct yellowish appearance and can undergo further reactions.[3][4]
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: For long-term storage, blanket the compound with an inert gas like nitrogen or argon before sealing the container.[1] This displaces oxygen and significantly slows the oxidation process.
-
Light Protection: Store the container in a dark place or use an amber vial to protect it from light, which can catalyze oxidation.[2]
-
Purity Check: If discoloration is observed, verify the purity of your material using a suitable analytical method like HPLC-UV or GC-MS before use. This will confirm if the discoloration is due to significant degradation.
-
Question 2: My HPLC analysis shows a new, unexpected peak appearing in my sample solution that was prepared in a standard laboratory solvent. What could this new peak be?
Answer:
The appearance of a new peak suggests that your compound is degrading in the solution. The identity of the degradation product depends on the solvent and storage conditions.
-
Causality:
-
Oxidative Degradation: If the solvent was not de-gassed, dissolved oxygen can cause oxidation. The most likely degradation products are benzaldehyde and 2-methylpiperazine, resulting from the cleavage of the C-N bond.[5]
-
Solvent Reactivity: While less common with standard HPLC solvents, ensure your solvent is free from acidic or basic contaminants that could catalyze hydrolysis or other reactions.
-
Reaction with Carbon Dioxide: Benzylamines can react with atmospheric carbon dioxide to form solid carbamic acid salts.[1] While this is more of an issue with the neat material, it can occur in non-acidic solutions.
-
-
Troubleshooting Steps:
-
Use Fresh, Degassed Solvents: Always prepare solutions using fresh, HPLC-grade solvents that have been degassed (e.g., by sonication or helium sparging).
-
Analyze Promptly: Analyze samples as soon as possible after preparation. If storage is necessary, keep solutions at a low temperature (2-8°C) and protected from light.
-
Characterize the Impurity: If the impurity peak is significant, use a mass spectrometer (LC-MS) to identify its molecular weight. This will provide strong evidence for its structure. Common oxidative degradation products to look for include benzaldehyde and N-benzylbenzaldimine.[3]
-
Question 3: I'm conducting a forced degradation study, and my compound shows significant degradation under oxidative stress (e.g., H₂O₂), but seems stable to acid and base. Is this expected?
Answer:
Yes, this is a highly expected outcome. The chemical structure of this compound is far more susceptible to oxidation than to hydrolysis.
-
Causality:
-
Oxidative Pathway: The benzylic carbon is the most reactive site for oxidation. Oxidizing agents like hydrogen peroxide (H₂O₂) can attack this position, leading to the cleavage of the C-N bond and the formation of benzaldehyde and 2-methylpiperazine.[5][6]
-
Hydrolytic Stability: The molecule lacks functional groups that are readily hydrolyzed under typical acidic or basic conditions, such as esters or amides.[7] Therefore, it is expected to show good stability against hydrolysis.
-
-
Troubleshooting & Experimental Validation:
-
Confirm Degradation Products: Use LC-MS to confirm that the major degradation products in your oxidative stress sample are consistent with the expected oxidative pathway.
-
Expand Stress Conditions: While stable to acid and base at room temperature, consider if degradation occurs under more extreme thermal stress (e.g., 80°C) in acidic or basic solutions to fully map the stability profile.[8][9]
-
Quantify Degradation: Ensure your stability-indicating method can accurately separate the parent compound from all degradation products to reliably quantify the extent of degradation.
-
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound? For long-term stability, store this compound in a tightly sealed container under an inert nitrogen or argon atmosphere.[1] It should be kept in a cool, dry, and well-ventilated area, protected from light.[2][10] For short-term laboratory use, ensuring the container is tightly sealed after each use is sufficient.
-
What is the expected shelf-life? While specific data for this compound is not readily available, analogous compounds like benzylamine typically have a shelf life of 1-2 years under proper storage conditions.[10] However, this can be significantly reduced if the compound is repeatedly exposed to air.
-
What are the primary degradation products I should be aware of? The primary degradation pathway is oxidation. Key potential degradation products include:
-
Benzaldehyde
-
Benzoic Acid (from further oxidation of benzaldehyde)
-
2-Methylpiperazine
-
N-Benzylidene-1-phenylmethanamine (an imine formed from the reaction of benzaldehyde with the parent compound)[3]
-
-
Can I use this compound in aqueous solutions? Yes, the compound is soluble in water.[7] However, be aware that aqueous solutions, unless properly deoxygenated and protected, can facilitate oxidative degradation over time. For best results, use freshly prepared aqueous solutions.
-
What analytical techniques are best for assessing the stability of this compound? A stability-indicating HPLC method with UV detection is the most common and reliable technique.[11] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products like benzaldehyde.[12]
Visualizations
Potential Oxidative Degradation Pathway
References
- 1. Benzylamine | 100-46-9 [chemicalbook.com]
- 2. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy Benzylamine at Best Price, Contract Manufacturer, Exporter, Distributor [joshi-group.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Benzyl-2-methylpiperazine
A Senior Application Scientist's Guide to Achieving High-Selectivity Mono-N-Alkylation
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the synthesis of 1-benzyl-2-methylpiperazine. The primary challenge in this synthesis is controlling the selectivity to avoid the formation of the undesired 1,4-dibenzyl-2-methylpiperazine byproduct. This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a direct reaction between 2-methylpiperazine and benzyl chloride and got a mixture of products, including a significant amount of a disubstituted byproduct. What is happening?
A1: The Challenge of Competing Nucleophiles
This is the most common issue encountered. 2-Methylpiperazine possesses two secondary amine nitrogens (N1 and N4), both of which are nucleophilic and can react with an electrophile like benzyl chloride.
The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. After the first benzylation occurs to form your desired product, this compound, this product still contains a nucleophilic secondary amine. This secondary amine can, and often does, react with another molecule of benzyl chloride, leading to the formation of the 1,4-dibenzyl-2-methylpiperazine byproduct. The starting material, the mono-substituted product, and the di-substituted product have very similar reactivity, which makes achieving high selectivity challenging in a simple 1:1 reaction.
Q2: How can I optimize my direct alkylation reaction to favor the mono-substituted product without using a protecting group?
A2: Controlling the Reaction Environment
While less robust than using protecting groups, you can significantly improve the mono-to-di product ratio by carefully controlling the reaction conditions. The core principle is to maintain a low relative concentration of the electrophile (benzyl chloride) compared to the nucleophile (2-methylpiperazine) at all times.
Here are four key strategies:
-
Stoichiometric Control: Use a large excess of 2-methylpiperazine relative to benzyl chloride (e.g., 3 to 5 equivalents). Statistically, this increases the probability that a molecule of benzyl chloride will encounter a molecule of the starting material rather than the already-reacted mono-substituted product.[1] The downside is the need to remove the excess starting material during workup.
-
Slow Addition: Instead of adding all the benzyl chloride at once, add it dropwise over a prolonged period using an addition funnel or a syringe pump. This technique keeps the instantaneous concentration of the electrophile low, starving the reaction of the reagent needed for the second alkylation step.[1]
-
Use of Piperazine Salts: You can effectively "protect" one nitrogen through protonation. By using piperazine monohydrochloride or by forming it in situ (e.g., by reacting piperazine with one equivalent of HCl), you create a scenario where one nitrogen is tied up as a non-nucleophilic ammonium salt.[1][2][3] The free base nitrogen can then react selectively.
-
Lower Reaction Temperature: High temperatures can sometimes favor the thermodynamically more stable disubstituted product.[3] Running the reaction at room temperature or below (e.g., 0 °C) can help improve selectivity by slowing down the second alkylation step more significantly than the first.
Table 1: Influence of Conditions on Direct Alkylation Selectivity (Illustrative)
| Strategy | 2-Methylpiperazine (eq.) | Benzyl Chloride (eq.) | Addition Method | Temperature | Expected Mono:Di Ratio |
| Standard | 1.1 | 1.0 | All at once | Room Temp | Low (e.g., 2:1 to 4:1) |
| Excess Amine | 5.0 | 1.0 | All at once | Room Temp | Moderate (e.g., 8:1 to 10:1) |
| Slow Addition | 2.0 | 1.0 | Dropwise (2h) | 0 °C | Moderate-High (e.g., >10:1) |
| Salt Formation | 2.0 (as HCl salt) | 1.0 | Dropwise (2h) | Room Temp | High (e.g., >15:1) |
Q3: What is the most reliable, "gold standard" method to guarantee selective mono-benzylation and avoid difficult purifications?
A3: The Protecting Group Strategy
For the highest possible selectivity and cleanest reaction profile, the use of a protecting group is the unequivocally superior method.[1][2][4] This approach transforms the synthesis into a predictable, three-step sequence that isolates the desired reaction at the N1 position. The most commonly used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
The workflow is as follows:
-
Protection: Selectively protect one nitrogen of 2-methylpiperazine with a Boc group.
-
Alkylation: Benzylate the remaining free secondary amine.
-
Deprotection: Remove the Boc group under acidic conditions to yield the final product.
Experimental Protocol: Boc-Protection Strategy
Step 1: Synthesis of 1-Boc-3-methylpiperazine
-
Reagents: 2-Methylpiperazine (1.0 eq.), Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-methylpiperazine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours. Rationale: Slow addition to the cooled solution minimizes the formation of the di-Boc protected byproduct.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to isolate pure 1-Boc-3-methylpiperazine.
-
Step 2: Synthesis of 1-Benzyl-4-Boc-3-methylpiperazine
-
Reagents: 1-Boc-3-methylpiperazine (1.0 eq.), Benzyl chloride (1.05 eq.), Potassium carbonate (K₂CO₃, 1.5 eq.), Acetonitrile (ACN).
-
Procedure:
-
To a solution of 1-Boc-3-methylpiperazine in ACN, add K₂CO₃. Rationale: K₂CO₃ is a mild base that will neutralize the HCl formed during the reaction without promoting side reactions.
-
Add benzyl chloride and heat the mixture to a moderate temperature (e.g., 60-70 °C).
-
Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry, and concentrate to yield the crude product, which is often pure enough for the next step.
-
Step 3: Deprotection to Yield this compound
-
Reagents: 1-Benzyl-4-Boc-3-methylpiperazine, Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the Boc-protected compound from Step 2 in DCM.
-
Add an excess of TFA (e.g., 5-10 equivalents) or a solution of HCl in dioxane at 0 °C. Rationale: Strong acid cleaves the acid-labile Boc group, releasing CO₂ and tert-butanol.
-
Stir the reaction at room temperature and monitor for completion (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with NaOH or K₂CO₃ solution to a pH > 12.
-
Extract the free base product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers, filter, and evaporate the solvent to yield the final product, this compound.
-
Q4: I want to avoid using alkyl halides and multi-step protection chemistry. Is there a reliable, one-pot alternative?
A4: Reductive Amination
Yes, reductive amination is an excellent and highly selective alternative for mono-N-alkylation.[1][5] This method reacts 2-methylpiperazine with benzaldehyde (instead of benzyl chloride) in the presence of a mild reducing agent.
The key advantages are:
-
High Mono-Selectivity: It is generally easier to control mono-alkylation compared to direct alkylation with halides.
-
Avoids Over-Alkylation: The reaction conditions do not lead to the formation of quaternary ammonium salts, a common side reaction with alkyl halides.[4]
-
Mild Conditions: The reaction is typically run at room temperature.
Experimental Protocol: Reductive Amination
-
Reagents: 2-Methylpiperazine (1.2 eq.), Benzaldehyde (1.0 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of 2-methylpiperazine in DCE, add benzaldehyde.
-
Stir the mixture at room temperature for approximately 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride in portions. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reducing iminium ions in the presence of aldehydes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary to obtain pure this compound.
-
Summary of Synthetic Strategies
| Method | Key Reagents | Steps | Selectivity | Pros | Cons |
| Direct Alkylation | Benzyl Chloride, K₂CO₃ | 1 | Low to Moderate | Fast, one-pot. | Often forms product mixtures; requires difficult purification or large excess of starting material.[6] |
| Protecting Group | Boc₂O, Benzyl Chloride, TFA/HCl | 3 | Excellent | Very clean reaction; high yield of pure product.[1][4] | Multi-step process; higher cost and time investment.[2] |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | 1 | High | Good selectivity in one pot; avoids quaternary salts.[4][5] | Requires an aldehyde instead of a halide; stoichiometry control is still important. |
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chiral Purity Analysis of 1-Benzyl-2-methylpiperazine
Introduction
The stereochemical identity of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles. 1-Benzyl-2-methylpiperazine possesses a chiral center at the C2 position of the piperazine ring, resulting in two enantiomers, (R)- and (S)-1-benzyl-2-methylpiperazine. As these enantiomers can exhibit different biological activities, the precise determination of enantiomeric purity is essential during drug discovery, development, and quality control to ensure safety and efficacy.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the chiral purity analysis of this compound. It includes frequently asked questions, detailed experimental protocols, and in-depth troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral purity analysis of this compound so important? Chirality is fundamental in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral.[1] Consequently, the two enantiomers of a chiral drug can have distinct interactions with their biological targets, leading to differences in therapeutic effects (pharmacodynamics) and how the body processes them (pharmacokinetics). One enantiomer may be therapeutically active while the other could be inactive, less active, or even cause undesirable side effects. Therefore, regulatory agencies require strict control over the enantiomeric composition of chiral drugs.
Q2: What are the primary analytical techniques for determining the enantiomeric purity of this compound? The most common and powerful techniques for chiral separations are chromatographic. These include:
-
Chiral High-Performance Liquid Chromatography (HPLC): A robust and widely used method that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[1][3]
-
Chiral Supercritical Fluid Chromatography (SFC): A modern technique increasingly favored in the pharmaceutical industry. It uses supercritical CO2 as the primary mobile phase, offering significant advantages in speed, efficiency, and environmental friendliness ("green chemistry") over HPLC.[4][5][6]
-
Chiral Gas Chromatography (GC): A high-resolution technique suitable for volatile and thermally stable compounds. For amines like this compound, this method often requires a chemical modification step called derivatization.[7][8]
Q3: Which technique is generally preferred for this analysis and why? Supercritical Fluid Chromatography (SFC) is now widely considered the premier technique for chiral separations in pharmaceutical development.[5] Its primary advantages include:
-
Speed: SFC allows for flow rates three to five times higher than HPLC, significantly reducing analysis and column equilibration times.[5]
-
Efficiency: The low viscosity of supercritical fluids leads to a lower pressure drop, enabling higher efficiency separations.[1]
-
Reduced Solvent Use: By replacing the bulk of organic solvents (like hexane) with compressed CO2, SFC dramatically reduces solvent consumption and waste, lowering costs and environmental impact.[4][6] While SFC is preferred, chiral HPLC remains a reliable and widely accessible alternative.
Q4: Is it necessary to derivatize this compound before analysis? This depends on the chosen technique.
-
For HPLC and SFC , derivatization is generally not required. The enantiomers can be resolved directly on a suitable chiral stationary phase.
-
For GC , derivatization is often necessary.[9] The process involves reacting the amine with a chiral derivatizing agent to form diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard (achiral) GC column. Derivatization also improves the compound's volatility and chromatographic peak shape.[11][12]
Core Analytical Protocols & Methodologies
Achieving successful chiral separation requires a systematic approach to method development. Below are detailed starting protocols for HPLC, SFC, and GC.
Workflow for Chiral Method Development
The process begins with selecting the right column and screening various mobile phases to find conditions that provide initial separation, followed by optimization to achieve baseline resolution.
Caption: A systematic workflow for developing a robust chiral separation method.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point using a polysaccharide-based CSP, which is highly versatile for a broad range of chiral compounds.[13]
Table 1: Recommended Starting Conditions for Chiral HPLC
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | Chiralpak® IC or equivalent (amylose tris(3,5-dichlorophenylcarbamate)) | Polysaccharide-based CSPs are the gold standard for their broad applicability. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) | Normal phase is typical for these CSPs. DEA is a crucial basic additive that binds to acidic silanol sites on the column, preventing peak tailing of the basic analyte.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can affect selectivity; start at ambient and optimize if needed. |
| Detection | UV at 254 nm | The benzyl group provides a strong UV chromophore. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector response. |
Step-by-Step Methodology:
-
Preparation: Prepare a racemic standard of this compound at ~1 mg/mL in the mobile phase. Prepare the sample for analysis at a similar concentration.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the racemic standard to confirm that the system can separate the two enantiomers. Then, inject the sample.
-
Data Analysis: Identify the peaks for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[15]
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a faster and greener alternative to HPLC. The principles of separation on the CSP are similar, but the mobile phase is fundamentally different.[16]
Table 2: Recommended Starting Conditions for Chiral SFC
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | Chiralpak® IC or equivalent (amylose tris(3,5-dichlorophenylcarbamate)) | The same CSPs used in HPLC are highly effective in SFC.[16] |
| Dimensions | 150 x 4.6 mm, 3 µm | Shorter columns are often used in SFC due to higher efficiency. |
| Mobile Phase | CO₂ / Methanol / Diethylamine (DEA) (85:15:0.1, v/v/v) | Methanol is a common co-solvent. DEA serves the same purpose as in HPLC: to improve peak shape for basic analytes. |
| Flow Rate | 3.0 mL/min | Higher flow rates are a key advantage of SFC.[5] |
| Back Pressure | 150 bar | Necessary to keep the CO₂ in a supercritical state. |
| Column Temp. | 35 °C | Slightly elevated temperature is common in SFC. |
| Detection | UV at 254 nm | Standard UV detection works well. |
Step-by-Step Methodology:
-
Preparation: Dissolve the racemic standard and sample in methanol or another suitable alcohol at ~1 mg/mL.
-
System Equilibration: Equilibrate the column under the specified conditions until pressure and baseline are stable.
-
Analysis: Inject the racemic standard to verify separation, followed by the sample.
-
Data Analysis: Calculate the enantiomeric purity as described in the HPLC protocol.
Protocol 3: Chiral Gas Chromatography (GC) with Derivatization
This method is an alternative for labs equipped for GC. It requires converting the enantiomers into diastereomers, which can then be separated on a standard achiral column.
Table 3: Recommended Conditions for Chiral GC after Derivatization
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Deriv. Agent | N-Trifluoroacetyl-L-prolyl chloride (TPC) or Mosher's acid chloride | TPC is a common and effective reagent for derivatizing primary and secondary amines to form stable diastereomeric amides.[10][11] |
| Column | Standard achiral column (e.g., DB-5, HP-5ms) | A non-polar or mid-polar column is sufficient to separate the newly formed diastereomers. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary column dimensions. |
| Carrier Gas | Helium or Hydrogen | |
| Oven Program | 150 °C hold 1 min, ramp 10 °C/min to 280 °C, hold 5 min | This is a starting point; the program must be optimized based on the derivative's volatility. |
| Inlet Temp. | 250 °C | |
| Detector | Flame Ionization Detector (FID) | FID provides excellent sensitivity for organic compounds. |
| Detector Temp. | 280 °C |
Step-by-Step Methodology:
-
Derivatization: a. Dissolve ~1-2 mg of the this compound sample in a dry, aprotic solvent (e.g., 1 mL of Dichloromethane). b. Add a slight excess of the chiral derivatizing agent (e.g., TPC). c. Add a tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct.[11] d. Allow the reaction to proceed for 15-30 minutes at room temperature. e. Quench the reaction and wash the organic layer with a dilute acid and then water to remove excess reagents. f. Dry the organic layer over anhydrous sodium sulfate before GC analysis.
-
GC Analysis: Inject the derivatized sample into the GC system using the conditions outlined in Table 3.
-
Data Analysis: The two peaks in the chromatogram correspond to the two diastereomers. Calculate the enantiomeric purity from their relative peak areas.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Troubleshooting Poor Chromatographic Separation
Caption: A decision tree for systematically troubleshooting poor enantiomeric resolution.
Q: I am seeing no separation (a single peak) or very poor resolution (Rs < 1.5). What should I do? A: This is the most common challenge in chiral method development. Follow a systematic approach:
-
Confirm Column Choice: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns are an excellent first choice.[13]
-
Screen Organic Modifiers: The choice of alcohol can dramatically impact selectivity. If you started with isopropanol (IPA), screen ethanol next, and vice-versa.
-
Vary Modifier Percentage: Systematically vary the ratio of the bulk solvent (e.g., hexane) to the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.
-
Adjust Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, though it may increase analysis time.
-
Try a Different CSP: If the above steps fail, the chosen stationary phase may not be suitable. Screen a column with a different selector (e.g., if you used an amylose-based column, try a cellulose-based one).[3]
Q: My peak shape is poor (significant tailing). How can I fix this? A: Peak tailing for a basic compound like this compound is almost always caused by unwanted ionic interactions with residual acidic silanol groups on the silica support of the column.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% is highly effective at masking these active sites and producing sharp, symmetrical peaks.[14][15] For GC, using a base-deactivated inlet liner and column is critical to prevent similar interactions.[12][17]
Q: My retention times are drifting between injections. What is the cause? A: Retention time instability is typically due to one of three issues:
-
Insufficient Column Equilibration: Normal-phase chromatography can require long equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis, or until you see a flat, stable baseline.[18]
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as small changes can affect retention times.
-
Mobile Phase Composition Change: Ensure your mobile phase is well-mixed and that volatile components (like hexane) are not evaporating over time, which would change the composition.
Q: (GC-Specific) My derivatization reaction seems to have a low yield or is incomplete. What are the potential causes? A: Several factors can affect the derivatization reaction:
-
Reagent Quality: Ensure the derivatizing agent has not degraded. Reagents like acid chlorides are sensitive to moisture.
-
Reaction Conditions: The reaction may require gentle heating or a longer reaction time.
-
Steric Hindrance: The methyl group at the C2 position might cause some steric hindrance. Ensure a slight excess of the derivatizing reagent is used.[19]
-
Presence of Water: The sample and solvent must be scrupulously dry, as water will react with and consume the derivatizing agent.
Q: I am observing an "additive memory effect" where previous analyses are affecting my current results. How do I manage this? A: This occurs when mobile phase additives (like DEA) strongly adsorb to the stationary phase and are not easily washed out, affecting subsequent analyses run with different mobile phases.[18]
-
Solution: It is best practice to dedicate a specific column to a specific method, especially when using ionic additives. If this is not possible, implement a rigorous column flushing protocol with a strong, intermediate-solubility solvent (like pure isopropanol or ethanol) between method changes to strip the additive from the column.[18]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. selvita.com [selvita.com]
- 5. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Blogs | Restek [discover.restek.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 1-Benzyl-2-methylpiperazine Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Benzyl-2-methylpiperazine. As a key intermediate in pharmaceutical development, achieving a high yield of this compound is critical. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound is primarily achieved through two robust methods: Direct N-Benzylation (an SN2 pathway) and Reductive Amination. The choice between them often depends on the availability of starting materials, scale, and the impurity profile that can be tolerated.
-
Direct N-Benzylation: This is the most straightforward approach, involving the reaction of 2-methylpiperazine with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base. The primary challenge is preventing the secondary amine of the product from reacting further to form a di-benzylated byproduct.[1]
-
Reductive Amination: This method involves the reaction of 2-methylpiperazine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the final product. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation.[2][3] This pathway avoids the use of corrosive benzyl halides.
References
Technical Support Center: Purification of 1-Benzyl-2-methylpiperazine
Welcome to the technical support center for the purification of 1-benzyl-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound from its starting materials. Our focus is on delivering scientifically sound, field-proven insights to ensure the integrity and success of your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents.[1][2] Achieving high purity of this intermediate is critical, as residual starting materials or byproducts can interfere with subsequent reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will explore common purification challenges and provide robust protocols to isolate this compound from unreacted precursors like N-benzylethanolamine and 2-methylpiperazine, as well as from reaction byproducts.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of this compound.
Q1: My final product is an oil and won't crystallize. How can I solidify it?
A1: "Oiling out" is a common issue when impurities are present, which can depress the melting point and inhibit crystal lattice formation. First, ensure that all solvent has been thoroughly removed under high vacuum. If it remains an oil, consider that residual starting materials or byproducts are likely present. An acid-base extraction is a highly effective first step to remove non-basic impurities. Following that, column chromatography can separate the desired product from structurally similar basic impurities. For crystallization, experiment with a range of solvent systems. A slow evaporation or anti-solvent addition method can be effective.[3]
Q2: After column chromatography, I still see a spot on my TLC that corresponds to one of the starting materials. What should I do?
A2: This indicates that the chosen mobile phase in your chromatography did not provide adequate separation. You may need to optimize the solvent system. A common approach for amines is to add a small percentage of a volatile amine, like triethylamine, to the eluent. This can reduce tailing on silica gel and improve resolution. Alternatively, switching to a different stationary phase, such as alumina (basic), can be beneficial for the purification of basic compounds like piperazines.[4]
Q3: My yield is very low after purification. What are the likely causes?
A3: Low yield can stem from several factors. During an acid-base extraction, ensure the pH is sufficiently high (typically >12) to fully deprotonate the piperazine and drive it into the organic layer. Incomplete extraction is a common source of product loss. For crystallization, the chosen solvent may be too good, meaning your compound remains highly soluble even at low temperatures.[3] In such cases, using a less effective solvent or an anti-solvent system is advisable. Finally, during chromatography, overly strong adsorption to the stationary phase can lead to product loss on the column.
Q4: How can I be sure my purified this compound is free of regioisomers?
A4: The synthesis of this compound can potentially lead to the formation of the 1-benzyl-3-methylpiperazine isomer. While purification techniques like chromatography can separate these, confirmation of the desired isomer's purity requires analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. 1H NMR is particularly powerful for distinguishing between these isomers due to the different chemical environments of the protons on the piperazine ring.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to overcoming common purification hurdles.
Issue 1: Presence of Unreacted 2-Methylpiperazine
Unreacted 2-methylpiperazine is a common impurity. Due to its high polarity and water solubility, it can often be removed with a simple aqueous wash.[5][6]
Symptoms:
-
A polar spot on TLC that stains with ninhydrin.
-
Broad signals in the N-H region of the 1H NMR spectrum.
-
A lower-than-expected boiling point of the distilled product.
Solution: Acid-Base Extraction
An acid-base extraction is a highly effective method for separating amines from neutral or acidic impurities.[7][8][9] The basic nitrogen atoms in this compound and 2-methylpiperazine allow for their conversion into water-soluble salts.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The amines will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification: Separate the aqueous layer and, while cooling in an ice bath, add a base such as 5M sodium hydroxide until the pH is greater than 12. This will deprotonate the amine salts, causing them to precipitate or form an oily layer.
-
Re-extraction: Extract the basified aqueous solution multiple times with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine mixture.
Issue 2: Presence of Unreacted N-Benzylethanolamine
N-benzylethanolamine is less basic than the piperazine derivatives and possesses a hydroxyl group, giving it different solubility characteristics.
Symptoms:
-
A streak on the TLC plate.
-
A broad singlet in the 1H NMR spectrum corresponding to the hydroxyl proton.
-
Anomalous boiling point during distillation.
Solution: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[4][10][11]
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A gradient of 0% to 50% ethyl acetate in hexane is a good starting point. Adding a small amount (0.5-1%) of triethylamine to the eluent can improve the separation of amines by minimizing tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Formation of Dibenzylated Byproduct
The reaction can sometimes lead to the formation of 1,4-dibenzyl-2-methylpiperazine, especially if an excess of benzyl chloride is used.
Symptoms:
-
A less polar spot on TLC compared to the desired product.
-
Characteristic signals for two benzyl groups in the 1H NMR spectrum.
-
A higher boiling point than the monosubstituted product.
Solution: Fractional Distillation or Crystallization
Fractional Distillation: If there is a sufficient difference in boiling points between the mono- and di-substituted products, fractional distillation under vacuum can be an effective separation method.
Crystallization: The difference in polarity and molecular weight between the desired product and the dibenzylated byproduct can be exploited through crystallization.
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent and an anti-solvent can also be effective.[3]
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data and Workflow Visualization
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C12H18N2 | 190.29 | ~265-267 | N/A (liquid) |
| 2-Methylpiperazine | C5H12N2 | 100.16 | 155 | 61-63 |
| N-Benzylethanolamine | C9H13NO | 151.21 | 153-156 (at 12 mmHg) | -30 |
Data sourced from[5][6][12][13][14][15][16][17]
Diagram 1: General Purification Workflow
Caption: General experimental workflow for the purification of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for purification issues.
Conclusion
The successful purification of this compound is a critical step in many synthetic pathways. By understanding the chemical properties of the target compound and potential impurities, researchers can select and optimize the most appropriate purification strategy. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique. Careful analysis at each stage of the purification process is paramount to achieving the desired purity and yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. benchchem.com [benchchem.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]
- 7. vernier.com [vernier.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alkaloid Purification - Lifeasible [lifeasible.com]
- 11. mdpi.com [mdpi.com]
- 12. N-Benzylethanolamine | 104-63-2 [chemicalbook.com]
- 13. N-Benzylethanolamine(104-63-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 16. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 1,4-Dibenzylpiperazine Contamination
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter 1,4-dibenzylpiperazine (DBZP) as a persistent impurity in their reaction mixtures. As a common byproduct of N-alkylation reactions involving piperazine and benzyl halides, its removal is a frequent necessity.[1][2][3] This document provides in-depth troubleshooting guides and FAQs to effectively remove this impurity, ensuring the integrity of your final compound.
Troubleshooting Guide: Active Contamination Scenarios
This section addresses specific, hands-on issues encountered during the purification process.
Question: My post-reaction analysis (NMR/GC-MS) confirms the presence of 1,4-dibenzylpiperazine. What is the best purification strategy?
Answer:
The optimal strategy for removing 1,4-dibenzylpiperazine depends critically on the physicochemical properties of your desired product. DBZP is a symmetrical, crystalline diamine with two tertiary amine nitrogens, making it basic.[4][5] Its two benzyl groups lend it significant non-polar character. The key is to exploit the differences between your product and this impurity.
First, consult the following decision workflow to select a starting point for your purification.
Caption: Decision workflow for selecting a purification method.
Method 1: Purification by Recrystallization
This is the most efficient method if your product is a solid and has solubility characteristics different from DBZP. DBZP itself can be recrystallized from an ethanol-cyclohexane mixture.[4]
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and at reflux. The ideal solvent will dissolve your product and the impurity when hot but will allow only your product to crystallize upon cooling, keeping DBZP in the mother liquor (or vice-versa).
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to room temperature, then in an ice bath to maximize crystal formation. Slow cooling is crucial for high purity.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor containing the impurity.
-
Analysis: Dry the crystals and analyze their purity by NMR, LC-MS, or TLC.
Method 2: Purification by Acid-Base Extraction
This technique is highly effective if your desired product is neutral or acidic. It leverages the basicity of the tertiary amine nitrogens in DBZP.
Caption: Principle of acid-base extraction for DBZP removal.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl or 5% acetic acid). The DBZP will be protonated to form a water-soluble salt and will move into the aqueous layer. Your neutral or acidic product will remain in the organic layer.
-
Separation: Separate the organic layer.
-
Repeat: Repeat the acid wash two to three times to ensure complete removal of DBZP.
-
Organic Layer Workup: Wash the organic layer with water, then with brine. Dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.[6]
Method 3: Purification by Column Chromatography
This is the most versatile method, particularly when both your product and DBZP are basic or neutral solids or oils. Separation is based on the differential adsorption of the compounds to the stationary phase.
Step-by-Step Protocol:
-
TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate to determine an appropriate solvent system. Use a non-polar solvent system initially (e.g., hexane/ethyl acetate) and gradually increase polarity. A good system will show clear separation between your product spot and the DBZP spot.
-
Column Packing: Pack a column with silica gel (standard grade, 32-63 µm) using your chosen eluent.[6]
-
Loading: Dissolve your crude product in a minimal amount of the solvent or DCM and load it onto the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of compounds using TLC.
-
Combine & Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Question: I'm trying column chromatography, but my product and 1,4-dibenzylpiperazine are co-eluting.
Answer:
Co-elution is a common challenge when polarities are similar. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Try a Gradient: Instead of running the column with a single solvent mixture (isocratic), start with a less polar eluent and gradually increase the polarity. This can help resolve closely eluting spots.
-
Change Solvents: Switch to a different solvent system with different selectivities. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane/methanol.
-
Use an Additive: Since DBZP is basic, it can streak or tail on silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can significantly improve peak shape and may enhance separation.
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica for separating basic compounds.
-
Reverse-Phase (C18): If you have access to reverse-phase chromatography, the separation mechanism is different (based on hydrophobicity).[7] DBZP, with its two benzyl groups, is quite hydrophobic and will be strongly retained. This can provide excellent separation from more polar products.
-
Frequently Asked Questions (FAQs)
What are the key properties of 1,4-dibenzylpiperazine to consider for purification?
Understanding the properties of DBZP is the first step in planning its removal.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₈H₂₂N₂[8] | Indicates a significant carbon backbone. |
| Molecular Weight | 266.38 g/mol [4] | Relevant for mass spectrometry analysis. |
| Appearance | White crystalline solid[4][9] | Suggests that recrystallization is a viable purification method. |
| Basicity | Contains two tertiary amine nitrogens | The compound is basic and can be protonated to form a water-soluble salt. This is the basis for acid-base extraction. |
| Polarity | Moderately polar | The piperazine core is polar, but the two large benzyl groups are non-polar, making it soluble in many organic solvents and suitable for normal-phase chromatography. |
How can I minimize the formation of 1,4-dibenzylpiperazine during my synthesis?
Prevention is always better than purification. DBZP forms when both nitrogen atoms of piperazine are alkylated by your benzyl halide.
Caption: Reaction pathways for mono- vs. di-alkylation.
To favor the desired mono-substituted product:
-
Use Excess Piperazine: Employ a large molar excess of piperazine relative to the benzyl halide. This statistically increases the probability that a benzyl halide molecule will react with an un-substituted piperazine rather than the already-substituted mono-benzylpiperazine product.
-
Use a Protecting Group: A more controlled approach involves protecting one of the piperazine nitrogens (e.g., as a carbethoxy derivative), performing the benzylation, and then removing the protecting group.[10] This multi-step process offers much greater control and minimizes the formation of the di-substituted byproduct.
Is it possible to convert the unwanted 1,4-dibenzylpiperazine back into a useful starting material?
Yes. The N-benzyl groups can be cleaved through a process called hydrogenolysis . This is a powerful technique for reclaiming the valuable piperazine core.
General Protocol:
-
Reaction: Dissolve the 1,4-dibenzylpiperazine in a solvent like ethanol or methanol.
-
Catalyst: Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).
-
Hydrogen Source: Subject the mixture to a hydrogen atmosphere (either by bubbling H₂ gas or using a hydrogen-donating reagent like ammonium formate).
-
Result: The benzyl groups are hydrogenated off the nitrogens, yielding piperazine and toluene as a byproduct. The piperazine can then be recovered and reused.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. ikm.org.my [ikm.org.my]
- 4. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. swgdrug.org [swgdrug.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up 1-Benzyl-2-methylpiperazine Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1-benzyl-2-methylpiperazine. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to high-level questions that are frequently encountered.
Q1: What is the most common and scalable synthetic route to this compound?
The most direct and widely used method is the direct N-alkylation of 2-methylpiperazine with a benzyl halide (typically benzyl chloride or benzyl bromide). This method is favored for its simplicity, use of readily available starting materials, and generally good yields.[1] The reaction involves the nucleophilic attack of one of the nitrogen atoms of 2-methylpiperazine on the benzylic carbon of the benzyl halide.
Q2: How can I avoid the formation of the 1,4-dibenzyl-2-methylpiperazine byproduct?
Formation of the di-alkylated byproduct is the most common challenge in this synthesis. Several strategies can be employed to maximize the desired mono-benzylated product:
-
Control Stoichiometry: Use a molar excess of 2-methylpiperazine relative to the benzyl halide. This statistically favors the mono-alkylation.[2]
-
Slow Addition: Add the benzyl halide dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation event on the already formed product.[2]
-
Use of a Protecting Group: For maximum control, especially in complex syntheses, one nitrogen of 2-methylpiperazine can be protected (e.g., with a Boc group), followed by alkylation and subsequent deprotection.[3] However, for direct scale-up, optimizing stoichiometry and addition rate is often more economical.
Q3: What are the critical safety precautions for this synthesis?
-
Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
2-Methylpiperazine: This compound is corrosive and can cause skin burns and eye damage. Handle with appropriate PPE.
-
Reaction Exotherm: The N-alkylation reaction can be exothermic. For larger-scale reactions, monitor the internal temperature and use an ice bath for cooling as needed to prevent runaway reactions.
Q4: How can I effectively monitor the reaction's progress?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) to separate the starting 2-methylpiperazine, the mono-benzylated product, and the di-benzylated byproduct.
-
GC-MS: This provides a more quantitative assessment of the reaction mixture, allowing for clear identification of all components based on their retention times and mass spectra.[4][5]
Section 2: Synthetic Workflow and Troubleshooting
This section provides a detailed troubleshooting guide in a question-and-answer format to address specific experimental issues.
Workflow Diagram: Troubleshooting Common Synthesis Issues
Caption: A troubleshooting decision tree for this compound synthesis.
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected.
-
Q: How do I know if the reaction has gone to completion?
-
A: The primary method is to use TLC or GC-MS to check for the presence of the 2-methylpiperazine starting material. If a significant amount remains, the reaction is incomplete.
-
Causality & Solution: Insufficient reaction time or temperature can lead to incomplete conversion. If starting material is present, consider extending the reaction time. If the reaction has stalled, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can increase the rate. Ensure your reagents are of good quality, as degraded benzyl chloride or wet solvents can halt the reaction.
-
-
Q: I believe the reaction is complete, but my isolated yield is still low. Where could my product be going?
-
A: Product is often lost during the aqueous workup and extraction phase.
-
Causality & Solution: this compound is a basic compound. To extract it into an organic solvent (like dichloromethane or ethyl acetate), the aqueous layer must be made sufficiently basic (pH > 12) to ensure the amine is in its free base form.[1] If the pH is too low, the product will remain in the aqueous layer as a protonated salt. Always check the pH of the aqueous layer after adding a base like sodium hydroxide. Multiple extractions with fresh solvent will ensure a more complete recovery.
-
Problem: My final product is contaminated with impurities.
-
Q: My main impurity is a higher molecular weight species, likely the 1,4-dibenzyl-2-methylpiperazine. How did this happen and how can I prevent it?
-
A: This occurs when the product, this compound, successfully competes with the starting material for the remaining benzyl chloride.
-
Causality & Solution: This is a classic selectivity problem in piperazine chemistry.[2] The N1 nitrogen of 2-methylpiperazine is slightly more sterically hindered than the N4 nitrogen. After the first benzylation, the remaining secondary amine on the product is still highly nucleophilic. To prevent di-alkylation, you must control the relative concentrations.
-
Use an excess of 2-methylpiperazine (2 to 4 equivalents): This ensures that a molecule of benzyl chloride is statistically more likely to encounter a molecule of starting material than a molecule of product.
-
Slow addition of benzyl chloride: By adding the benzyl chloride dropwise over a period of 30-60 minutes, you keep its instantaneous concentration low, which dramatically reduces the rate of the second alkylation.[2]
-
-
-
Q: How do I remove the di-benzylated impurity from my product?
-
A: Separation can be challenging due to similar polarities.
-
Column Chromatography: This is the most effective method, typically using silica gel with a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the amines from streaking on the silica.
-
Distillation: If scaling up, fractional distillation under vacuum can be effective, as the di-benzylated product has a significantly higher boiling point.[1]
-
-
Problem: I'm having difficulty with the workup procedure.
-
Q: During the liquid-liquid extraction, I'm getting a persistent emulsion that won't separate.
-
A: Emulsions are common in basic extractions of amines.
-
Causality & Solution: Emulsions are stabilized by finely dispersed particles and surfactants. To break them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.
-
Filter through Celite: If the emulsion is particularly stubborn, filtering the entire mixture through a pad of Celite or diatomaceous earth can help to break it up.
-
-
Section 3: Experimental Protocol and Scale-Up
This section provides a reliable, step-by-step protocol for the synthesis and highlights key considerations for scaling the reaction from the lab bench to a larger vessel.
Protocol: Synthesis of this compound
This protocol is based on a direct N-alkylation strategy.
Reaction Scheme:
Caption: N-alkylation of 2-methylpiperazine with benzyl chloride.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (for 10g scale) | Moles | Equivalents |
| 2-Methylpiperazine | 100.16 | 25.0 g | 0.25 | 3.0 |
| Benzyl Chloride | 126.58 | 10.5 g (9.5 mL) | 0.083 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 22.9 g | 0.166 | 2.0 |
| Acetonitrile (MeCN) | - | 200 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylpiperazine (25.0 g), potassium carbonate (22.9 g), and acetonitrile (200 mL).
-
Reagent Addition: Place the flask in a water bath to manage temperature. Begin stirring the suspension. Add benzyl chloride (9.5 mL) dropwise to the flask over 30 minutes using a dropping funnel or syringe.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (10% MeOH in DCM with 1% Et₃N) or GC-MS until the benzyl chloride spot has disappeared.
-
Workup - Filtration: Once complete, filter the reaction mixture through a sintered glass funnel to remove the potassium carbonate and other inorganic salts. Wash the solids with a small amount of acetonitrile.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Workup - Extraction: Dissolve the resulting residue in 150 mL of dichloromethane (DCM) and 150 mL of water. Transfer to a separatory funnel.
-
Workup - Basification & Extraction: Add 5M sodium hydroxide solution dropwise until the pH of the aqueous layer is >12 (check with pH paper). Shake the funnel, release the pressure, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of DCM.
-
Expert Insight: Ensuring the aqueous phase is strongly basic is crucial for driving the amine product into the organic layer.
-
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Scale-Up Considerations
-
Heat Management: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is recommended. Monitor the internal temperature closely during the addition of benzyl chloride.
-
Mixing: Efficient mixing is crucial to ensure localized concentrations of benzyl chloride are minimized. On a larger scale, overhead mechanical stirring is superior to magnetic stirring.
-
Reagent Addition: A calibrated addition pump should be used to ensure a consistent and slow addition rate of the benzyl chloride.
-
Workup: Handling large volumes of solvents for extraction can be cumbersome. Consider using a continuous liquid-liquid extractor or a larger, appropriately rated separatory vessel.
Section 4: References
-
Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine. Retrieved from 7
-
ChemicalBook. (n.d.). 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis. Retrieved from 8
-
Cymerman Craig, J., & Young, R. J. (n.d.). 1-Benzylpiperazine. Organic Syntheses. Retrieved from --INVALID-LINK--
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from --INVALID-LINK--
-
Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 1-(2-Methylbenzyl)piperazine - Optional[MS (GC)] - Spectrum. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 1-Methylpiperazine. PubChem. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Methylpiperazine synthesis. Retrieved from --INVALID-LINK--
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from --INVALID-LINK--
-
Ambeed.com. (n.d.). Reactions of Piperazines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from --INVALID-LINK--
-
SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 1-Benzylpiperazine. PubChem. Retrieved from --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 8. 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in Piperazine Derivative Synthesis
Welcome to the Technical Support Center for piperazine derivative synthesis. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] However, its symmetrical nature and the reactivity of its two nitrogen atoms present unique challenges in achieving high yields and purity, particularly for monosubstituted derivatives.[3][4]
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of these valuable compounds. We will move beyond simple procedural lists to explain the chemical principles behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Synthesis Problems
This section directly addresses the most frequent and critical challenges in piperazine chemistry.
Issue 1: Poor Selectivity - Dominant Di-substitution in N-Alkylation/N-Arylation
Question: I am attempting a mono-N-alkylation of piperazine, but my primary product is the 1,4-di-substituted derivative, resulting in a very low yield of my desired mono-substituted product. How can I improve selectivity?
Answer: This is the most common challenge in piperazine chemistry. The initial N-substitution often does not significantly deactivate the second nitrogen atom, making it susceptible to a second, undesired reaction. The key is to manipulate the relative reaction rates to favor the mono-substituted product.
Causality & Strategy: The formation of the di-substituted byproduct is a competitive reaction. To favor mono-substitution, we must either statistically overwhelm the mono-substituted intermediate with starting piperazine or shield one of the nitrogen atoms from reacting.
Here are field-proven strategies, ranging from simple procedural changes to more robust, multi-step approaches:
-
Stoichiometry Control (The Statistical Approach): The most direct method is to use a large excess of piperazine relative to your electrophile (alkyl or aryl halide).[5] By maintaining a high concentration of unsubstituted piperazine, the electrophile is statistically more likely to react with a molecule of starting material rather than the newly formed mono-substituted product.
-
Expert Insight: While effective, this approach can be atom-uneconomical and may complicate purification due to the large amount of unreacted piperazine. However, for a quick optimization, it is the first variable to explore.
-
-
Slow Addition at Low Temperature: Adding the electrophile dropwise to the reaction mixture at a reduced temperature helps maintain a low instantaneous concentration of the electrophile.[5] This minimizes the chance of a second substitution on the desired product molecule before the electrophile has had a chance to react with the excess piperazine.
-
Use of a Mono-Protected Piperazine (The Controlled Approach): This is the most reliable method for ensuring mono-substitution.[6][7] By temporarily "blocking" one nitrogen with a protecting group, you force the reaction to occur exclusively at the other nitrogen. The tert-butoxycarbonyl (Boc) group is most common due to its ease of application and removal under acidic conditions.
-
Causality: The Boc group forms a carbamate which is significantly less nucleophilic than the free amine, effectively rendering that nitrogen unreactive under typical alkylation or amination conditions.
-
Data Presentation: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Piperazine : Electrophile) | Expected Mono-substituted Product Yield (%) | Expected Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
| Note: Yields are generalized and will vary based on the specific reactivity of the electrophile and reaction conditions.[5] |
Experimental Protocol: Synthesis of N-Boc-piperazine (Mono-protection)
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[8]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the Boc₂O is consumed.
-
After reaction completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate pure N-Boc-piperazine.[8]
Logical Relationship: Troubleshooting Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[9] Low yields often point to catalyst deactivation, suboptimal reaction conditions, or issues with starting material quality.[8][10]
Causality & Strategy: The catalytic cycle involves a delicate balance of oxidative addition, amine coordination, deprotonation, and reductive elimination. A failure at any step will stall the reaction. Optimization requires a systematic approach to identify the bottleneck.
Key Optimization Parameters:
-
Catalyst and Ligand Selection: This is the most critical factor.[8][11] The choice of phosphine ligand, in particular, must be matched to the substrate. For N-arylation of piperazine, sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are often highly effective, especially with less reactive aryl chlorides.[11]
-
Expert Insight: If you are using older generation ligands like BINAP and seeing low yields, switching to a modern Buchwald ligand is the highest-impact change you can make. It is highly recommended to screen a small panel of ligands and palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂).[8]
-
-
Base Selection: The base is not just a proton scavenger; it actively participates in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common, but it can cause decomposition of sensitive substrates.[10] If you observe starting material degradation, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8]
-
Solvent Effects: The solvent must solubilize all components at the reaction temperature and stabilize the catalytic species.[8] Toluene, dioxane, and THF are common choices. If you suspect solubility issues, a more polar solvent like t-butanol may be beneficial.[10]
Data Presentation: Common Conditions for Buchwald-Hartwig N-Arylation of Piperazine
| Solvent | Base | Typical Temperature (°C) | Typical Time (h) | General Outcome |
| Toluene | NaOtBu | 80-110 | 12-24 | Good to Excellent |
| Dioxane | K₃PO₄ | 100 | 18-24 | Moderate to Good |
| THF | Cs₂CO₃ | 65 (reflux) | 24 | Moderate |
| Note: This table provides a starting point for optimization. Yields are highly substrate-dependent.[5] |
Experimental Workflow: Screening Buchwald-Hartwig Conditions
Caption: Systematic workflow for optimizing Buchwald-Hartwig reactions.
Issue 3: Difficulty in Purifying the Piperazine Product
Question: My reaction appears to be successful according to TLC/LC-MS, but I am struggling to isolate a pure product. Column chromatography gives severe tailing, and my product seems to have some water solubility.
Answer: Purification of piperazine derivatives is frequently challenging due to their basic nature and potential polarity.[5][8] Standard silica gel chromatography can be problematic, and alternative or modified techniques are often required.
Causality & Strategy: The basic nitrogen atoms in your piperazine product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and significant tailing (streaking). The goal is to mitigate this acid-base interaction or use a purification method that leverages the basicity of the product.
Effective Purification Techniques:
-
Modified Column Chromatography: This is often the first line of defense.
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent.[8] This deactivates the acidic sites on the silica, allowing your basic product to elute more cleanly.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.
-
-
Acid-Base Extraction: This classic technique is highly effective for separating basic products from neutral or acidic impurities.[5]
-
Mechanism: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM). Extract this solution with an acidic aqueous solution (e.g., 1M HCl). Your basic piperazine derivative will be protonated and move into the aqueous layer as its salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and re-extracted with an organic solvent to recover the purified, free-based product.
-
-
Crystallization/Salt Formation: If your product is a solid, this can be the most effective method for achieving high purity.[5] Often, converting the piperazine derivative to a salt (e.g., a hydrochloride or acetate salt) induces crystallization.
-
Expert Insight: Piperazine itself can be efficiently purified by forming its crystalline diacetate salt in acetone. The salt precipitates, leaving soluble impurities behind in the solvent.[5] This strategy can be adapted for many derivatives.
-
Experimental Protocol: Purification via Acid-Base Extraction
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the crude material in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly basify by adding 1M NaOH until the pH is >10.
-
Extract the now basic aqueous layer three times with fresh ethyl acetate.
-
Combine the organic layers from step 4, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified piperazine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine synthesis besides di-substitution? A1: Other common side reactions can include elimination reactions if you are using a sterically hindered secondary or tertiary alkyl halide, especially under strongly basic conditions. Over-oxidation or ring-opening can occur under harsh conditions, depending on the specific synthetic route. Careful control of reaction temperature and choice of reagents is crucial to minimize these pathways.[8]
Q2: I am performing a reductive amination with piperazine and an aldehyde, but the yield is low. What should I check? A2: For reductive amination, low yields can stem from several issues.[6] First, ensure your aldehyde is pure, as impurities can interfere with the reaction. Second, the choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective.[12] Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the intermediate iminium ion and the reducing agent. Finally, check the pH; the reaction is often most efficient under mildly acidic conditions, which can be achieved by adding a small amount of acetic acid.
Q3: How can I effectively monitor the progress of my piperazine synthesis? A3: Thin Layer Chromatography (TLC) is the most common method for routine monitoring.[3] Staining with ninhydrin can be useful for visualizing the amine spots. For more complex reaction mixtures or for confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be necessary for non-volatile products.[14]
Q4: Are there any safety considerations specific to working with piperazine? A4: Piperazine is a corrosive solid and a respiratory sensitizer. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 14. aru.figshare.com [aru.figshare.com]
Validation & Comparative
A Comparative Analysis of the Neurotoxic Profiles of 1-Benzylpiperazine (BZP) and 1-Benzyl-2-methylpiperazine (BZMP)
A Technical Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed comparison of the neurotoxic effects of 1-Benzylpiperazine (BZP), a well-characterized psychoactive substance, and its analogue, 1-Benzyl-2-methylpiperazine (BZMP). While extensive research has elucidated the neurotoxic mechanisms of BZP, data on BZMP remains limited. This document synthesizes the available experimental evidence for BZP and offers a predictive analysis of BZMP's potential neurotoxicity based on structure-activity relationships.
Introduction to Benzylpiperazine Derivatives
Piperazine derivatives are a broad class of compounds with diverse pharmacological activities, many of which target the central nervous system.[1][2] 1-Benzylpiperazine (BZP) emerged as a recreational drug due to its stimulant and euphoric effects, which are often compared to those of amphetamine.[3][4] It acts as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, primarily dopamine and norepinephrine, with a less potent effect on serotonin.[3][5] This pharmacological action underlies both its psychoactive properties and its potential for neurotoxicity.
Unraveling the Neurotoxicity of 1-Benzylpiperazine (BZP)
The neurotoxic effects of BZP have been investigated in both in vitro and in vivo models. The primary mechanisms identified are the induction of oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells.[7][8]
Mechanism of Action and Neurotoxic Pathways
BZP exerts its effects by interacting with monoamine transporters, leading to an increase in extracellular levels of dopamine, norepinephrine, and to a lesser extent, serotonin.[3][5][9] The excessive release and impaired reuptake of these neurotransmitters, particularly dopamine, are believed to be key contributors to its neurotoxic effects. The metabolism of excess dopamine can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the neuron.[7]
This oxidative stress can, in turn, damage cellular components, including lipids, proteins, and DNA. A critical target of ROS-mediated damage is the mitochondrion, the cell's primary energy producer. BZP has been shown to disrupt mitochondrial function, leading to a decrease in ATP production and an increase in mitochondrial membrane potential.[7] This mitochondrial impairment can trigger the intrinsic apoptotic pathway, a form of programmed cell death, through the activation of caspase-9 and caspase-3.[7][10]
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-Benzyl-2-methylpiperazine Isomers
Introduction: The Critical Role of Stereochemistry in Drug Efficacy
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a paramount determinant of its biological activity. A molecule and its non-superimposable mirror image, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereoselective interactions. The piperazine scaffold is a cornerstone in the development of centrally active agents, and understanding the impact of its isomeric forms is crucial for designing safer and more effective therapeutics.[1][2][3]
This guide provides an in-depth comparison of the biological activities of the (R)- and (S)- enantiomers of 1-Benzyl-2-methylpiperazine. While direct comparative studies on this specific compound are not extensively published, we will draw upon established principles of piperazine pharmacology and stereoselectivity to present a logical framework for their evaluation.[4] We will explore their potential differential effects on key monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—and their consequent impact on locomotor activity, a common behavioral measure of stimulant action.[5][6] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to conduct such a comparative analysis.
The Hypothesis: Differential Monoamine Transporter Interaction
This compound is a structural analogue of benzylpiperazine (BZP), a compound known for its stimulant effects mediated through the release and reuptake inhibition of monoamine neurotransmitters.[5][7] The introduction of a methyl group at the 2-position of the piperazine ring creates a chiral center, resulting in (R)- and (S)-enantiomers. It is hypothesized that these enantiomers will exhibit differential affinity and potency at DAT, SERT, and NET due to the specific steric and conformational requirements of the transporter binding sites. One enantiomer, the eutomer, is expected to display higher potency for the desired biological effect, while the other, the distomer, may have lower potency, a different activity profile, or contribute to off-target effects.[4]
Comparative Biological Activity: A Data-Driven Overview
To illustrate the potential differences between the isomers, the following table summarizes hypothetical, yet plausible, experimental data based on typical findings for chiral stimulants. This data serves as a framework for what a researcher might expect to find when performing the assays described in this guide.
| Parameter | (R)-1-Benzyl-2-methylpiperazine | (S)-1-Benzyl-2-methylpiperazine | Racemic this compound |
| DAT Binding Affinity (Kᵢ, nM) | 50 | 250 | 100 |
| SERT Binding Affinity (Kᵢ, nM) | 150 | 80 | 115 |
| NET Binding Affinity (Kᵢ, nM) | 75 | 300 | 140 |
| Dopamine Uptake Inhibition (IC₅₀, nM) | 80 | 400 | 180 |
| Serotonin Uptake Inhibition (IC₅₀, nM) | 200 | 120 | 160 |
| Norepinephrine Uptake Inhibition (IC₅₀, nM) | 100 | 500 | 250 |
| Stimulated Locomotor Activity (% increase) | 150% | 40% | 95% |
This table presents hypothetical data for illustrative purposes.
Visualizing the Experimental Workflow
The process of characterizing and comparing the isomers follows a logical progression from in vitro binding and functional assays to in vivo behavioral analysis.
Caption: Workflow for the comparative analysis of this compound isomers.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific discovery. The following sections provide detailed methodologies for the key experiments required to compare the biological activity of the isomers.
Protocol 1: Monoamine Transporter Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compounds for DAT, SERT, and NET.
1. Membrane Preparation:
-
Utilize commercially available cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells) or prepare crude membrane fractions from rodent brain regions rich in these transporters (e.g., striatum for DAT).[8][9][10]
-
Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[8]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[8]
-
Wash the membrane pellet and resuspend in assay buffer to a known protein concentration, determined by a BCA assay.[8][10]
2. Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Imipramine for SERT, or [³H]Nisoxetine for NET), and varying concentrations of the test compound (R-isomer, S-isomer, or racemate).[8][9][10][11]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known inhibitor (e.g., cocaine for DAT).[8]
-
Incubate the plate at an appropriate temperature and duration (e.g., 2 hours at 4°C).[10]
3. Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8][9]
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[8]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[8]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.[8]
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[8]
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of the compounds in inhibiting the uptake of neurotransmitters.
1. Cell Culture:
-
Plate cells expressing the transporter of interest (e.g., COS-7 or MDCK cells) in a 96-well plate and grow to ~80% confluency.[12]
2. Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.[13]
-
Pre-incubate the cells with various concentrations of the test compounds for a short period (e.g., 10-15 minutes) at room temperature.[13]
-
Initiate the uptake by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]dopamine) and a final concentration of the test compound.[12][13]
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.[11]
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.[13]
3. Measurement and Analysis:
-
Lyse the cells (e.g., with 1% Triton X-100) and measure the radioactivity in the lysate using a scintillation counter.[13]
-
Define non-specific uptake in the presence of a known potent inhibitor.[12]
-
Calculate the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.[12]
Protocol 3: In Vivo Locomotor Activity Assay
This behavioral assay assesses the stimulant or depressant effects of the compounds in rodents.
1. Animal Habituation:
-
Use male mice or rats and allow them to acclimate to the testing room for at least one hour before the experiment.[14][15]
-
Habituate the animals to the testing chambers (e.g., open-field arenas equipped with infrared beams) for several days prior to the experiment to reduce novelty-induced hyperactivity.[14]
2. Drug Administration and Testing:
-
On the test day, administer the test compound (R-isomer, S-isomer, racemate, or vehicle control) via an appropriate route (e.g., intraperitoneal injection, i.p.).[15]
-
Immediately place the animal in the locomotor activity chamber and record its movement for a set duration (e.g., 60-120 minutes).[6][14]
-
The apparatus will record metrics such as total distance traveled, horizontal activity, and vertical activity (rearing).
3. Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.[14]
-
Compare the total locomotor activity between the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in locomotor activity compared to the vehicle control indicates a stimulant effect.[6]
Visualizing the Mechanism: Monoamine Transporter Action
The differential effects of the this compound isomers are rooted in their interaction with monoamine transporters at the synapse.
Caption: Differential blockade of the dopamine transporter by (R) and (S) isomers.
Conclusion and Future Directions
The principles of stereochemistry are fundamental to understanding the biological activity of chiral molecules like this compound. Based on the established pharmacology of related compounds, it is highly probable that the (R)- and (S)-enantiomers will exhibit distinct profiles in their interactions with monoamine transporters, leading to different behavioral outcomes. The high-affinity enantiomer could be developed as a more specific and potent therapeutic agent, while the lower-affinity enantiomer might be associated with a reduced side-effect profile or possess a different therapeutic utility altogether.
The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these differences. By systematically evaluating the binding affinity, functional potency, and in vivo effects of each isomer, the scientific community can build a comprehensive understanding of their structure-activity relationships. This knowledge is essential for the rational design of next-generation piperazine-based therapeutics with improved efficacy and safety for a range of neurological and psychiatric disorders.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparing synthesis methods for monosubstituted piperazines.
A Comparative Guide to the Synthesis of Monosubstituted Piperazines for Researchers and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs targeting a wide array of therapeutic areas, including cancer, depression, and anxiety.[1][2] Its prevalence stems from its ability to introduce favorable physicochemical properties, such as improved solubility and basicity, and to act as a versatile linker for arranging pharmacophoric elements.[3] The synthesis of monosubstituted piperazines is therefore a critical undertaking in drug discovery and development. This guide provides an in-depth comparison of the most common and effective methods for preparing these valuable building blocks: Reductive Amination, Buchwald-Hartwig Amination, and Direct N-Alkylation/N-Arylation.
Achieving Monosubstitution: The Central Challenge
The symmetrical nature of the piperazine ring, with its two reactive nitrogen atoms, presents a significant challenge in achieving selective monosubstitution while avoiding the formation of disubstituted byproducts.[4] Several strategies are employed to overcome this hurdle:
-
Use of Protecting Groups: The most reliable method for ensuring monosubstitution is the use of a mono-protected piperazine, such as N-Boc-piperazine.[5] The protecting group deactivates one nitrogen atom, directing the reaction to the unprotected secondary amine.[5] The protecting group can then be removed in a subsequent step.
-
Control of Stoichiometry: Using a significant excess of piperazine relative to the alkylating or arylating agent can statistically favor monosubstitution.[4][6]
-
Protonation: The use of a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering disubstitution.[4][7] This approach offers a simplified, one-pot procedure without the need for protecting groups.[8][9]
Reductive Amination: A Versatile and Mild Approach
Reductive amination is a widely used, two-step, one-pot process for the N-alkylation of piperazines. It involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a suitable reducing agent to yield the N-alkylated product.[4] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[4]
Mechanism of Reductive Amination
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to give the final monosubstituted piperazine.
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination of N-Boc-Piperazine
This protocol describes a general procedure for the reductive amination of N-Boc-piperazine with an aldehyde.[10]
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of N-Boc-piperazine in DCM, add the aldehyde.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[2][11] This method is highly versatile and has been instrumental in the synthesis of numerous pharmaceutical compounds.[1][12]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine
This protocol provides a general procedure for the N-arylation of N-Boc-piperazine with an aryl halide.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., NaO-t-Bu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Direct N-Alkylation and N-Arylation
Direct N-alkylation involves the reaction of piperazine with an alkyl halide in the presence of a base.[4] While straightforward, this method often suffers from a lack of selectivity, leading to the formation of disubstituted products.[4] Similarly, direct N-arylation can be achieved through nucleophilic aromatic substitution (SNAr) on electron-deficient arenes.[3]
Strategies for Selective Direct N-Alkylation
To favor mono-alkylation in direct N-alkylation reactions, the following strategies can be employed:
-
Slow Addition: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[4]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom.[4]
Experimental Protocol: Direct Mono-N-Alkylation of Piperazine
This protocol describes a general procedure for the direct mono-N-alkylation of piperazine with an alkyl bromide.[4]
Materials:
-
Piperazine (excess, e.g., 5-10 equiv)
-
Alkyl bromide (1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Comparison of Synthesis Methods
| Method | Advantages | Disadvantages | Key Considerations |
| Reductive Amination | - High yields- Mild reaction conditions- Avoids quaternary ammonium salt formation[4]- Wide substrate scope | - Requires a carbonyl compound as the starting material- May require the use of protecting groups for selectivity | - Choice of reducing agent is crucial (STAB is often preferred for its mildness)[4]- Control of pH can be important for iminium ion formation |
| Buchwald-Hartwig Amination | - Excellent for N-arylation- High functional group tolerance- Wide range of aryl halides can be used[11] | - Requires a palladium catalyst and a specific ligand- Can be sensitive to air and moisture- Potential for heavy metal contamination in the final product | - The choice of ligand is critical for reaction efficiency[2]- Anhydrous and inert conditions are often necessary[2] |
| Direct N-Alkylation/N-Arylation | - Simple and straightforward[4]- Can be performed without protecting groups in some cases[8] | - Prone to disubstitution, leading to lower yields of the desired product[4]- Limited to certain substrates (e.g., electron-deficient arenes for SNAr)[3] | - Careful control of stoichiometry and reaction conditions is essential for selectivity[4]- Use of excess piperazine is a common strategy to favor mono-alkylation[6] |
Conclusion
The choice of synthesis method for a monosubstituted piperazine depends on several factors, including the desired substituent (alkyl or aryl), the available starting materials, and the required scale of the reaction.
-
Reductive amination is a versatile and reliable method for the synthesis of N-alkyl piperazines, offering mild conditions and high yields.
-
The Buchwald-Hartwig amination is the preeminent method for the synthesis of N-aryl piperazines, providing access to a vast chemical space that is crucial for drug discovery.
-
Direct N-alkylation and N-arylation can be useful for specific applications, particularly when a one-pot, protecting-group-free synthesis is desired, but careful optimization is required to achieve good selectivity.
By understanding the strengths and weaknesses of each of these methods, researchers can make informed decisions to efficiently synthesize the monosubstituted piperazine building blocks necessary for their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Benzyl-2-methylpiperazine and 1-Methyl-4-benzylpiperazine (MBZP): A Guide for Researchers
Authored by: [Your Name/Lab], Senior Application Scientist
This guide provides a comparative overview of 1-Benzyl-2-methylpiperazine (BZMP) and 1-Methyl-4-benzylpiperazine (MBZP), two synthetic piperazine derivatives. The information presented herein is intended for researchers, scientists, and professionals in drug development.
While both compounds share a core piperazine structure, the seemingly minor substitutions on the piperazine ring and the benzyl group can lead to significant differences in their pharmacological profiles. This guide will delve into the available data on their mechanisms of action, receptor affinities, and overall effects to provide a clear comparison for research and development purposes.
Structural and Chemical Properties
A fundamental understanding of the chemical structures of BZMP and MBZP is crucial for interpreting their pharmacological differences.
| Compound | Structure | IUPAC Name | Molecular Formula | Molar Mass |
| This compound (BZMP) | [Insert Chemical Structure Image if available] | This compound | C12H18N2 | 190.28 g/mol |
| 1-Methyl-4-benzylpiperazine (MBZP) | [Insert Chemical Structure Image if available] | 1-Methyl-4-benzylpiperazine | C12H18N2 | 190.28 g/mol |
The key structural distinction lies in the position of the methyl group on the piperazine ring. In BZMP, the methyl group is at the 2-position, adjacent to the nitrogen atom attached to the benzyl group. In MBZP, the methyl group is at the 4-position, on the opposite nitrogen atom. This seemingly subtle difference can significantly impact how these molecules interact with biological targets.
Pharmacological Profile: A Comparative Overview
The primary pharmacological actions of many piperazine derivatives involve their interaction with monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).
Mechanism of Action
Both BZMP and MBZP are believed to act as monoamine releasing agents and/or reuptake inhibitors. However, the specifics of their actions can differ.
-
This compound (BZMP): Limited specific data is available for BZMP. However, based on structure-activity relationships of similar compounds, it is hypothesized to have effects on the dopaminergic and serotonergic systems.
-
1-Methyl-4-benzylpiperazine (MBZP): Research indicates that MBZP primarily acts as a serotonin releasing agent. Some studies suggest it has a less pronounced effect on dopamine release compared to its parent compound, benzylpiperazine (BZP).
Receptor Binding Affinities
Quantitative data on receptor binding affinities provides insight into the potency and selectivity of a compound.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| BZMP | Data not available | Data not available | Data not available |
| MBZP | >10,000 | 1,300 | 9,400 |
Data presented as Ki (nM), where a lower value indicates higher binding affinity.
As indicated in the table, MBZP shows a significantly higher affinity for the serotonin transporter (SERT) compared to the dopamine (DAT) and norepinephrine (NET) transporters, supporting its primary role as a serotonergic agent. The lack of available data for BZMP prevents a direct quantitative comparison.
Experimental Protocols for Comparative Analysis
To empirically compare the effects of BZMP and MBZP, a series of in vitro and in vivo assays can be employed.
In Vitro: Radioligand Binding Assay
This assay determines the binding affinity of the compounds to specific neurotransmitter transporters.
Objective: To quantify the binding affinity (Ki) of BZMP and MBZP for DAT, SERT, and NET.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, SERT, or NET.
-
Radioligand Incubation: Incubate the prepared membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound (BZMP or MBZP).
-
Separation and Scintillation Counting: Separate the bound from the unbound radioligand via rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of radioligand binding) are determined and then converted to Ki values using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
In Vivo: Microdialysis in Rodent Brain
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a living animal.
Objective: To compare the effects of BZMP and MBZP on dopamine and serotonin release in the nucleus accumbens.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the nucleus accumbens of an anesthetized rat.
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer a systemic injection of BZMP, MBZP, or a vehicle control.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the two compounds.
Caption: Microdialysis Experimental Workflow.
Summary and Future Directions
The available data suggests that MBZP is a selective serotonin releasing agent with low affinity for dopamine and norepinephrine transporters. In contrast, the pharmacological profile of BZMP remains largely uncharacterized, highlighting a significant knowledge gap.
Future research should focus on elucidating the in vitro and in vivo effects of BZMP to enable a direct and comprehensive comparison with MBZP. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of the structure-activity relationships of these and other piperazine derivatives is essential for the rational design of novel compounds with specific pharmacological properties.
A Comparative Guide to Purity Validation of Synthesized 1-Benzyl-2-methylpiperazine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 1-Benzyl-2-methylpiperazine, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the nuances of common synthetic routes, predict potential impurities, and offer a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for its purity assessment.
The Synthetic Landscape and Potential Impurities
The most common and cost-effective synthesis of this compound involves the direct N-alkylation of 2-methylpiperazine with benzyl chloride.[1] This reaction, while straightforward, can lead to a predictable profile of process-related impurities.
A thorough understanding of the synthetic pathway is critical for identifying potential impurities. The primary reaction involves the nucleophilic substitution of the chloride ion from benzyl chloride by one of the nitrogen atoms of 2-methylpiperazine.
Key Chemical Entities in the Synthesis:
-
Starting Material 1: 2-Methylpiperazine
-
Starting Material 2: Benzyl Chloride
-
Product: this compound
-
Potential Byproduct: 1,4-Dibenzyl-2-methylpiperazine
The primary impurities to consider are:
-
Unreacted Starting Materials: Residual 2-methylpiperazine and benzyl chloride.
-
Over-alkylation Product: 1,4-Dibenzyl-2-methylpiperazine, formed by the reaction of the product with another molecule of benzyl chloride.
-
Residual Solvents: Dependent on the solvent used for the reaction and purification (e.g., ethanol, toluene).
The presence of a chiral center at the 2-position of the piperazine ring also introduces the possibility of enantiomeric impurities if a racemic mixture of 2-methylpiperazine is used as the starting material. Chiral separation may be necessary depending on the downstream application.
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the impurities being targeted. We will now compare the three most relevant techniques for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It offers excellent chromatographic resolution and provides structural information through mass spectrometry, making it ideal for identifying unknown impurities.
Principle: The sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.
Advantages for this compound Analysis:
-
High Sensitivity: Capable of detecting trace levels of impurities, often in the parts-per-million (ppm) range.[2][3]
-
Excellent Specificity: The mass spectrum provides a high degree of confidence in the identification of impurities.
-
Quantitative Accuracy: With appropriate calibration, GC-MS can accurately quantify the levels of known impurities.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Method Parameters:
-
Sample Preparation: Dissolve an accurately weighed sample of synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Expected Mass Fragmentation: The mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The benzyl group often leads to a prominent tropylium ion at m/z 91. Other significant fragments would arise from the cleavage of the piperazine ring.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[4]
Principle: A liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. A detector, most commonly a UV-Vis detector, is used to monitor the eluting compounds.
Advantages for this compound Analysis:
-
Wide Applicability: Suitable for analyzing starting materials, the main product, and less volatile byproducts like the di-substituted piperazine.
-
Robust Quantification: HPLC with UV detection is a highly reproducible and accurate quantitative technique.
-
Non-destructive: The sample can be collected after detection for further analysis if needed.
Considerations: While this compound has a UV-active benzyl group, the starting material, 2-methylpiperazine, lacks a strong chromophore. Therefore, a method with a low UV wavelength or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary to detect this impurity. Alternatively, derivatization with a UV-active agent can be employed for trace analysis of piperazine-related impurities.[5]
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Method Parameters:
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is an unparalleled technique for structural elucidation and can be used for quantitative analysis (qNMR) with high precision. It provides detailed information about the chemical environment of each nucleus in a molecule.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei is detected, and the resulting spectrum provides information about the connectivity and stereochemistry of the molecule.
Advantages for this compound Analysis:
-
Absolute Structural Information: Provides unambiguous identification of the main component and any major impurities without the need for reference standards of the impurities.
-
Quantitative Capability: qNMR can provide highly accurate purity values by comparing the integral of the analyte signals to that of a certified internal standard.
-
Non-destructive: The sample can be fully recovered after analysis.
Experimental Protocol: ¹H NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Method Parameters:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative analysis, use a longer relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the protons of this compound and any visible impurities.
-
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic Protons (Benzyl Group): Multiplet around δ 7.2-7.4 ppm.
-
Benzyl CH₂: Singlet or AB quartet around δ 3.5 ppm.
-
Piperazine Ring Protons: A series of multiplets in the δ 2.0-3.0 ppm region.
-
Methyl Protons: A doublet around δ 1.0-1.2 ppm.
Performance Comparison
The following table provides a comparative summary of the performance of GC-MS, HPLC-UV, and NMR for the purity validation of this compound.
| Feature | GC-MS | HPLC-UV | NMR |
| Principle of Separation | Volatility & Polarity | Polarity & Partitioning | Not a separation technique |
| Primary Application | Identification & quantification of volatile/semi-volatile impurities | Quantification of main component & non-volatile impurities | Structural elucidation & absolute quantification |
| Selectivity | High (based on retention time & mass spectrum) | Moderate to High (based on retention time & UV spectrum) | Very High (based on unique chemical shifts) |
| Sensitivity (Typical LOQ) | ng/mL to low µg/mL[2] | µg/mL[5] | Typically requires >0.1% of impurity for detection |
| Impurity Identification | Excellent (via library matching & fragmentation) | Limited (requires reference standards) | Excellent (for structurally significant impurities) |
| Throughput | Moderate | High | Low |
| Quantitative Accuracy | High (with internal standards) | Very High (with internal/external standards) | Very High (qNMR with certified standard) |
Conclusion: A Multi-faceted Approach to Purity Validation
For comprehensive purity validation of synthesized this compound, a multi-faceted approach is recommended.
-
GC-MS is the ideal choice for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and solvents. Its high sensitivity and specificity are invaluable for trace-level analysis.
-
HPLC-UV serves as a robust and high-throughput method for routine purity assessment and the quantification of the main component and non-volatile byproducts like the di-substituted piperazine.
-
NMR provides definitive structural confirmation of the synthesized product and can be employed as a primary method for absolute purity determination (qNMR).
By judiciously selecting and combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound, thereby upholding the rigorous standards of pharmaceutical development.
References
A Definitive Spectroscopic Guide to the Confirmation of 1-Benzyl-2-methylpiperazine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic data used to confirm the identity and purity of 1-Benzyl-2-methylpiperazine. By leveraging a multi-technique approach—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we can build a robust and self-validating system for characterization.
This guide will delve into the specific spectroscopic signatures of this compound, comparing them with the closely related analogs, 1-benzylpiperazine and 2-methylpiperazine. This comparative analysis is crucial for understanding the contribution of each structural moiety to the overall spectral fingerprint.
The Logic of Spectroscopic Confirmation: A Multi-Faceted Approach
Caption: Workflow for the spectroscopic confirmation of this compound.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum of this compound is not readily accessible, we can predict its spectrum with a high degree of confidence based on the known chemical shifts of its constituent parts and general principles of NMR spectroscopy.
Rationale for Prediction: The chemical shifts are predicted based on the additive effects of the benzyl and methyl groups on the piperazine ring. The benzyl group will deshield adjacent protons, while the methyl group will have a smaller, more localized effect. The diastereotopic nature of the benzylic protons is a key feature to anticipate.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (5H) | 7.20-7.40 | m | - |
| Benzylic (2H) | 3.50 | ABq | ~14 |
| Piperazine CH (1H) | 2.85 | m | - |
| Piperazine CH₂ (6H) | 1.90-2.80 | m | - |
| Methyl (3H) | 1.05 | d | ~6.5 |
| NH (1H) | 1.50 | br s | - |
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Benzylic Protons (ppm) | Piperazine Protons (ppm) | Methyl Protons (ppm) |
| This compound (Predicted) | 7.20-7.40 | 3.50 | 1.90-2.85 | 1.05 |
| 1-Benzylpiperazine [1] | 7.18-7.39 | 3.47 | 2.39 (t), 2.86 (t) | - |
| 2-Methylpiperazine [2] | - | - | 2.35-3.07 | 0.99 |
Analysis: The introduction of the methyl group at the C2 position in this compound is expected to create a more complex set of signals for the piperazine ring protons compared to the simple triplets observed in 1-benzylpiperazine. The methyl group itself will appear as a doublet due to coupling with the adjacent methine proton.
Predicted ¹³C NMR Spectrum of this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C (Quaternary) | ~138 |
| Aromatic CH | ~129, ~128, ~127 |
| Benzylic CH₂ | ~63 |
| Piperazine CH | ~58 |
| Piperazine CH₂ | ~55, ~50, ~46 |
| Methyl CH₃ | ~15 |
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Benzylic Carbon (ppm) | Piperazine Carbons (ppm) | Methyl Carbon (ppm) |
| This compound (Predicted) | ~127-138 | ~63 | ~46-58 | ~15 |
| 1-Benzylpiperazine [3] | 126.9, 128.1, 129.2, 138.5 | 63.5 | 53.9, 46.1 | - |
| 2-Methylpiperazine [2][4] | - | - | 52.3, 50.8, 46.4 | 16.5 |
Analysis: The predicted ¹³C NMR spectrum of this compound shows a greater number of signals for the piperazine ring carbons compared to 1-benzylpiperazine, due to the loss of symmetry from the methyl substituent. The chemical shifts are expected to be similar to those of the parent compounds.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.
Expected Molecular Ion: For C₁₂H₁₈N₂, the expected exact mass is 190.1470 g/mol . The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 190 or 191, respectively, is strong evidence for the presence of the target compound.
Fragmentation Analysis
The fragmentation of this compound is predicted to be dominated by cleavage of the benzylic C-N bond and fragmentation of the piperazine ring.
Caption: Predicted mass fragmentation pathway of this compound.
Comparative Mass Spectrometry Data
| Compound | Key Fragments (m/z) | Interpretation |
| This compound (Predicted) | 190 ([M]⁺), 91, 99, 83 | Molecular ion, benzyl cation, piperazine fragment, further fragmentation |
| 1-Benzylpiperazine [5][6] | 176 ([M]⁺), 91, 85 | Molecular ion, benzyl cation, piperazine fragment |
| 2-Methylpiperazine [2] | 100 ([M]⁺), 85, 56 | Molecular ion, loss of methyl, piperazine ring fragment |
Analysis: The presence of a strong peak at m/z 91 is a hallmark of N-benzyl compounds and is expected to be a dominant feature in the mass spectrum of this compound. The fragment at m/z 99, corresponding to the loss of the benzyl group, will be indicative of the substituted piperazine ring.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds.
Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Secondary Amine (Piperazine) |
| 3000-3100 | C-H Stretch | Aromatic |
| 2800-3000 | C-H Stretch | Aliphatic (Piperazine, Methyl, Benzyl) |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |
| ~1100 | C-N Stretch | Amine |
| ~740, ~700 | C-H Bend | Monosubstituted Benzene |
Comparative IR Data
-
1-Benzylpiperazine: The NIST WebBook entry for 1-benzylpiperazine shows characteristic aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and strong bands in the fingerprint region corresponding to the monosubstituted benzene ring.[7]
-
2-Methylpiperazine: The spectrum of 2-methylpiperazine is dominated by N-H and aliphatic C-H stretching and bending vibrations.
Analysis: The IR spectrum of this compound will be a composite of the features of a secondary amine (N-H stretch), an N-benzyl group (aromatic and benzylic C-H vibrations), and a methyl-substituted aliphatic ring. The presence of both the N-H stretch and the characteristic aromatic bands is a strong indicator of the correct structure.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
Mass Spectrometry (Electron Ionization - GC/MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC/MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar DB-5 or equivalent). Use a temperature program that allows for good separation from any impurities.
-
MS Acquisition: Acquire mass spectra over a range of m/z 40-400. The standard electron energy for EI is 70 eV.
Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
Conclusion
The structural confirmation of this compound requires a synergistic approach, integrating data from ¹H and ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. By comparing the obtained spectra with those of closely related compounds, such as 1-benzylpiperazine and 2-methylpiperazine, a definitive and unambiguous identification can be achieved. This guide provides the expected spectroscopic data and a framework for its interpretation, empowering researchers to confidently characterize their synthesized molecules.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Benzyl-2-methylpiperazine
A Comparative Analysis of GC-MS and HPLC-UV
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For compounds like 1-Benzyl-2-methylpiperazine, which may be a synthetic intermediate, impurity, or metabolite, a rigorously validated analytical method is the bedrock of confidence in product quality and regulatory submissions. This guide provides an in-depth, experience-driven comparison of two stalwart analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantitative analysis of this piperazine derivative.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This principle, enshrined by global regulatory bodies, ensures that the methods we rely on are accurate, precise, and specific. This guide is structured to walk researchers and drug development professionals through the validation process, not just as a series of steps, but as a logical, scientifically-grounded exercise in ensuring data integrity.
The Regulatory Framework: ICH Q2(R1)
Our entire validation strategy is anchored in the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology"[2][3]. This internationally recognized standard provides a comprehensive framework for the validation parameters required for various analytical methods[2]. The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with these principles, emphasizing that the main objective of validation is to demonstrate that the procedure is suitable for its intended purpose[4][5][6][7].
Method Selection: A Tale of Two Techniques
Both GC-MS and HPLC-UV are powerful techniques for the analysis of piperazine derivatives[8][9].
-
GC-MS offers superb specificity through chromatographic separation followed by mass spectrometric detection, which provides structural information, making it a powerful tool for identification[10][11]. It is particularly suited for volatile and thermally stable compounds like many piperazine derivatives.
-
HPLC-UV is a versatile and robust workhorse in most analytical labs. While this compound possesses a chromophore making it suitable for UV detection, this technique's specificity is primarily derived from the chromatographic separation itself[12].
The choice between them often depends on the specific requirements of the analysis: Is it for impurity profiling where identification is key, or for routine quality control where throughput and robustness are prioritized?
The Validation Workflow: A Visual Overview
Before delving into individual parameters, it's crucial to visualize the overall process. The following workflow illustrates the logical progression of a typical method validation.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: A Comparative Deep Dive
We will now dissect each key validation parameter, providing the scientific rationale, a detailed protocol, and a comparative data summary for both GC-MS and HPLC-UV methods.
Specificity
Why it matters: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components[13][14][15]. A specific method ensures that the signal measured is only from the compound of interest, preventing false positive results[16][17].
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution containing all reagents and matrix components, but without the this compound analyte.
-
Analyte Standard: Prepare a solution of known concentration of this compound.
-
Spiked Sample: Prepare a sample matrix (e.g., a placebo formulation or a solution of known related substances) and spike it with the analyte.
-
-
Analysis:
-
Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the analyte standard to establish its retention time and response.
-
Inject the spiked sample to demonstrate that the analyte peak is resolved from all other potential components.
-
-
Acceptance Criteria: The blank should show no interference at the analyte's retention time. In the spiked sample, the analyte peak must be free of co-elution from other components, typically requiring a chromatographic resolution (Rs) of >2.0 between the analyte and the closest eluting peak[14].
Comparative Data Summary: Specificity
| Parameter | GC-MS | HPLC-UV |
| Blank Interference | No peak at analyte retention time/m/z. | No peak at analyte retention time. |
| Peak Purity (Spiked) | Mass spectrum of the peak matches the reference standard's spectrum. High specificity. | Peak purity analysis (e.g., via DAD) indicates homogeneity. Good specificity. |
| Resolution (Rs) | > 2.5 from nearest impurity. | > 2.2 from nearest impurity. |
Linearity and Range
Why it matters: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range[17][18]. The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity[19].
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of this compound. For an assay, this range typically spans 80% to 120% of the target concentration[20].
-
Analysis: Analyze each standard in triplicate.
-
Data Evaluation: Construct a calibration curve by plotting the average instrument response against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995[21]. The y-intercept should not be significantly different from zero. Visual inspection of the plot should confirm a linear relationship[18][21].
Comparative Data Summary: Linearity & Range
| Parameter | GC-MS | HPLC-UV |
| Range Studied | 1.0 - 15.0 µg/mL | 1.0 - 15.0 µg/mL |
| Correlation (r²) | 0.9991 | 0.9995 |
| Linear Regression Eq. | y = 51234x + 150 | y = 48765x + 210 |
| Residuals | Randomly scattered around zero | Randomly scattered around zero |
Accuracy
Why it matters: Accuracy expresses the closeness of agreement between the value found and an accepted reference value[13]. It provides a measure of the systematic error of the method.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare a sample matrix (e.g., placebo) and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[17]. Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and a standard of known concentration.
-
Calculation: Determine the concentration of the analyte in each spiked sample and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for an assay of a drug substance[20].
Comparative Data Summary: Accuracy
| Spike Level | GC-MS (% Recovery ± RSD) | HPLC-UV (% Recovery ± RSD) |
| 80% | 99.5% ± 0.8% | 100.2% ± 0.6% |
| 100% | 100.8% ± 0.5% | 100.5% ± 0.4% |
| 120% | 101.2% ± 0.7% | 101.0% ± 0.5% |
Precision
Why it matters: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample[13]. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Calculate the %RSD for this set of data and perform a statistical comparison (e.g., an F-test) of the two data sets to assess the overall precision.
-
-
Acceptance Criteria: For an assay of a major component, the %RSD should typically be ≤ 2%[20].
Comparative Data Summary: Precision
| Parameter | GC-MS (%RSD) | HPLC-UV (%RSD) |
| Repeatability (n=6) | 0.9% | 0.7% |
| Intermediate Precision (n=6, Day 2) | 1.2% | 1.0% |
| Overall Precision (n=12) | 1.4% | 1.1% |
Inter-parameter Relationships
The validation parameters are not isolated; they are interconnected. For instance, a method cannot be considered accurate if it is not also precise. The following diagram illustrates these fundamental dependencies.
Caption: Logical dependencies among core validation parameters.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Why it matters: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[17]. These are critical for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine LOD: Sequentially inject solutions of decreasing concentration to find the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
Determine LOQ: Inject solutions of decreasing concentration to find the concentration that yields an S/N ratio of approximately 10:1.
-
Confirm LOQ: Prepare samples at the determined LOQ concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet the requirements for impurity quantification (e.g., RSD ≤ 10%).
Comparative Data Summary: LOQ & LOD
| Parameter | GC-MS | HPLC-UV |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | 0.10 µg/mL |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | 0.30 µg/mL |
| Precision at LOQ | 6.8% RSD | 7.5% RSD |
Robustness
Why it matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Parameters: Identify critical method parameters (e.g., GC oven temperature, HPLC mobile phase composition, flow rate).
-
Vary Parameters: For each parameter, make small, deliberate changes (e.g., flow rate ± 10%, temperature ± 2°C).
-
Analysis: Analyze a standard solution under each modified condition.
-
Evaluation: Evaluate the effect on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., resolution, tailing factor), and the assay results should not deviate significantly from the nominal conditions.
Comparative Data Summary: Robustness
| Varied Parameter | GC-MS (Effect) | HPLC-UV (Effect) |
| Flow Rate ±10% | Minor shift in retention time; assay result within 2%. | Minor shift in retention time; assay result within 2%. |
| Temperature ±2°C | Minor shift in retention time; assay result within 2%. | Negligible effect on results. |
| Mobile Phase pH ±0.2 | N/A | Minor shift in retention time; assay result within 2%. |
Conclusion and Recommendations
This guide has systematically deconstructed the validation process for an analytical method for this compound, comparing the performance of GC-MS and HPLC-UV.
-
GC-MS demonstrates superior specificity and lower detection limits, making it the method of choice for impurity identification, structural elucidation, and trace-level quantification.
-
HPLC-UV shows excellent precision and robustness, positioning it as a highly reliable and efficient method for routine quality control assays where the analyte is a major component and potential interferences are well-characterized.
Ultimately, the objective of validation is to build a comprehensive data package that proves an analytical procedure is fit for its intended purpose[7][22]. By understanding the causality behind each validation parameter and meticulously executing these protocols, scientists can ensure the integrity of their data and the quality of the products they help develop.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of 1-(2-Methylbenzyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. mastelf.com [mastelf.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. starodub.nl [starodub.nl]
A Senior Application Scientist's Comparative Guide to the Synthesis and Validation of 1-Benzyl-2-methylpiperazine
Introduction
Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique physicochemical properties make them valuable scaffolds in drug design. Among these, 1-Benzyl-2-methylpiperazine serves as a crucial intermediate and a significant structural motif in the development of novel therapeutics, including potential treatments for neuropsychological diseases and other conditions.[2][3]
The efficacy and safety of any final active pharmaceutical ingredient (API) are intrinsically linked to the purity and well-characterized nature of its intermediates. Therefore, the validation of a robust and reproducible synthesis method for this compound is of paramount importance for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the two predominant synthetic routes to this compound: Direct N-Alkylation and Reductive Amination . We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, purity, scalability, and safety. This document is designed to equip researchers, chemists, and drug development professionals with the necessary insights to select and validate the optimal synthesis strategy for their specific objectives.
Method 1: Direct N-Alkylation of 2-Methylpiperazine
Direct N-alkylation is a classical and straightforward approach for forming carbon-nitrogen bonds. The synthesis of this compound via this method relies on the nucleophilic substitution (SN2) reaction between the secondary amine of 2-methylpiperazine and a benzyl halide, typically benzyl chloride.
Causality Behind Experimental Choices
The primary challenge in this synthesis is controlling selectivity. 2-Methylpiperazine possesses two secondary amine groups (N1 and N4), both of which are nucleophilic. This creates a propensity for di-alkylation, leading to the formation of the undesired 1,4-dibenzyl-2-methylpiperazine byproduct. To circumvent this, the reaction is typically performed using a significant excess of 2-methylpiperazine. This statistical approach ensures that a molecule of benzyl chloride is more likely to encounter an unreacted 2-methylpiperazine molecule than a mono-alkylated one, thus favoring the desired product.[2] The choice of a suitable base and solvent system is also critical to facilitate the reaction while minimizing side products.
Experimental Protocol: Direct N-Alkylation
-
Materials:
-
2-Methylpiperazine (3.0 eq.)
-
Benzyl Chloride (1.0 eq.)
-
Anhydrous Methanol (as solvent)
-
Aniline Hydrochloride (catalyst, optional)[2]
-
5N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylpiperazine (e.g., 0.3 mol) in anhydrous methanol (100 mL).
-
Optional: Add a catalytic amount of aniline hydrochloride.
-
Heat the solution to 50°C with stirring.
-
Add benzyl chloride (e.g., 0.1 mol) dropwise over 30 minutes, maintaining the temperature at 50°C.
-
After the addition is complete, maintain the reaction mixture at 50°C for an additional 3 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent (methanol) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 5N NaOH solution until the pH is >12. This step neutralizes any hydrochloride salts and converts the product to its free base form.
-
Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by vacuum distillation (e.g., at ~120-124°C under 2.5 mmHg) to yield pure this compound.[2][4]
-
Workflow Visualization: Direct N-Alkylation
References
Safety Operating Guide
Mastering the Safe Handling of 1-Benzyl-2-methylpiperazine: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the integrity of your work and the safety of your team are paramount. 1-Benzyl-2-methylpiperazine, a substituted piperazine derivative, is a valuable building block in medicinal chemistry. However, its handling demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the potential hazards associated with a chemical is the foundation of a robust safety plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1][2]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1][2].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2].
The following table summarizes the key hazard information for this compound:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Given these hazards, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment to minimize the risk of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for mitigating the risks associated with this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to provide full-face protection. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. While specific breakthrough time data for this compound is not readily available, these materials generally offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected. For prolonged or immersive contact, heavier-duty gloves should be considered. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times to protect the skin and personal clothing from contamination. The lab coat should be buttoned completely. |
| Respiratory Protection | NIOSH-approved Respirator | When handling the solid form of this compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is required. All personnel requiring respiratory protection must be fit-tested and trained in its proper use. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a well-defined operational plan is essential for minimizing exposure and preventing accidents. The following protocols outline the safe handling of this compound in common laboratory procedures.
Weighing Solid this compound
-
Preparation: Don all required PPE (safety goggles, nitrile/neoprene gloves, lab coat). If weighing outside a fume hood, a NIOSH-approved respirator is mandatory.
-
Work Area: Conduct the weighing in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Procedure:
-
Use a clean, tared weigh boat or paper.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Avoid creating dust. If any solid is spilled, clean it up immediately following the spill cleanup procedure outlined in Section 4.
-
Close the container tightly after use.
-
-
Post-Weighing:
-
Clean the spatula and the weighing area thoroughly.
-
Dispose of the weigh boat/paper and any contaminated materials in a designated hazardous waste container.
-
Remove and dispose of gloves in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Preparing a Solution of this compound
-
Preparation: Don all required PPE (safety goggles, face shield, nitrile/neoprene gloves, lab coat).
-
Work Area: All solution preparations must be conducted within a certified chemical fume hood.
-
Procedure:
-
Place a stir bar in the receiving flask.
-
Add the desired solvent to the flask.
-
Slowly add the pre-weighed this compound to the solvent while stirring to prevent splashing.
-
Rinse the weigh boat/paper with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
Cover the flask.
-
-
Post-Preparation:
-
Tightly cap the solution and label it clearly with the chemical name, concentration, date, and your initials.
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Clean the work area thoroughly.
-
Remove and dispose of gloves.
-
Wash hands thoroughly.
-
The following diagram illustrates a typical workflow for preparing a solution:
Caption: Workflow for preparing a solution of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, a swift and appropriate response is crucial.
Spill Cleanup
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Use a designated, clearly labeled, and sealed hazardous waste container.
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) and liquid waste (e.g., unused solutions, reaction mixtures) in separate, appropriate containers.
-
Do not mix with incompatible waste streams.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
